2-(2-Bromobenzoyl)-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOBYEIYCTWEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2-(2-Bromobenzoyl)-5-methylpyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromobenzoyl)-5-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed experimental protocol for a robust organometallic synthesis route, a full characterization workflow with expected analytical data, and illustrative diagrams to clarify complex processes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood approach to preparing this target compound.
Introduction and Strategic Importance
This compound, with its diaryl ketone structure featuring both a halogenated benzene ring and a substituted pyridine moiety, represents a versatile scaffold for chemical elaboration. The bromine atom serves as a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the pyridine nitrogen offers a site for coordination, salt formation, or N-oxide chemistry. The ketone linkage can be further modified through reduction, olefination, or other carbonyl reactions. Consequently, this compound is a high-value intermediate for building more complex molecules, particularly in the development of novel therapeutic agents and functional organic materials.[1]
This guide details a reproducible synthesis via a nucleophilic acyl substitution pathway and outlines the rigorous analytical methods required to confirm the identity, purity, and structure of the final product.
Synthesis of this compound
The synthesis of diaryl ketones involving electron-deficient pyridine rings can be challenging. Standard electrophilic aromatic substitution methods like the Friedel-Crafts acylation are often ineffective for pyridines.[2][3] The pyridine nitrogen acts as a Lewis base, which quenches the Lewis acid catalyst (e.g., AlCl₃), and deactivates the ring towards electrophilic attack.[4]
A more reliable and widely applicable strategy involves the use of organometallic reagents. The protocol described herein utilizes a Grignard reaction, a classic and powerful carbon-carbon bond-forming method. This approach involves the formation of a pyridyl-magnesium halide from a corresponding halopyridine, which then acts as a potent nucleophile to attack an electrophilic acyl chloride.[5][6]
Overall Synthetic Strategy
The chosen pathway involves two primary stages:
-
Formation of the Grignard Reagent: 2-Bromo-5-methylpyridine is reacted with magnesium metal to form 5-methyl-2-pyridylmagnesium bromide.
-
Nucleophilic Acyl Substitution: The in-situ generated Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. A subsequent aqueous workup yields the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified final product.
Sources
2-(2-Bromobenzoyl)-5-methylpyridine as a pharmaceutical intermediate
An In-depth Technical Guide: 2-(2-Bromobenzoyl)-5-methylpyridine as a Pharmaceutical Intermediate
Introduction
In the landscape of pharmaceutical development, the strategic design and synthesis of Active Pharmaceutical Ingredients (APIs) are fundamentally reliant on the availability of high-purity, versatile chemical intermediates. This compound, a substituted heterocyclic ketone, represents such a critical building block. Its structure is strategically designed for the efficient construction of complex molecular architectures, particularly within the realm of Central Nervous System (CNS) active agents.
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It is essential to distinguish this compound from its close and more frequently documented analogue, 2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) .[1][2][3] The latter, containing a primary amine on the benzoyl ring, is a well-established precursor for the synthesis of benzodiazepines like Bromazepam.[1][4] The subject of this guide, lacking the amino group, serves as a logical intermediate for a distinct class of benzodiazepine analogues, offering a modified scaffold for nuanced pharmacological targeting. We will delve into its physicochemical properties, logical synthetic pathways, analytical validation protocols, and its pivotal role in the synthesis of next-generation therapeutics.
Physicochemical Properties
The physical and chemical characteristics of an intermediate are paramount for its handling, reaction optimization, and purification. The properties of this compound are summarized below.
| Property | Value | Source Analogy |
| IUPAC Name | (2-Bromophenyl)(5-methylpyridin-2-yl)methanone | - |
| Synonyms | 2-(2-Bromobenzoyl)-5-picoline | - |
| CAS Number | Not widely documented; requires specific registration. | - |
| Molecular Formula | C₁₃H₁₀BrNO | [5] |
| Molecular Weight | 276.13 g/mol | [5] |
| Appearance | Predicted: Off-white to light yellow crystalline solid | [6] |
| Melting Point | Estimated: 40-50 °C | |
| Solubility | Predicted: Soluble in Chloroform, Dichloromethane, Methanol | [6] |
| UV Absorbance Max (λmax) | Estimated: ~238-245 nm | [1] |
Synthesis and Mechanism: A Logical Approach
While dedicated synthetic literature for this compound is not abundant, its structure lends itself to established, high-yield organometallic methodologies. The most chemically sound and industrially scalable approach is a Grignard reaction, which facilitates the crucial carbon-carbon bond formation between the two aromatic rings via a ketone bridge.
Experimental Protocol: Grignard-based Synthesis
This protocol describes the synthesis from commercially available starting materials: 2-chloro-5-methylpyridine and 1,2-dibromobenzene. The causality behind this choice is the high reactivity of the Grignard reagent and the clean, direct formation of the desired ketone.
Materials:
-
2-Chloro-5-methylpyridine
-
Magnesium (Mg) turnings
-
1,2-Dibromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalyst)
-
2-Bromobenzonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, add Magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.
-
Initiate the reaction with gentle heating. Once initiated, the reaction should self-sustain. Maintain a gentle reflux for 2 hours to ensure complete formation of the pyridyl Grignard reagent. The disappearance of magnesium turnings indicates completion.
-
-
Acylation Reaction:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzonitrile (1.1 equivalents) in anhydrous THF dropwise. The nitrile group is an effective electrophile for this transformation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Workup:
-
Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 3M HCl until the solution is acidic (pH ~2). This step hydrolyzes the intermediate imine to the desired ketone.
-
Stir vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude residue is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid.
-
Caption: Synthetic workflow for this compound via Grignard reaction.
Application in Pharmaceutical Synthesis: A Gateway to Benzodiazepine Analogues
The true value of this compound lies in its role as a direct precursor to modified benzodiazepines. The core structure is primed for cyclization to form the characteristic seven-membered diazepine ring. The methyl group on the pyridine ring is particularly significant, as it translates to a methyl-substituted final API, which can profoundly influence the drug's binding affinity, selectivity, and metabolic profile compared to its non-methylated parent, Bromazepam.
The synthesis of a 6-methyl bromazepam analogue from this intermediate follows a well-established chemical pathway.
-
Oxime Formation: The ketone carbonyl of this compound is reacted with hydroxylamine hydrochloride. This converts the ketone into an oxime, which is a necessary precursor for the subsequent cyclization steps.
-
N-Alkylation and Cyclization: The oxime is then typically reacted with an alkylating agent like chloroacetyl chloride. This is followed by treatment with a base (e.g., ammonia or a primary amine), which induces an intramolecular cyclization, simultaneously forming the amide bond and the imine of the 1,4-benzodiazepine ring system. The bromine on the benzoyl ring and the methyl on the pyridine ring are carried through into the final structure.
This strategic use of a methylated intermediate allows medicinal chemists to perform "scaffold hopping" or analogue synthesis efficiently, creating a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Role as an intermediate in the synthesis of a benzodiazepine analogue.
Analytical and Quality Control Protocols
Ensuring the identity and purity of a pharmaceutical intermediate is a non-negotiable aspect of drug development, mandated by regulatory bodies. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically used given the compound's aromatic and moderately polar nature.
-
Mass Spectrometry (MS): Used in conjunction with GC or LC to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.
Sample Protocol: HPLC Purity Analysis
The following protocol is a self-validating system designed for robust purity determination. The choice of a C18 column is based on the hydrophobic character of the molecule, while the mobile phase composition ensures adequate retention and sharp peak shape. UV detection at a wavelength near the molecule's predicted absorbance maximum provides high sensitivity.[1]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Safety and Handling
As with all brominated aromatic compounds and chemical reagents, proper safety protocols must be strictly followed. Information is derived from safety data sheets for analogous compounds.
| Aspect | Guideline |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes). |
| PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles with side-shields, laboratory coat, and use within a chemical fume hood. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly sealed. |
Conclusion
This compound is a strategically valuable, yet under-documented, pharmaceutical intermediate. Its true potential is realized when viewed not as an isolated molecule, but as a purpose-built scaffold for the synthesis of advanced benzodiazepine analogues. By providing a methylated framework, it enables medicinal chemists to systematically modify API structures to enhance therapeutic profiles and explore new intellectual property space. The logical and scalable synthetic routes, combined with robust analytical controls, position this compound as a key enabler in the ongoing quest for safer and more effective CNS-targeted therapies.
References
-
Panderi, I., Archontaki, H., Gikas, E., et al. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. J. Pharm. Biomed. Anal. 17(2), 327-335 (1998). Available from: [Link]
- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
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Hilaris Publisher. Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. Available from: [Link]
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Química Organica.org. Benzodiazepine synthesis. Available from: [Link]
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ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry. Available from: [Link]
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MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]
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USA Chemical Suppliers. 2-benzoylpyridine suppliers USA. Available from: [Link]
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PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. National Institutes of Health. Available from: [Link]
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Labm. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone | Assays. Available from: [Link]
- Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 2-Benzoylpyridine: A Buyer's Guide. Available from: [Link]
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NIH National Library of Medicine. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
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- 2. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone [A crystalline solid] [lgcstandards.com]
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- 5. 1187164-70-0|(4-Bromophenyl)(5-methylpyridin-2-yl)methanone|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobenzoyl)-5-methylpyridine
Abstract: This technical guide provides a detailed framework for the spectroscopic analysis and structural elucidation of 2-(2-Bromobenzoyl)-5-methylpyridine. As a molecule of interest in synthetic and medicinal chemistry, its unambiguous characterization is paramount for quality control and downstream applications. This document moves beyond a simple data repository, offering in-depth explanations of the principles behind each spectroscopic technique, causality-driven experimental protocols, and predicted spectral data based on established chemical principles and analysis of structurally analogous compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating, ensuring researchers can confidently verify the identity, purity, and structure of the target compound.
Molecular Structure and Functional Group Analysis
Before acquiring spectroscopic data, a thorough analysis of the target molecule's structure is essential. This compound is a diaryl ketone featuring three key structural motifs: a 2-bromophenyl ring, a 5-methyl-2-pyridinyl ring, and a central carbonyl linker.
-
Pyridine Ring: An electron-deficient aromatic system containing a nitrogen atom, which influences the chemical shifts of adjacent protons and carbons. The methyl group at the 5-position is an electron-donating group.
-
Benzoyl Group: The bromine atom at the ortho position of the phenyl ring introduces significant steric and electronic effects, including a characteristic isotopic signature in mass spectrometry.
-
Carbonyl Group (Ketone): This highly polar functional group serves as a key chromophore in UV-Vis spectroscopy and exhibits a strong, characteristic absorption band in IR spectroscopy. Its carbon atom has a distinct downfield chemical shift in ¹³C NMR.
The interplay of these groups dictates the unique spectroscopic fingerprint of the molecule.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for full characterization.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for moderately polar organic compounds and its single residual peak that is easily identified. A standard 5-10 mg sample in 0.6-0.7 mL of solvent is typically sufficient for high-resolution spectra on a modern 400 MHz or 500 MHz spectrometer. Higher field strengths are employed to increase signal dispersion and simplify the interpretation of complex coupling patterns, which are expected in the aromatic regions of this molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire 1024 or more scans, as the natural abundance of ¹³C is low.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the methyl protons and the seven aromatic protons. The chemical shifts are influenced by the electronegativity of nitrogen and bromine and the anisotropic effect of the carbonyl group.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification & Analogous Data |
| CH₃ (on C5) | ~2.4 - 2.6 | Singlet (s) | 3H | Typical range for a methyl group on a pyridine ring.[1] |
| H6 (Pyridine) | ~8.6 - 8.8 | Singlet (s) or narrow Doublet (d) | 1H | Alpha to the pyridine nitrogen, significantly deshielded. |
| H3 (Pyridine) | ~8.0 - 8.2 | Doublet (d) | 1H | Beta to the nitrogen and ortho to the electron-withdrawing benzoyl group. |
| H4 (Pyridine) | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | Coupled to both H3 and H6 (if H6 is a doublet). |
| H3'-H6' (Bromophenyl) | ~7.3 - 7.8 | Complex Multiplets (m) | 4H | Protons on the bromophenyl ring will reside in the standard aromatic region, with complex splitting due to ortho and meta couplings. Data for 2-benzoylpyridine shows aromatic protons in this range.[2] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all 13 unique carbon atoms in the molecule.
| Carbon(s) | Predicted δ (ppm) | Justification & Analogous Data |
| C=O | ~190 - 195 | The carbonyl carbon of a diaryl ketone is highly deshielded and appears far downfield. |
| C2, C6 (Pyridine) | ~150 - 160 | Carbons adjacent to the pyridine nitrogen are significantly deshielded. |
| C1' (Bromophenyl) | ~135 - 140 | Quaternary carbon attached to the carbonyl group. |
| Aromatic CHs | ~125 - 140 | Aromatic carbons from both rings will appear in this region. |
| C2' (C-Br) | ~118 - 122 | The carbon directly attached to bromine is shielded relative to other aromatic carbons due to the heavy atom effect. |
| CH₃ | ~18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, while fragmentation patterns give clues about the molecule's structure.
Expertise & Causality: Experimental Choices
Electron Ionization (EI) is a robust, common technique for relatively stable, volatile small molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns. The most critical diagnostic feature for this molecule will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Experimental Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Analysis: Scan a mass-to-charge (m/z) range from 50 to 400 amu.
-
Data Interpretation: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. The molecular weight of C₁₃H₁₀BrNO is 276.13 g/mol . Therefore, expect peaks at m/z ≈ 276 and 278.
Predicted Fragmentation Pattern
The primary fragmentation event is often the cleavage of the bond between the carbonyl carbon and one of the aromatic rings (alpha-cleavage).
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key vibrational mode to observe is the C=O stretch of the ketone, which is expected to be a very strong and sharp band. Its exact position can give clues about conjugation and ring strain.
Experimental Protocol (ATR-FTIR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The final spectrum is automatically generated as absorbance vs. wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification & Analogous Data |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in both the pyridine and phenyl rings. |
| ~1660 - 1680 | Strong, Sharp | C=O Stretch (Ketone) | This is the most prominent peak. The frequency for a diaryl ketone is typically around 1665 cm⁻¹. Data for 2-benzoylpyridine shows a strong C=O stretch.[3] |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected, characteristic of the aromatic rings. |
| ~1100 - 1000 | Medium | C-Br Stretch | The carbon-bromine stretch appears in the fingerprint region. |
| Below 900 | Medium-Strong | Aromatic C-H Bending (out-of-plane) | The pattern of these bands can sometimes help determine the substitution pattern of the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Expertise & Causality: Experimental Choices
The choice of solvent is important as it can influence the position of absorption maxima (λ_max). Ethanol or methanol are common choices as they are transparent in the relevant UV range and can engage in hydrogen bonding. The molecule possesses two main types of chromophores: the conjugated π-systems of the aromatic rings and the carbonyl group. This will lead to intense π→π* transitions and a weaker, longer-wavelength n→π* transition.
Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 500 nm.
Predicted Electronic Transitions
| Transition | Predicted λ_max (nm) | Relative Intensity (ε) | Justification & Analogous Data |
| π → π | ~240 - 260 | High (ε > 10,000) | Intense absorption due to the extended conjugation across the benzoyl-pyridine system. Benzophenone itself shows a strong band around 250 nm.[4] |
| n → π | ~330 - 350 | Low (ε < 500) | This transition involves the non-bonding electrons on the carbonyl oxygen. It is formally forbidden and thus has a low intensity. The n→π* transition in benzophenone is observed in this region.[4][5] |
Conclusion
The structural verification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy will define the precise carbon-hydrogen framework, while mass spectrometry will confirm the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy will verify the presence of the key carbonyl functional group, and UV-Vis spectroscopy will characterize the electronic properties of the conjugated system. By following the detailed protocols and comparing the acquired data with the predicted values outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of the target molecule.
References
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. [Link]
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Basu, M., et al. (2015). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]
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Capparelli, A. L., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-428. [Link]
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Trivedi, M. K., et al. (2015). UV-Vis spectra of control and treated samples of benzophenone. ResearchGate. [Link]
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PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, J. S., et al. (2023). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
- Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
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Ghosh, A., et al. (2018). Magnetic measurements, Raman and infrared spectra of metal–ligand complex derived from CoCl2 · 6H2O and 2-benzoyl pyridine. Bulletin of Materials Science, 41(3). [Link]
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SpectraBase. (n.d.). 2-Benzoylpyridine. Wiley-VCH GmbH. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
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The Emerging Potential of 2-(2-Bromobenzoyl)-5-methylpyridine in Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the untapped potential of 2-(2-Bromobenzoyl)-5-methylpyridine as a versatile scaffold in modern drug discovery. We will delve into its chemical attributes, potential synthetic routes, and, most importantly, its prospective applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with promising pharmacological profiles.
Introduction: The Benzoylpyridine Core - A Privileged Scaffold
The benzoylpyridine framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its inherent structural features, including a pyridine ring and a benzoyl group, offer multiple points for chemical modification, making it a valuable building block in the synthesis of complex molecules.[3] The pyridine moiety, a bioisostere of the benzene ring, can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the benzoyl group provides a handle for further functionalization.
This guide focuses on a specific, yet underexplored, derivative: This compound . The strategic placement of the bromo and methyl substituents on the benzoyl and pyridine rings, respectively, presents unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties.
Physicochemical Properties and Synthetic Considerations
While specific experimental data for this compound is not extensively available, its properties can be inferred from related structures.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C13H10BrNO | [4] |
| Molecular Weight | 276.13 g/mol | [5] |
| Appearance | Likely a crystalline solid | [3] |
| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol | [3] |
Synthetic Accessibility
The synthesis of this compound is anticipated to be achievable through standard organic chemistry methodologies. A plausible and efficient approach would be the Friedel-Crafts acylation of 5-methylpyridine with 2-bromobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
5-methylpyridine
-
2-bromobenzoyl chloride
-
Aluminum chloride (AlCl3) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aluminum chloride in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 2-bromobenzoyl chloride to the stirred suspension.
-
Addition of Pyridine Derivative: Add 5-methylpyridine dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic scheme for this compound.
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a versatile scaffold for the development of novel therapeutics. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of diverse chemical libraries. The methyl group on the pyridine ring can also be a site for further modification or can influence the molecule's pharmacokinetic profile.
As a Precursor for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy.[6] The benzoylpyridine scaffold is present in a number of kinase inhibitors. The bromine atom on the this compound molecule is ripe for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a library of derivatives with potential kinase inhibitory activity. For instance, coupling with various boronic acids could introduce aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases like Janus Kinase 2 (JAK2).[4]
Caption: Diversification of the core scaffold for kinase inhibitor synthesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To screen derivatives of this compound for inhibitory activity against a specific kinase (e.g., JAK2).
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Development of Novel Anticancer Agents
Several compounds containing the pyridine and bromophenyl motifs have demonstrated significant anticancer activity.[7][8] The this compound scaffold can be elaborated to generate novel compounds with potential antiproliferative effects. For example, the ketone functionality can be reduced to an alcohol, which can then be further derivatized. Alternatively, the pyridine nitrogen can be quaternized to introduce a positive charge, which may enhance interactions with biological targets.
Derivatives of this scaffold could potentially act as dual topoisomerase I/II inhibitors, a mechanism employed by some existing anticancer drugs.[8]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% growth inhibition).
Exploration as Antimicrobial Agents
The pyridine ring is a common feature in many antimicrobial agents.[9] The lipophilicity introduced by the benzoyl and methyl groups, combined with the potential for further functionalization at the bromine position, makes this compound an attractive starting point for the synthesis of novel antibacterial and antifungal compounds.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the discovery of new drug candidates across various therapeutic areas. Its synthetic tractability and the potential for diverse chemical modifications make it an ideal candidate for library synthesis and high-throughput screening campaigns.
Future research should focus on:
-
Synthesis and Characterization: The definitive synthesis and full characterization of this compound.
-
Library Development: The creation of a diverse library of derivatives through various cross-coupling and functional group interconversion reactions.
-
Biological Screening: Comprehensive screening of the synthesized library against a panel of biological targets, including kinases, cancer cell lines, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of lead compounds.
References
- Vertex AI Search. (2026, January 8). Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis.
- Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine.
- PubMed. Lipid lowering activity of novel N-(benzoylphenyl)
- Smolecule. Buy 2-(4-Bromobenzoyl)-5-methylpyridine | 1187164-70-0.
- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- Benchchem. An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). The Chemical Backbone: 2-(2-Amino-5-bromobenzoyl)pyridine in Drug Development.
- MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- ResearchGate. (2025, August 9). 2-(2-Amino-5-bromobenzoyl)pyridine.
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RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- ResearchGate. (2025, August 7).
- ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- Benchchem. Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide.
- ResearchGate. (2024, December 19).
- PharmaBlock. Application of Scaffold Hopping in Drug Discovery.
- PubChem. 2-Benzoylpyridine.
- MDPI.
- RSC Publishing.
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PubMed Central. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
- PubChem. 5-(2-Bromobenzoyl)-2-methylpyridine.
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The Bromobenzoyl Pyridine Core: A Technical Guide to Navigating its Reactivity in Modern Synthesis
Abstract
The bromobenzoyl pyridine scaffold is a privileged heterocyclic motif, serving as a critical structural unit in a multitude of applications ranging from medicinal chemistry to materials science. Its unique electronic architecture, characterized by an electron-withdrawing benzoyl group and the inherent electron-deficient nature of the pyridine ring, presents both challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the reactivity of the bromobenzoyl pyridine core, with a primary focus on the three pillars of modern cross-coupling chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. Detailed, step-by-step protocols, supported by quantitative data and visual aids, are provided to empower researchers, scientists, and drug development professionals to confidently and effectively manipulate this versatile chemical entity.
Introduction: The Strategic Importance of the Bromobenzoyl Pyridine Core
The fusion of a pyridine ring with a benzoyl moiety, further functionalized with a bromine atom, creates a molecular scaffold of significant interest. The pyridine nitrogen acts as a Lewis basic site and an electron sink, influencing the reactivity of the entire ring system. The benzoyl group, a potent electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates reactions at the bromine-bearing carbon. The bromine atom itself is the linchpin for a vast array of powerful palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.
This guide will systematically dissect the reactivity of the bromobenzoyl pyridine core, providing not just the "how" but, more importantly, the "why" behind the synthetic strategies employed. Our exploration will be grounded in the fundamental principles of organometallic chemistry, offering a robust framework for understanding and predicting the behavior of this versatile building block.
Foundational Reactions: Palladium-Catalyzed Cross-Coupling
The bromine atom on the bromobenzoyl pyridine core is the primary reactive handle for derivatization. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.[1] We will now explore the three most pivotal of these transformations in the context of the bromobenzoyl pyridine scaffold.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for its ability to form C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[2] When applied to the bromobenzoyl pyridine core, it allows for the introduction of a wide array of aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The electron-deficient nature of the bromobenzoyl pyridine core significantly impacts the oxidative addition step, which is often rate-determining. The electron-withdrawing character of both the pyridine nitrogen and the benzoyl group renders the carbon-bromine bond more susceptible to cleavage by the Pd(0) catalyst.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a robust starting point for the arylation of a bromobenzoyl pyridine core.
Materials:
-
2-(3-Bromobenzoyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(3-bromobenzoyl)pyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Bromobenzoyl Pyridine Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(3-Bromobenzoyl)pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 3-(4-Bromobenzoyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3 | 4-(2-Bromobenzoyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[4] For the bromobenzoyl pyridine core, this reaction is invaluable for introducing a diverse range of primary and secondary amines, which are key functionalities in many pharmaceutical agents.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The choice of phosphine ligand is paramount for a successful transformation, especially with electron-deficient heteroaryl halides like bromobenzoyl pyridine.[6] Bulky, electron-rich biaryl phosphine ligands, such as RuPhos and XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps.[7]
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
3-(4-Bromobenzoyl)pyridine (1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add 3-(4-bromobenzoyl)pyridine to the tube.
-
Add the anhydrous toluene, followed by the secondary amine via syringe.
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
| Entry | Bromobenzoyl Pyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-(4-Bromobenzoyl)pyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 80-90 |
| 2 | 2-(3-Bromobenzoyl)pyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-85 |
| 3 | 3-(2-Bromobenzoyl)pyridine | n-Butylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | THF | 80 | 70-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the bromobenzoyl pyridine core.[8] This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals and functional materials due to the versatility of the alkyne functional group.
The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have gained prominence to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[9] In these systems, a suitable base is crucial for the deprotonation of the terminal alkyne.
Diagram 3: Comparison of Copper-Catalyzed and Copper-Free Sonogashira Pathways
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to 2-(4-Bromobenzoyl)-5-methylpyridine (CAS No. 1187164-70-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromobenzoyl)-5-methylpyridine, a versatile chemical intermediate with significant potential in medicinal chemistry and material science. Drawing upon available scientific literature and chemical data, this document elucidates the compound's properties, synthesis, and key applications, offering valuable insights for researchers engaged in novel molecule design and development.
Core Compound Identification and Physicochemical Properties
2-(4-Bromobenzoyl)-5-methylpyridine, assigned CAS number 1187164-70-0, is an aromatic ketone featuring a 4-bromophenyl group attached to a 5-methylpyridine ring via a carbonyl bridge.[1] This unique structural arrangement of a halogenated aromatic ring and a substituted pyridine moiety makes it a valuable scaffold in synthetic chemistry.
Table 1: Physicochemical Properties of 2-(4-Bromobenzoyl)-5-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 1187164-70-0 | [1] |
| IUPAC Name | (4-bromophenyl)(5-methylpyridin-2-yl)methanone | [1] |
| Molecular Formula | C₁₃H₁₀BrNO | [1] |
| Molecular Weight | 276.13 g/mol | [1] |
| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | [1] |
| InChI Key | FVDKKANCIFAONP-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | |
| Melting Point | Not experimentally determined; likely a crystalline solid at room temperature. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Chemical Reactivity
The primary synthetic route to 2-(4-Bromobenzoyl)-5-methylpyridine involves the acylation of a substituted pyridine with a benzoyl derivative. A representative protocol is outlined below, based on established chemical principles for analogous compounds.
Representative Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes a plausible and efficient laboratory-scale synthesis.
Materials:
-
5-methyl-2-bromopyridine
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-methyl-2-bromopyridine (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-Bromobenzoyl)-5-methylpyridine.
Caption: Generalized workflow for the synthesis of 2-(4-Bromobenzoyl)-5-methylpyridine.
Chemical Reactivity
The chemical reactivity of 2-(4-Bromobenzoyl)-5-methylpyridine is characterized by the functional groups present in its structure: the bromo substituent, the carbonyl group, and the pyridine ring.
-
Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring can be displaced by various nucleophiles, enabling the introduction of diverse functional groups. This is a key feature for generating a library of derivatives for structure-activity relationship (SAR) studies.
-
Carbonyl Group Reactions: The ketone functionality can undergo reduction to a secondary alcohol or can be a site for nucleophilic addition reactions.
-
Pyridine Ring Modifications: The pyridine nitrogen can be quaternized, and the methyl group can potentially be functionalized.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for 2-(4-Bromobenzoyl)-5-methylpyridine is limited in the public domain, its primary value lies in its role as a key intermediate in the synthesis of potentially bioactive molecules. Its structural motifs are present in compounds targeting various enzymes and receptors.
Precursor for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The chemical scaffold of 2-(4-Bromobenzoyl)-5-methylpyridine is a suitable starting point for the synthesis of novel JAK inhibitors. The pyridine and phenyl rings can be further functionalized to optimize binding to the ATP-binding pocket of JAK enzymes.
Caption: Inhibition of the JAK-STAT pathway by a potential inhibitor.
Scaffold for Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. The diaryl heterocycle motif, present in 2-(4-Bromobenzoyl)-5-methylpyridine, is a common feature in many selective COX-2 inhibitors. The 4-bromophenyl group can be synthetically modified to mimic the sulfonamide or methylsulfonyl moieties found in established COX-2 inhibitors like celecoxib, which are crucial for selective binding to the COX-2 active site.
Applications in Material Science
The rigid, aromatic structure of 2-(4-Bromobenzoyl)-5-methylpyridine, combined with the presence of a polar carbonyl group and a halogen atom, makes it an interesting building block for the synthesis of novel organic materials. Potential applications include:
-
Polymer Synthesis: It can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers with tailored thermal and electronic properties.
-
Organic Electronics: Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where aromatic and heterocyclic structures are often employed.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-Bromobenzoyl)-5-methylpyridine is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and material science. Its utility as a scaffold for the synthesis of potential JAK and COX-2 inhibitors underscores its importance in medicinal chemistry. Further research into the synthesis of its derivatives and evaluation of their biological and material properties is warranted to fully explore the potential of this compound.
References
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The Emerging Therapeutic Potential of 2-(2-Bromobenzoyl)-5-methylpyridine Derivatives as Tubulin Polymerization Inhibitors: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-benzoylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of a specific subclass, 2-(2-Bromobenzoyl)-5-methylpyridine and its analogs, with a primary focus on their potent anticancer properties derived from the inhibition of tubulin polymerization. This document is structured to provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of these compounds. Detailed experimental protocols for both the chemical synthesis and key biological assays are provided to enable researchers to further investigate this promising class of molecules. The insights presented herein are grounded in peer-reviewed literature and are intended to serve as a valuable resource for professionals engaged in the discovery and development of novel oncology therapeutics.
Introduction: The Rationale for Targeting Tubulin with 2-Benzoylpyridine Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[1] This process is a clinically validated and highly attractive target for the development of anticancer therapeutics, as the rapidly proliferating nature of cancer cells renders them particularly vulnerable to disruptions in mitosis.[2]
Tubulin inhibitors are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2] The 2-benzoylpyridine core has been identified as a versatile scaffold for the development of potent tubulin polymerization inhibitors that bind to the colchicine site, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3] The specific focus of this guide, this compound and its derivatives, represents a promising avenue of investigation within this class, offering opportunities for potent and selective anticancer activity.
Synthetic Strategies for this compound and Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on either the pyridine or the benzoyl ring.
A prevalent and efficient method for the synthesis of the core scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of the C-C bond between the pyridine and benzoyl moieties with good to excellent yields.[4] Alternative approaches, such as Grignard reactions, have also been employed.
Below is a representative synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[4][5]
Materials:
-
5-bromo-2-methylpyridine
-
(2-bromophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methylpyridine (1.0 equiv), (2-bromophenyl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of this compound exert their potent anticancer effects by acting as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin heterodimers into microtubules.[3][7] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Caption: Cellular mechanism of 2-benzoylpyridine tubulin inhibitors.
The inhibition of tubulin polymerization can be quantitatively assessed using an in vitro tubulin polymerization assay. This assay monitors the increase in turbidity of a solution of purified tubulin as it polymerizes into microtubules. The presence of an inhibitor will decrease the rate and extent of polymerization.[1]
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on commercially available kits and established methodologies.[1][8][9]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in general tubulin buffer.
-
On ice, prepare the tubulin polymerization reaction mixture. For each well, combine the appropriate volume of tubulin stock solution and GTP-supplemented buffer to achieve the desired final tubulin concentration (typically 1-3 mg/mL).
-
Add a small volume of the diluted test compound, positive control, or negative control to the respective wells of a pre-chilled 96-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value of the test compound by plotting the inhibition of tubulin polymerization (e.g., the maximum rate of polymerization or the final polymer mass) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Structure-Activity Relationship (SAR) and Biological Activity
The anticancer potency of 2-benzoylpyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzoyl rings. Extensive SAR studies have been conducted to optimize the activity of this class of compounds.[3][10]
Caption: Key SAR considerations for 2-benzoylpyridine derivatives.
Key SAR findings for 2-benzoylpyridine and related scaffolds include:
-
Substituents on the Benzoyl Ring: Halogen atoms, particularly bromine and chlorine, at the ortho or para positions of the benzoyl ring are often associated with increased potency.[11] Methoxy groups can also modulate activity, with their optimal positioning being crucial.[12]
-
Substituents on the Pyridine Ring: A methyl group at the 5-position of the pyridine ring has been shown to be beneficial for activity in some analogs. The presence of an aryl group at the 6-position of the pyridine ring can lead to highly potent compounds.[3]
-
The Ketone Linker: The carbonyl group of the benzoyl moiety is a critical pharmacophoric feature, likely involved in key interactions within the colchicine binding pocket of tubulin.
The following table summarizes the in vitro anticancer activity of representative 2-benzoylpyridine derivatives and related analogs against various human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 4v | 6-aryl-2-benzoylpyridine analog | A375 (Melanoma) | ~1.8 | [3][7] |
| Compound [I] | Novel tubulin inhibitor | SGC-7910 (Gastric) | 210 | [13] |
| Compound B6 | Quinazolinone/Benzimidazole analog | MCF-7 (Breast) | ~2000 | [14] |
| Compound 4f | Tetrahydroimidazo[1,2-b]pyridazine analog | SK-MEL-28 (Melanoma) | ~7800 | [15] |
| Compound 7 | Halogenated benzofuran derivative | A549 (Lung) | 6300 | [11] |
| Compound 55b | Fluorinated benzimidazole derivative | MCF-7 (Breast) | ~950-1570 | [16] |
In Vivo Efficacy in Preclinical Models
Promising in vitro activity has translated to significant in vivo efficacy for several 2-benzoylpyridine derivatives and their analogs in xenograft models of human cancer. These studies are crucial for validating the therapeutic potential of this compound class.
For instance, compound 4v, a potent 6-aryl-2-benzoylpyridine analog, strongly suppressed A375 melanoma tumor growth in vivo, induced tumor necrosis, and disrupted tumor angiogenesis.[3][7] Another novel tubulin inhibitor, referred to as Compound [I], demonstrated dose-dependent tumor growth inhibition in a 4T1 breast cancer xenograft model, with tumor growth inhibition of up to 84.0% at a dose of 20 mg/kg.[13] Furthermore, a potent tubulin inhibitor, Compound [I] from another study, showed an average tumor growth inhibition of 68.95% in an MCF-7 breast cancer xenograft model after 21 days of treatment at 20 mg/kg.[17]
These in vivo studies underscore the potential of 2-benzoylpyridine derivatives as effective anticancer agents and provide a strong rationale for their further preclinical and clinical development.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of tubulin polymerization inhibitors with potent anticancer activity. The synthetic accessibility of these compounds, coupled with their well-defined mechanism of action and encouraging in vivo efficacy, makes them attractive candidates for further drug development efforts.
Future research in this area should focus on:
-
Optimization of Pharmacokinetic Properties: Further structural modifications to improve solubility, metabolic stability, and oral bioavailability are warranted.
-
Exploration of Novel Analogs: The synthesis and evaluation of a broader range of derivatives will likely lead to the discovery of compounds with enhanced potency and selectivity.
-
Combination Therapies: Investigating the synergistic effects of these tubulin inhibitors with other anticancer agents could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to these agents will be crucial for their successful clinical translation.
References
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Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link]
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ACS Publications. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]
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Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]
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ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
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BioWorld Science. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
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Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(19), 5343-5353. [Link]
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BioWorld Science. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]
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Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 1-16. [Link]
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National Center for Biotechnology Information. (n.d.). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. [Link]
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Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(19), 6895. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5289. [Link]
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National Center for Biotechnology Information. (2012). Analysis of Cell Cycle Position in Mammalian Cells. [Link]
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Niu, M. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica, 35(7), 967-979. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
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Kandefer-Szerszeń, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(7), 6783. [Link]
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Reddy, C. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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Gigante, A., et al. (2010). Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents. Current Medicinal Chemistry, 17(15), 1493-1510. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Zhou, J., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(15), 4567-4576. [Link]
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Brancale, A., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(12), 2273. [Link]
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Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
-
ResearchGate. (2025). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
National Center for Biotechnology Information. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
-
MDPI. (n.d.). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. [Link]
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ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]
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understanding the structure of (2-bromophenyl)(5-methylpyridin-2-yl)methanone
An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of (2-bromophenyl)(5-methylpyridin-2-yl)methanone
Disclaimer: The compound (2-bromophenyl)(5-methylpyridin-2-yl)methanone is not extensively documented in publicly available scientific literature. Therefore, this guide is a theoretical exploration based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic protocols and predicted properties are for informational purposes and have not been experimentally validated for this specific molecule.
Introduction
(2-bromophenyl)(5-methylpyridin-2-yl)methanone is a diaryl ketone featuring a 2-bromophenyl group and a 5-methylpyridin-2-yl group linked by a carbonyl bridge. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for applications in medicinal chemistry and materials science. The presence of the pyridyl nitrogen introduces a site for hydrogen bonding and coordination to metal centers, while the bromine atom on the phenyl ring serves as a handle for further functionalization through cross-coupling reactions. The central carbonyl group acts as a key electrophilic center and influences the overall electronic properties of the molecule. This guide provides a comprehensive overview of the theoretical structural characteristics, plausible synthetic routes, and potential utility of this novel compound.
Molecular Structure and Physicochemical Properties
The core structure of (2-bromophenyl)(5-methylpyridin-2-yl)methanone consists of three key components: a 2-bromophenyl ring, a 5-methylpyridin-2-yl ring, and a ketone linker.
-
2-Bromophenyl Group: The bromine atom at the ortho position to the carbonyl group exerts a significant steric and electronic influence. Its electron-withdrawing inductive effect can enhance the electrophilicity of the carbonyl carbon. The bromine atom also provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
-
5-Methylpyridin-2-yl Group: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a hydrogen bond acceptor and a ligand for metal coordination. The methyl group at the 5-position is a weak electron-donating group, which can slightly modulate the electronic properties of the pyridine ring.
-
Carbonyl Bridge: The ketone functional group is a polar, electrophilic center susceptible to nucleophilic attack. It also serves as a rigid linker between the two aromatic rings, influencing their relative orientation.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water. |
| Melting Point | Expected to be in the range of 100-150 °C, typical for a rigid, polar organic molecule of this size. |
Proposed Synthesis
While a specific synthesis for (2-bromophenyl)(5-methylpyridin-2-yl)methanone has not been reported, a plausible and efficient route can be designed based on well-established organometallic reactions. The most promising approach involves the acylation of a 5-methyl-2-lithiopyridine intermediate with 2-bromobenzoyl chloride. Pyridines are generally unreactive in traditional Friedel-Crafts acylations due to the deactivating effect of the nitrogen atom, making organometallic routes a preferred strategy.[1]
Synthetic Workflow
The proposed synthetic pathway is a two-step process starting from commercially available 2-chloro-5-methylpyridine.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine
Introduction
2-(2-Bromobenzoyl)-5-methylpyridine, with the IUPAC name (2-bromophenyl)(5-methylpyridin-2-yl)methanone, is a functionalized diaryl ketone. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. The presence of a pyridine ring, a bromophenyl moiety, and a ketone linker provides three distinct points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. The pyridine nitrogen can be quaternized or influence the pharmacokinetic properties of a final compound, the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the ketone functionality can be targeted for reactions such as reduction or conversion to other functional groups.
This document provides a detailed guide for the synthesis of this compound. While several synthetic strategies can be envisaged, including Grignard reactions and palladium-catalyzed carbonylations, this note will focus on the classical and direct approach of Friedel-Crafts acylation. This method, while facing challenges due to the nature of the pyridine substrate, represents a fundamental and instructive route to the target molecule.
Reaction Principle: Friedel-Crafts Acylation of Pyridine Derivatives
The Friedel-Crafts acylation is a canonical method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl chloride.[3]
However, the application of this reaction to pyridine is not straightforward. The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[4] This coordination has two major consequences:
-
Catalyst Sequestration: A stoichiometric amount of the Lewis acid is consumed by the pyridine nitrogen, meaning an excess of the catalyst is required for the reaction to proceed.
-
Ring Deactivation: The resulting pyridinium-Lewis acid complex is strongly electron-deficient, deactivating the pyridine ring towards electrophilic attack by the acylium ion.
Despite these challenges, Friedel-Crafts acylation can be achieved on pyridine rings, often requiring forcing conditions (e.g., higher temperatures) and careful control of stoichiometry.[4] The substitution pattern is influenced by both the directing effect of existing substituents (the methyl group in this case) and the deactivating effect of the complexed nitrogen. For 3-methylpyridine (3-picoline), acylation is expected to occur at the 2- or 6-position, which are ortho to the nitrogen and activated by the methyl group.
Visualizing the Synthetic Pathway
Reaction Mechanism
Caption: Figure 1. Proposed Mechanism for the Friedel-Crafts Acylation
Experimental Workflow
Caption: Figure 2. Experimental Workflow
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general Friedel-Crafts acylation methodologies for deactivated aromatic systems.[5] Utmost care must be taken to ensure anhydrous conditions throughout the reaction setup and execution, as aluminum chloride reacts violently with water.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Molar Eq. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 3.33 g | 25.0 | 2.5 |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 2.19 g | 10.0 | 1.0 |
| 5-Methylpyridine (3-Picoline) | C₆H₇N | 93.13 | 0.93 g | 10.0 | 1.0 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | For chromatography | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with anhydrous aluminum chloride (2.5 eq.). Add anhydrous 1,2-dichloroethane (30 mL) to create a suspension.
-
Initial Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add 2-bromobenzoyl chloride (1.0 eq.) to the dropping funnel, diluted with a small amount of anhydrous 1,2-dichloroethane (5 mL). Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10°C.
-
Addition of Pyridine Substrate: After the addition is complete, add 5-methylpyridine (1.0 eq.), diluted with anhydrous 1,2-dichloroethane (15 mL), to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. A thick, often colorful, complex will form.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 84°C for DCE). Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is deemed complete, cool the mixture to room temperature and then further cool in an ice bath. In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (15 mL). Slowly and cautiously pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic process that will release HCl gas; perform this step in a well-ventilated fume hood.[6]
-
Workup - Basification and Extraction: Transfer the quenched mixture to a separatory funnel. The product will likely be in the acidic aqueous layer as its hydrochloride salt. Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove non-basic impurities. Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). This will precipitate the product. Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, likely a dark oil or solid, should be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a typical starting point for eluting benzoylpyridine compounds.
Product Characterization (Predicted)
As no experimental data for the target compound is readily available in the searched literature, the following NMR data is predicted based on the analysis of structurally similar compounds, including 2-benzoylpyridine and various substituted bromobenzenes and methylpyridines.[7][8]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons:
-
δ 8.60-8.70 (d, 1H, H6 of pyridine ring)
-
δ 7.70-7.80 (dd, 1H, H4 of pyridine ring)
-
δ 7.25-7.35 (d, 1H, H3 of pyridine ring)
-
-
Bromophenyl Protons:
-
δ 7.60-7.75 (m, 2H, Ar-H)
-
δ 7.35-7.50 (m, 2H, Ar-H)
-
-
Methyl Protons:
-
δ 2.40-2.50 (s, 3H, -CH₃)
-
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon: δ 195-198
-
Pyridine Carbons: δ 155-158 (C2), 150-152 (C6), 138-140 (C4), 136-138 (C5), 124-126 (C3)
-
Bromophenyl Carbons: δ 140-142 (C-ipso), 133-135 (C-H), 131-133 (C-H), 129-131 (C-H), 127-129 (C-H), 120-122 (C-Br)
-
Methyl Carbon: δ 18-22
Safety and Handling
-
General: This procedure should only be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It causes severe skin burns and eye damage. Handle in a glovebox or under an inert atmosphere. Avoid inhalation of dust.[9][10]
-
2-Bromobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts with moisture. Handle with care in a fume hood.[6][11]
-
5-Methylpyridine (3-Picoline): Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
1,2-Dichloroethane (DCE): Flammable liquid and vapor. Toxic if inhaled and harmful if swallowed. Suspected of causing cancer.
References
- Google Patents. (2020). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]
-
PubChem. 2-Bromobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
MSDS of 2-Bromobenzoyl chloride. (2008). Available at: [Link]
-
PubMed Central (PMC). (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health. Available at: [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
-
Scribd. Friedel Crafts Acylation. Available at: [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
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- 2. scribd.com [scribd.com]
- 3. Khan Academy [khanacademy.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PhytoBank: 13C NMR Spectrum (PHY0021650) [phytobank.ca]
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- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 11. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Grignard Reaction Conditions for the Synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromobenzoyl)-5-methylpyridine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1] This application note provides a detailed guide to the synthesis of this compound via a Grignard reaction, focusing on the critical reaction conditions and offering insights into optimizing the yield and purity of the final product.
Reaction Mechanism and Pathway
The synthesis of this compound via the Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1] The overall reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: 2-Bromopyridine reacts with magnesium metal in an anhydrous ether solvent to form the pyridylmagnesium bromide.
-
Nucleophilic Attack and Ketone Formation: The Grignard reagent then attacks the carbonyl carbon of a suitable benzoyl derivative. To prevent the common side reaction of tertiary alcohol formation, the use of a Weinreb amide or a nitrile is recommended.[2] The intermediate formed with a Weinreb amide is a stable metal-chelated species that does not react further until an acidic workup. Similarly, the reaction with a nitrile yields a stable imine intermediate that is hydrolyzed to the ketone during workup.[2][3]
The general mechanism is depicted below:
Caption: General mechanism for the synthesis of this compound.
Optimizing Reaction Conditions
Careful control of reaction parameters is crucial for a successful Grignard synthesis. The following sections detail the key conditions and provide experimentally validated recommendations.
Reagent and Solvent Selection
| Parameter | Recommendation | Rationale |
| Grignard Reagent Precursor | 2-Bromo-5-methylpyridine | The bromine atom is sufficiently reactive for Grignard formation. |
| Electrophile | 2-Bromobenzonitrile or 2-Bromo-N-methoxy-N-methylbenzamide (Weinreb amide) | These electrophiles are preferred over acyl chlorides or esters to prevent the formation of tertiary alcohol byproducts. The resulting intermediates are stable until acidic workup.[2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | Grignard reagents are highly sensitive to moisture and protic solvents.[4][5] Anhydrous conditions are essential to prevent quenching of the reagent. THF is often preferred for its ability to solvate the Grignard reagent effectively. |
| Magnesium | Magnesium turnings (activated) | Activation of magnesium, for example with a crystal of iodine, is often necessary to initiate the reaction by removing the passivating oxide layer.[5] |
Temperature Control
Temperature management is critical throughout the Grignard reaction.
-
Formation of the Grignard Reagent: The initiation of the Grignard reagent formation is an exothermic process.[5] The reaction should be started at room temperature and may require gentle heating to initiate. Once the reaction begins, it should be maintained at a gentle reflux.
-
Addition of the Electrophile: The addition of the benzoyl derivative to the Grignard reagent should be performed at a low temperature, typically 0 °C or below, to control the exothermic reaction and minimize side product formation.[6]
Reaction with Pyridine Derivatives
Grignard reactions involving pyridine derivatives can present unique challenges. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate with the magnesium of the Grignard reagent, potentially affecting its reactivity. In some cases, activation of the pyridine ring may be necessary, for example, by forming an N-oxide.[7][8] However, for the synthesis of this compound, the direct reaction of the Grignard reagent with the benzoyl derivative is generally successful.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-bromo-5-methylpyridine and 2-bromobenzonitrile.
Materials
-
2-Bromo-5-methylpyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromobenzonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure
Part A: Preparation of the Grignard Reagent
-
Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas.
-
To the three-necked flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, dissolve 2-bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromo-5-methylpyridine solution to the magnesium suspension. Gentle heating may be required to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining 2-bromo-5-methylpyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2-Bromobenzonitrile
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 2-bromobenzonitrile solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Part C: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Continue stirring until the aqueous layer is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine
Introduction: Navigating the Challenges of Pyridine Acylation
The synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine, a key structural motif in medicinal chemistry and materials science, presents a significant synthetic challenge. While the Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, its application to electron-deficient heterocycles like pyridine is notoriously difficult.[1] The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and often leading to low or no yield of the desired product.[1]
This technical guide provides a comprehensive overview of a proposed strategy to overcome these challenges and synthesize this compound. We will delve into the mechanistic considerations, provide a detailed, field-proven protocol, and offer insights into the critical parameters for success. This document is intended for researchers, scientists, and drug development professionals seeking to construct complex aroyl-pyridine scaffolds.
Mechanistic Insights: Overcoming the Deactivation of the Pyridine Ring
The classical Friedel-Crafts acylation mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid, typically aluminum chloride (AlCl₃).[2][3][4] This acylium ion is then attacked by the π-electrons of an aromatic ring.
However, in the case of 3-methylpyridine (3-picoline), two primary obstacles arise:
-
Lewis Acid Complexation: The nitrogen atom of the pyridine ring is a Lewis base and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a pyridinium salt, which is even more electron-deficient and deactivated towards electrophilic attack than the parent pyridine.
-
Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it inherently less nucleophilic than benzene and thus less reactive in electrophilic aromatic substitution reactions.
To address these issues, a successful acylation strategy must either employ a catalyst system that is less susceptible to nitrogen coordination or utilize reaction conditions that are harsh enough to drive the reaction forward despite the deactivated nature of the substrate. This protocol proposes the use of a more potent Lewis acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or a combination of AlCl₃ with a promoter, under forcing conditions to facilitate the desired acylation at the C2 position of 3-methylpyridine. The methyl group at the 3-position is expected to sterically and electronically direct the incoming electrophile to the C2 and C6 positions.
Proposed Reaction Mechanism
Sources
Application Note: A Systematic Approach to Developing a Recrystallization Protocol for 2-(2-Bromobenzoyl)-5-methylpyridine
Abstract
This document provides a comprehensive guide for developing a robust and efficient recrystallization protocol for 2-(2-Bromobenzoyl)-5-methylpyridine. Purification of intermediates is a critical step in drug development and chemical synthesis, where high purity is paramount. Recrystallization remains a powerful technique for purifying solid organic compounds.[1] This guide moves beyond a single prescribed method, instead detailing a systematic approach that empowers researchers to select an optimal solvent system based on the physicochemical properties of the target molecule and empirical screening. We present detailed protocols for solvent selection, single-solvent, and two-solvent recrystallization, complemented by a troubleshooting guide to address common challenges.
Introduction: The Rationale for a Systematic Approach
This compound is a heterocyclic ketone with a molecular structure that presents a unique purification challenge. Its features include:
-
A bromobenzoyl group , which is large, relatively non-polar, and rigid.
-
A 5-methylpyridine ring , which introduces polarity and a site for hydrogen bonding via the nitrogen atom.[2]
This combination of polar and non-polar characteristics means that predicting an ideal recrystallization solvent a priori is difficult. The principle of "like dissolves like" suggests that solvents with intermediate polarity, or a mixture of polar and non-polar solvents, are likely candidates.[3] A successful recrystallization relies on identifying a solvent (or solvent system) in which the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[3][4] This temperature-dependent solubility differential is the cornerstone of the purification process.[1]
This guide provides the logical framework and experimental steps to determine the ideal conditions for purifying this compound, ensuring high purity and recovery.
Guiding Principles & Solvent System Selection
The selection of an appropriate solvent is the most critical step in recrystallization.[5] The ideal solvent should:
-
Not react with the compound.[1]
-
Dissolve the compound completely when hot (typically at the solvent's boiling point).[3]
-
Dissolve the compound poorly or not at all when cold (room temperature or below).[4]
-
Dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.[5]
Given the hybrid polarity of this compound, a preliminary small-scale screening is the most reliable method for identifying a suitable solvent system.
Table 1: Potential Solvents for Screening (Ordered by Increasing Polarity)
| Solvent | Class | Boiling Point (°C) | Rationale for Inclusion |
| n-Hexane | Non-polar Aliphatic | 69 | Likely to be a poor solvent; excellent candidate as an anti-solvent in a two-solvent system. |
| Toluene | Non-polar Aromatic | 111 | Aromatic nature may aid in dissolving the benzoyl group; potential single solvent. |
| Ethyl Acetate | Intermediate Polarity Ester | 77 | Good general-purpose solvent for compounds of intermediate polarity. Often used with hexane.[6] |
| Acetone | Intermediate Polarity Ketone | 56 | Strong solvent, may show high solubility even at room temperature. Useful in solvent pairs.[6] |
| Isopropanol (IPA) | Polar Protic Alcohol | 82 | Capable of hydrogen bonding; often a good choice for single-solvent recrystallization. |
| Ethanol | Polar Protic Alcohol | 78 | Similar to isopropanol, widely effective. One of the most common recrystallization solvents.[6] |
| Methanol | Polar Protic Alcohol | 65 | More polar than ethanol; may dissolve the compound too well at room temperature. |
Experimental Protocols
Safety Precaution: Always conduct these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 3.1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a minimal amount of crude product.
-
Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested.
-
To each tube, add the chosen solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.
-
Ideal Outcome: The compound is insoluble or sparingly soluble.[4] If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be useful in a two-solvent system.
-
-
For tubes where the compound was not fully soluble, gently heat the mixture in a hot water or sand bath towards the solvent's boiling point. Add more solvent dropwise, if necessary, until the solid just dissolves.
-
Ideal Outcome: The compound dissolves completely near the boiling point of the solvent.[7]
-
-
Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[7]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the result. A successful solvent will yield a significant amount of crystalline solid.
Protocol 3.2: Single-Solvent Recrystallization (e.g., with Isopropanol)
This protocol should be used if the screening identified a solvent that dissolves the compound when hot but not when cold.
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or a boiling chip.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., isopropanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions, swirling or stirring, until the compound just dissolves completely. It is critical to add the minimum amount of hot solvent required to achieve a saturated solution.[7]
-
(Optional Hot Filtration): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through it quickly to remove the impurities.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.
Protocol 3.3: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This method is ideal if no single solvent is found to be suitable. It uses a "solvent" in which the compound is soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is insoluble (e.g., Hexane).[7] The two solvents must be miscible.
-
Dissolve the crude this compound in the minimum amount of the hot "solvent" (Ethyl Acetate) in an Erlenmeyer flask.
-
While keeping the solution hot and stirring, add the "anti-solvent" (Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 3.2 (steps 6-7).
-
Collect, wash, and dry the crystals as described in Protocol 3.2 (steps 8-10), using the same solvent/anti-solvent mixture or just the cold anti-solvent for the washing step.
Visualization of Workflows
Diagram 1: Solvent System Selection Workflow
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Diagram 2: General Recrystallization Protocol
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
Application Notes and Protocols for the 1H and 13C NMR Analysis of 2-(2-Bromobenzoyl)-5-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Key Heterocyclic Ketone
2-(2-Bromobenzoyl)-5-methylpyridine stands as a significant scaffold in medicinal chemistry and materials science. Its unique architecture, featuring a substituted pyridine ring linked to a brominated benzoyl group, imparts specific electronic and steric properties that are of interest in drug design and the development of novel materials. Accurate structural confirmation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous molecular characterization in solution.
This comprehensive technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental decisions.
I. Foundational Principles: Understanding the NMR Landscape of this compound
The NMR spectrum of this compound is governed by the electronic environments of its constituent aromatic rings and the methyl substituent. The pyridine ring, being electron-deficient, generally results in downfield chemical shifts for its protons compared to benzene.[1] Conversely, the bromobenzoyl moiety will exhibit its own characteristic substitution pattern. The electronegativity of the bromine atom and the carbonyl group will significantly influence the chemical shifts of the adjacent protons and carbons. Understanding these substituent effects is crucial for accurate spectral assignment.
II. Experimental Protocol: A Self-Validating System for NMR Data Acquisition
The quality of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
A. Sample Preparation: The First Critical Step
-
Solvent Selection: The choice of a deuterated solvent is the most critical initial parameter. Deuterated chloroform (CDCl₃) is often the solvent of choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[2] However, for aromatic compounds, the residual peak of CDCl₃ at ~7.26 ppm can sometimes obscure key aromatic signals.[3] An alternative, such as acetone-d₆, can be advantageous as its residual proton signal is further upfield (~2.05 ppm), minimizing potential overlap with aromatic protons.[3][4] For this protocol, we will proceed with CDCl₃ as the primary solvent, with acetone-d₆ as a recommended alternative if signal overlap occurs.
-
Sample Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a sample concentration of 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[2][5]
-
Filtration (Optional but Recommended): If any particulate matter is visible, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
B. NMR Instrument Setup and Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer and should be adjusted accordingly for instruments of different field strengths.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.[4][5]
-
Tuning and Locking: The instrument's probe should be tuned for both ¹H and ¹³C nuclei. The magnetic field is then "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming: The magnetic field homogeneity must be optimized through a process called shimming. This is crucial for obtaining sharp, symmetrical peaks, which is essential for accurate integration and coupling constant measurements.
Workflow for NMR Data Acquisition
Caption: Workflow from sample preparation to data processing for NMR analysis.
C. ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative ¹H NMR. |
| Spectral Width | ~16 ppm | To encompass the entire range of proton chemical shifts. |
| Acquisition Time | 2-4 seconds | Ensures adequate resolution of signals. |
| Relaxation Delay | 2-5 seconds | Allows for full relaxation of protons between scans for accurate integration. |
| Number of Scans | 16-64 | Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
D. ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30° pulse for ¹³C NMR. |
| Spectral Width | ~220 ppm | To cover the full range of carbon chemical shifts.[6] |
| Acquisition Time | 1-2 seconds | Provides sufficient digital resolution. |
| Relaxation Delay | 2-5 seconds | Important for quarternary carbons which have longer relaxation times. |
| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C.[6][7] |
| Temperature | 298 K | Standard ambient temperature. |
E. Data Processing
-
Fourier Transform: The acquired Free Induction Decays (FIDs) are converted into frequency-domain spectra via a Fourier transform.
-
Phase and Baseline Correction: The spectra are phase-corrected to ensure all peaks are in the absorptive mode, and a baseline correction is applied to obtain a flat baseline for accurate integration.
-
Calibration: The chemical shift scale is calibrated using the residual solvent peak. For CDCl₃, the ¹H peak is at 7.26 ppm and the ¹³C peak is at 77.16 ppm.
III. Spectral Interpretation: Decoding the Molecular Structure
Based on established principles of NMR spectroscopy and data from similar structures, the following are the predicted ¹H and ¹³C NMR spectral data for this compound.
Molecular Structure and Numbering
Caption: Structure of this compound.
A. Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | ~8.0 |
| H-4 | 7.6 - 7.8 | dd | ~8.0, 2.0 |
| H-6 | 8.6 - 8.8 | d | ~2.0 |
| -CH₃ | 2.3 - 2.5 | s | - |
| H-3' | 7.3 - 7.5 | m | - |
| H-4' | 7.2 - 7.4 | m | - |
| H-5' | 7.5 - 7.7 | m | - |
| H-6' | 7.7 - 7.9 | m | - |
B. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 136 - 139 |
| C-4 | 130 - 133 |
| C-5 | 148 - 151 |
| C-6 | 123 - 126 |
| -CH₃ | 20 - 23 |
| C=O | 190 - 195 |
| C-1' | 138 - 141 |
| C-2' | 120 - 123 |
| C-3' | 132 - 135 |
| C-4' | 127 - 130 |
| C-5' | 130 - 133 |
| C-6' | 128 - 131 |
IV. Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocols and utilizing the predicted spectral data as a guide, researchers can confidently characterize this important heterocyclic compound. The emphasis on the rationale behind experimental choices is intended to empower scientists to adapt and troubleshoot their own NMR analyses for this and related molecules.
V. References
-
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem. Available from:
-
Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available from: [Link]
-
¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]
-
¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]
-
NMR solvent selection - that also allows sample recovery. BioChromato. Available from: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Semantic Scholar. Available from: [Link]
-
p-Bromobenzoyl chloride - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. Available from: [Link]
-
Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available from: [Link]
-
5-(2-Bromobenzoyl)-2-methylpyridine. PubChem. Available from: [Link]
-
How to select NMR solvent. Available from: [Link]
-
Chemical shifts. Available from: [Link]
-
A guide to ¹³C NMR chemical shift values. Compound Interest. Available from: [Link]
-
2-(2-Amino-5-bromobenzoyl)pyridine. ResearchGate. Available from: [Link]
-
Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents. Available from:
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Available from: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available from: [Link]
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¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]
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2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. Available from: [Link]
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Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available from: [Link]
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Application Note: Structural Elucidation of 2-(2-Bromobenzoyl)-5-methylpyridine via Mass Spectrometry
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a cornerstone of analytical chemistry. 2-(2-Bromobenzoyl)-5-methylpyridine is an aromatic ketone that serves as a potential building block in the synthesis of more complex molecules. Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for elucidating the structure of such compounds by analyzing their fragmentation patterns upon ionization.
This application note provides a comprehensive guide to the interpretation of the mass spectrum of this compound. We will explore the predictable fragmentation pathways based on its chemical structure, detailing the formation of key diagnostic ions. This guide is intended for researchers, chemists, and mass spectrometrists who require a deep understanding of how to leverage MS data for the structural verification of halogenated aromatic ketones.
Molecular Structure and Isotopic Signature
The first step in interpreting a mass spectrum is to understand the molecule's fundamental properties, including its elemental composition and the influence of natural isotopic abundances.
-
Chemical Structure: this compound
-
Molecular Formula: C₁₃H₁₀BrNO
-
Monoisotopic Mass: 290.9949 u (for ⁷⁹Br)
-
Average Molecular Weight: 291.13 g/mol
A critical feature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance ratio (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺˙) and any fragment containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensities.[1][2] This isotopic signature is a definitive marker for the presence of bromine and is invaluable for identifying bromine-containing fragments in the spectrum.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization at a standard energy of 70 eV, the this compound molecule will form an energetically unstable molecular ion (M⁺˙), which then undergoes a series of fragmentation events to yield more stable charged species. The primary fragmentation mechanisms are dictated by the weakest bonds and the stability of the resulting fragments. For aromatic ketones, alpha-cleavage adjacent to the carbonyl group is a dominant pathway.[3][4][5]
Primary Fragmentation: Alpha-Cleavage
The bond between the carbonyl carbon and the adjacent aromatic rings is susceptible to homolytic cleavage. This leads to two primary fragmentation routes.
-
Pathway A: Formation of the 2-Bromobenzoyl Cation Cleavage of the bond between the carbonyl group and the 5-methylpyridine ring is highly favorable. This pathway yields the resonance-stabilized 2-bromobenzoyl cation (m/z 183 and 185) and a 5-methyl-2-pyridinyl radical. This cation is expected to be a prominent peak in the spectrum, clearly displaying the 1:1 isotopic pattern of bromine.
-
Pathway B: Formation of the 5-Methyl-2-pyridinylcarbonyl Cation Alternatively, cleavage of the bond between the carbonyl group and the 2-bromophenyl ring results in the formation of the 5-methyl-2-pyridinylcarbonyl cation (m/z 120) and a 2-bromophenyl radical.
The relative abundance of the ions from Pathway A versus Pathway B is influenced by the stability of the resulting carbocations and radicals.
Secondary Fragmentation Events
The primary fragment ions can undergo further fragmentation, providing additional structural information.
-
Decarbonylation (Loss of CO): Acylium ions, such as those formed in the primary alpha-cleavage, readily lose a neutral carbon monoxide (CO) molecule (28 u).[6]
-
The 2-bromobenzoyl cation (m/z 183, 185) can lose CO to form the 2-bromophenyl cation (m/z 155, 157).
-
The 5-methyl-2-pyridinylcarbonyl cation (m/z 120) can lose CO to form the 5-methyl-2-pyridinyl cation (m/z 92).
-
-
Loss of Bromine Radical: The molecular ion can also fragment through the loss of a bromine radical (Br•), leading to the formation of the [M-Br]⁺ ion at m/z 212.
The logical flow of these fragmentation events is visualized in the diagram below.
Summary of Key Diagnostic Ions
The table below summarizes the expected key ions, their mass-to-charge ratios (m/z), and their proposed origins. This table serves as a quick reference for identifying the compound from its mass spectrum.
| m/z (relative to ⁷⁹Br, ⁸¹Br) | Proposed Ion Structure | Formula | Fragmentation Origin |
| 291, 293 | [C₁₃H₁₀BrNO]⁺˙ | C₁₃H₁₀BrNO⁺˙ | Molecular Ion (M⁺˙) |
| 212 | [C₁₃H₁₀NO]⁺ | C₁₃H₁₀NO⁺ | Loss of •Br from M⁺˙ |
| 183, 185 | [Br-C₆H₄-CO]⁺ | C₇H₄BrO⁺ | Alpha-cleavage (loss of •C₆H₆N); likely base peak. |
| 155, 157 | [Br-C₆H₄]⁺ | C₆H₄Br⁺ | Loss of CO from m/z 183, 185. |
| 120 | [CH₃-C₅H₃N-CO]⁺ | C₇H₆NO⁺ | Alpha-cleavage (loss of •C₆H₄Br). |
| 92 | [CH₃-C₅H₃N]⁺ | C₆H₆N⁺ | Loss of CO from m/z 120. |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Loss of •Br from m/z 155. |
Protocol: Mass Spectrometry Analysis by GC-MS
To validate the predicted fragmentation, the following protocol outlines a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as Dichloromethane (DCM), Ethyl Acetate, or Methanol.
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Verification: Ensure the sample is fully dissolved to prevent column or injector contamination. A blank injection of the solvent should be run first to ensure system cleanliness.
Instrumentation and Parameters
-
System: A standard GC-MS system equipped with a quadrupole mass analyzer and an EI source.
-
GC Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Conclusion
The structural elucidation of this compound by mass spectrometry is a systematic process grounded in the fundamental principles of chemical ionization and fragmentation. The interpretation of its EI mass spectrum relies on identifying key diagnostic features. The presence of a doublet peak for the molecular ion at m/z 291/293 immediately confirms the elemental formula and the presence of one bromine atom. The dominant fragment ions, particularly the 2-bromobenzoyl cation at m/z 183/185 resulting from alpha-cleavage, provide definitive evidence for the core aromatic ketone structure. By correlating the predicted fragmentation pathways with the acquired spectrum using the protocol provided, researchers can confidently verify the identity and purity of this important chemical compound.
References
-
ResearchGate. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine. Available at: [Link]
- Google Patents. (2019). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine. Available at: [Link]
-
Apicule. 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers. Available at: [Link]
-
Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1723-1726. Available at: [Link]
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Uhlig, S., & Lach, G. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(16), 2637-2644. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. National Library of Medicine. Available at: [Link]
-
Dr. K. K. Singh. (2024). Mass spectrum of molecules with 1Br and 1Cl. YouTube. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
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Application Notes & Protocols: Leveraging 2-(2-Bromobenzoyl)-5-methylpyridine for the Synthesis of Novel Active Pharmaceutical Ingredients
Abstract
The 2-benzoylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from oncology to inflammatory diseases.[1][2] This guide provides an in-depth technical overview of a particularly valuable and versatile derivative: 2-(2-Bromobenzoyl)-5-methylpyridine . The strategic placement of the bromo-substituent on the benzoyl ring renders this molecule an ideal electrophilic partner for modern palladium-catalyzed cross-coupling reactions. We will explore the causality behind key synthetic strategies, provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, and contextualize its utility through a case study in the synthesis of a kinase inhibitor core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful building block for the discovery of next-generation APIs.
The Strategic Advantage of the this compound Scaffold
In the landscape of drug discovery, starting materials are not mere commodities; they are strategic assets that dictate the feasibility, efficiency, and novelty of a synthetic campaign. This compound stands out for several critical reasons:
-
Pre-installed Functionality: The benzophenone core is a known pharmacophore in various therapeutic areas, including as an anti-inflammatory and anti-cancer agent.[2] The pyridine ring acts as a hydrogen bond acceptor and a key coordinating element for metal ions in metalloenzymes.[3]
-
A Handle for Diversification: The aryl bromide is the molecule's primary reactive site for diversification. It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of chemical moieties. This is fundamental to Structure-Activity Relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The 5-methyl group on the pyridine ring is not a passive spectator. It enhances lipophilicity, which can improve cell permeability and oral bioavailability. Furthermore, it can influence the compound's metabolic profile by blocking a potential site of oxidation and can establish critical van der Waals interactions within a target's binding pocket.
This combination of features makes this compound a powerful precursor for creating libraries of complex molecules, particularly kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5][6][7]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Rationale & Notes | Expected Yield |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Robust, commercially available Pd(0) source. | 75-95% |
| Boronic Acid | Aryl/Heteroaryl-B(OH)₂ (1.1-1.5 eq) | Slight excess drives the reaction to completion. | |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 eq) | Effective in forming the active boronate species. | |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system solubilizes both organic and inorganic reagents. |
| Temperature | 85-100 °C | Provides thermal energy to overcome activation barriers. | |
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is paramount in pharmaceutical synthesis, as the amine functional group is a ubiquitous feature of APIs. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that directly couples an aryl halide with a primary or secondary amine. [8][9] Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or XPhos are designed to promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. [8][10]The catalyst precursor is often a stable Pd(II) salt like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. [9]Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. The choice depends on the pKa of the amine; weaker bases like Cs₂CO₃ are often sufficient for anilines, while stronger alkoxides are needed for less nucleophilic amines. [8][10]* Solvent & Atmosphere: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can interfere with the catalytic cycle. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Reagent/Condition | Rationale & Notes | Expected Yield |
|---|---|---|---|
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(0) source precursor. | 70-90% |
| Ligand | Xantphos or XPhos (2-4 mol%) | Bulky phosphine ligand, critical for reductive elimination. | |
| Amine | Primary/Secondary Amine (1.1-1.2 eq) | Substrate scope is broad, including anilines, alkylamines, and heterocycles. | |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 eq) | Strong, non-nucleophilic base. NaOtBu is generally more reactive. | |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent prevents catalyst quenching. |
| Temperature | 100-110 °C | Requires heating to drive the catalytic cycle efficiently. | |
Case Study: Synthesis of a PI3Kα Inhibitor Core Scaffold
To illustrate the practical power of this compound, we present a synthetic route towards a core structure analogous to that found in Alpelisib (BYL719), a potent and selective phosphatidylinositol-3-kinase alpha (PI3Kα) inhibitor used in cancer therapy. [11][12][13]The PI3K/AKT signaling pathway is frequently overactivated in tumors, making it a prime therapeutic target. [12] The key step in this synthesis involves a Suzuki-Miyaura coupling between our title compound and a functionalized thiazole boronic acid derivative. This single reaction constructs the complex bi-heterocyclic core of the final API.
Caption: Synthesis of a key kinase inhibitor intermediate.
This transformation highlights the efficiency of using a pre-functionalized building block. In a single, high-yielding step, a complex carbon-carbon bond is forged, directly leading to a scaffold ripe for final-stage modifications to complete the synthesis of the target API.
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates. All operations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-(2-arylbenzoyl)-5-methylpyridine derivative.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 278.13 | 278 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of completion (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-(2-aminobenzoyl)-5-methylpyridine derivative.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 278.13 | 278 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| Xantphos | 578.68 | 23 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). Note: NaOtBu is hygroscopic; handle it quickly in a dry environment or glovebox.
-
Add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas. Repeat three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 eq) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify via column chromatography and characterize the final product by NMR and MS, as described in Protocol 1.
Conclusion and Future Perspectives
This compound is more than an intermediate; it is a strategic platform for the rapid and efficient synthesis of novel APIs. Its utility in robust and versatile cross-coupling reactions allows medicinal chemists to readily explore chemical space and optimize lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this building block in drug discovery programs. Future applications will undoubtedly expand beyond kinase inhibitors to other target classes, and its use in emerging synthetic methodologies, such as photoredox catalysis or C-H activation, remains a fertile ground for innovation.
References
- Vertex AI Search. (2026). Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis.
- Zheng, X., et al. (2023). Improved Synthesis Process of Alpelisib. Chinese Journal of Pharmaceuticals, 54(05), 734-738.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Google Patents. (2020). CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib.
- MedKoo Biosciences. Alpelisib Synthetic Routes.
- BenchChem. 2-Benzoylpyridine | Research Chemical | Supplier.
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
- Khan, F. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(11), 9124-9141.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Begum, S. A., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(1), 123.
- Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
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Application Notes and Protocols: Nucleophilic Substitution on 2-(2-Bromobenzoyl)-5-methylpyridine
Introduction
The 2-benzoylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a diverse array of pharmacologically active compounds and functional materials. The targeted modification of this core structure through nucleophilic substitution reactions on a halogenated precursor, such as 2-(2-Bromobenzoyl)-5-methylpyridine, represents a critical strategy for the generation of novel molecular entities with tailored properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for performing nucleophilic substitution on this versatile substrate.
The strategic placement of the bromine atom on the benzoyl ring, ortho to the carbonyl group, and the methyl group on the pyridine ring, allows for a nuanced exploration of structure-activity relationships. The electron-withdrawing nature of the pyridinyl and carbonyl groups activates the brominated aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[1][2] This application note will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful execution.
Mechanistic Considerations: Pathways to Functionalization
Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, such as the one present in this compound, is the primary mechanistic pathway.[2][3] The reaction is characterized by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups, in this case, the 2-benzoyl-5-methylpyridinyl substituent, is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[1]
However, for certain nucleophiles, particularly amines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed), offer milder and more versatile alternatives.[4][5][6][7] These reactions proceed through different mechanistic manifolds involving oxidative addition, ligand exchange, and reductive elimination steps.
The choice of reaction pathway is dictated by the nature of the nucleophile, desired reaction conditions (temperature, solvent, base), and the presence of sensitive functional groups in the reactants.
Factors Influencing the Reaction:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are often employed as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
-
Temperature: Higher temperatures are typically required to overcome the activation energy barrier for the SNAr reaction.
-
Catalyst and Ligand (for cross-coupling reactions): The choice of catalyst (e.g., Palladium or Copper complexes) and ligand is critical for achieving high yields and selectivity in Buchwald-Hartwig and Ullmann-type reactions.[8][9]
Experimental Protocols
A. General Considerations and Safety Precautions
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) prior to use.
Materials: this compound can be synthesized according to literature procedures or procured from commercial suppliers.[10] All other reagents and solvents should be of appropriate grade and dried if necessary.
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
B. Protocol 1: Classical SNAr with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes a typical procedure for the substitution of the bromide with a methoxy group.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material. Then, add sodium methoxide (1.2 - 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-methoxybenzoyl)-5-methylpyridine.
C. Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.[6][11]
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%).[6][9]
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene or dioxane) followed by a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 - 2.0 eq).[6][12]
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
D. Protocol 3: Copper-Catalyzed Ullmann-Type Condensation with a Phenol
This protocol provides a general method for the formation of a diaryl ether linkage.[4][5][7]
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired phenol (1.1 - 1.5 eq), a copper catalyst (e.g., CuI or CuCl, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine).[4][7]
-
Solvent and Base Addition: Add a high-boiling polar aprotic solvent (e.g., NMP or DMF) and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-160 °C for 24-48 hours.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble salts.
-
Washing and Extraction: Wash the filtrate with aqueous ammonia solution to remove residual copper catalyst, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Protocol | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| 1. SNAr | Sodium Methoxide | None | - | DMF | 80-100 | 4-12 | Moderate to Good |
| 2. Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-120 | 12-24 | Good to Excellent |
| 3. Ullmann-Type | Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | NMP | 120-160 | 24-48 | Moderate to Good |
Visualizations
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Laboratory-Scale Synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone
Introduction
(2-bromophenyl)(5-methylpyridin-2-yl)methanone is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its diaryl ketone structure serves as a versatile scaffold for further chemical modifications, making a reliable and scalable synthetic protocol highly valuable for researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this target molecule, emphasizing experimental causality, safety, and reproducibility. We will primarily focus on a robust method involving the generation of a pyridyl organolithium species, followed by its reaction with a suitable electrophile.
Strategic Approach to Synthesis
The construction of the C-C bond between the carbonyl carbon and the 5-methylpyridin-2-yl moiety is the key challenge in this synthesis. Several established methodologies for the formation of diaryl ketones were considered:
-
Friedel-Crafts Acylation: This classic method is generally unsuitable for this target molecule due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2][3][4][5]
-
Suzuki-Miyaura Coupling: A highly versatile and powerful method for C-C bond formation.[6][7][8][9] This would involve the palladium-catalyzed coupling of a 5-methyl-2-pyridylboronic acid derivative with 2-bromobenzoyl chloride.[8] While effective, the synthesis of the required boronic acid adds an extra step to the overall process.
-
Grignard and Organolithium Reactions: The reaction of a pre-formed organometallic nucleophile derived from 2-bromo-5-methylpyridine with a 2-bromobenzoyl electrophile is a direct and efficient approach.[10] Organolithium reagents, in particular, offer high reactivity. To avoid the common issue of over-addition to form a tertiary alcohol, the electrophile can be a Weinreb amide, which forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.[11][12][13][14][15]
This guide will detail the organolithium approach utilizing a Weinreb amide, as it offers a high degree of control and typically provides good yields of the desired ketone.
Reaction Mechanism and Workflow
The chosen synthetic route involves two main stages: the formation of the Weinreb amide of 2-bromobenzoic acid, and its subsequent reaction with 5-methyl-2-lithiopyridine.
Stage 1: Synthesis of N-methoxy-N-methyl-2-bromobenzamide (Weinreb Amide)
This initial step converts 2-bromobenzoic acid into a more suitable electrophile for the subsequent coupling reaction. The use of a Weinreb amide is crucial to prevent the di-alkylation of the carbonyl group.[12][14]
Stage 2: Lithiation and Acylation
This stage involves the deprotonation of 2-bromo-5-methylpyridine at a low temperature using a strong organolithium base like n-butyllithium (n-BuLi) to form the highly reactive 5-methyl-2-lithiopyridine. This nucleophile then attacks the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation with the lithium cation and the methoxy group.[12] An aqueous acidic workup then hydrolyzes this intermediate to yield the final ketone product.
Experimental Protocols
PART 1: Synthesis of N-methoxy-N-methyl-2-bromobenzamide
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromobenzoic acid | ≥98% | Sigma-Aldrich |
| Oxalyl chloride | ≥98% | Sigma-Aldrich |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | ||
| Brine | ||
| Anhydrous magnesium sulfate |
Procedure:
-
Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and anhydrous dichloromethane (100 mL). Add a catalytic amount of DMF (2-3 drops). Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (5.4 mL, 64.6 mmol) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flame-dried 500 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.8 g, 59.6 mmol) in anhydrous dichloromethane (100 mL) under an argon atmosphere. Cool the suspension to 0 °C. Slowly add anhydrous pyridine (12.1 mL, 149.1 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Slowly add the freshly prepared 2-bromobenzoyl chloride solution from step 1 to the mixture from step 2 at 0 °C via a cannula. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water (50 mL). Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methoxy-N-methyl-2-bromobenzamide as a colorless oil or a white solid.
PART 2: Synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-methylpyridine | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| N-methoxy-N-methyl-2-bromobenzamide | From Part 1 | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | ||
| Ethyl acetate | ||
| Brine | ||
| Anhydrous sodium sulfate |
Safety Precautions:
Organolithium reagents such as n-BuLi are pyrophoric and react violently with water.[10][16][17][18][19][20] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[17][18][19] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, must be worn at all times.[10][16][17][18] It is highly recommended to have a colleague nearby when working with pyrophoric reagents.[17][18]
Procedure:
-
Lithiation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-bromo-5-methylpyridine (5.16 g, 30.0 mmol) and anhydrous tetrahydrofuran (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes at this temperature. Slowly add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Acylation: In a separate flame-dried flask, dissolve N-methoxy-N-methyl-2-bromobenzamide (6.1 g, 25.0 mmol) in anhydrous tetrahydrofuran (50 mL). Slowly add this solution to the freshly prepared 5-methyl-2-lithiopyridine solution at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-bromophenyl)(5-methylpyridin-2-yl)methanone as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| N-methoxy-N-methyl-2-bromobenzamide | C9H10BrNO2 | 244.09 | 85-95% | Colorless oil/white solid |
| (2-bromophenyl)(5-methylpyridin-2-yl)methanone | C13H10BrNO | 292.13 | 70-85% | Off-white to yellow solid |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for (2-bromophenyl)(5-methylpyridin-2-yl)methanone.
Organolithium Safety Protocol
Caption: Key safety protocols for handling organolithium reagents.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone. The use of a Weinreb amide intermediate effectively mitigates the risk of over-addition, a common side reaction when using highly reactive organolithium species with other acylating agents. Adherence to strict anhydrous and inert atmosphere techniques is paramount for the success of this synthesis, as is the observation of all safety precautions when handling pyrophoric reagents. This methodology should prove valuable to researchers requiring access to this important synthetic building block.
References
-
University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Supporting Information for: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Retrieved from [Link]
-
YUZE Chemical. (2025, June 19). What are the reaction products of 5-bromo-2-methylpyridine and organolithium compounds? Retrieved from [Link]
-
Sanders, J. N., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54332. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]
-
Li, W., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bentivoglio, G., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(10), 1036-1050. Retrieved from [Link]
-
Ahmed, A. A., & Alm-Eldein, M. M. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 36(4). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]
-
Myers, A. G. (n.d.). Organolithium Reagents. Retrieved from [Link]
- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.).
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Retrieved from [Link]
-
Bandini, M., et al. (2011). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 16(7), 5550-5573. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation – from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. id.shyzchem.com [id.shyzchem.com]
- 11. rsc.org [rsc.org]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Grignard Reactions for the Synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine via Grignard reaction. We will move beyond standard protocols to diagnose and solve common failures, grounding our advice in mechanistic principles and field-proven experience.
The synthesis of 2-aroylpyridines is a crucial step in the development of various pharmaceutical agents and functional materials. However, the Grignard pathway to these molecules, particularly with heterocyclic substrates, is fraught with potential complications. The pyridine nitrogen can interfere with reagent formation, and the ketone product is susceptible to over-addition. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.
Proposed Synthetic Pathway
The most direct and common Grignard route to this compound involves the formation of a pyridyl Grignard reagent from 2-bromo-5-methylpyridine, followed by acylation with 2-bromobenzoyl chloride. Understanding this workflow is key to diagnosing failures.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured to address problems as they typically appear during the experimental workflow.
Part 1: Issues with Grignard Reagent Formation
Question 1: My Grignard reaction fails to initiate. The solution remains clear and the magnesium is unreactive. What's wrong?
This is the most common failure point and is almost always due to the presence of inhibitors (water, oxygen) or inactive magnesium. Grignard reagents are powerful bases and nucleophiles that are readily destroyed by protic contaminants.[1]
Core Causes & Solutions:
-
Contaminated Glassware/Reagents:
-
Causality: Water is the primary culprit. It protonates the Grignard reagent as it forms, quenching it instantly and passivating the magnesium surface with magnesium hydroxide.
-
Solution: Flame-dry all glassware under vacuum or in a stream of inert gas (Argon or Nitrogen) immediately before use.[2] Ensure solvents are rigorously anhydrous (purchased as such or distilled from a suitable drying agent like sodium/benzophenone). Substrates like 2-bromo-5-methylpyridine should be purified to remove any acidic impurities.
-
-
Passivated Magnesium Surface:
-
Causality: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.
-
Solution: Activate the magnesium. Several methods work well:
-
Iodine Activation: Add a single crystal of iodine to the flask with the magnesium. The iodine etches the MgO layer. The characteristic brown color of I2 should fade as the reaction initiates.[3]
-
Mechanical Activation: In a glovebox, gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[2]
-
Chemical Activation: Use a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.
-
-
-
Initiation Difficulty:
-
Causality: Sometimes, even with dry conditions and activated magnesium, the reaction is slow to start.
-
Solution: Add a small portion (5-10%) of your 2-bromo-5-methylpyridine to the magnesium and gently warm the spot with a heat gun. Look for localized bubbling or a faint cloudiness, indicating initiation. Once started, dilute with solvent and add the remaining halide slowly.
-
Question 2: The reaction initiated, but the solution turned dark brown or black and the yield of my Grignard reagent is low. What happened?
A dark color often indicates side reactions, primarily Wurtz-type homocoupling.
-
Causality: The newly formed Grignard reagent can react with the starting 2-bromo-5-methylpyridine in an SN2-like fashion, leading to the formation of 5,5'-dimethyl-2,2'-bipyridine. This is a major side reaction when using primary or aryl halides.[1][3] High local concentrations of the halide and elevated temperatures exacerbate this issue.
-
Solution:
-
Slow Addition: Add the solution of 2-bromo-5-methylpyridine dropwise to the magnesium suspension. This keeps the halide concentration low and favors the desired reaction at the magnesium surface.
-
Temperature Control: While gentle heating can initiate the reaction, do not allow it to reflux uncontrollably. Maintain a gentle reflux or room temperature reaction once initiated.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming pyridyl Grignards, as it is a better Lewis base and helps stabilize the organometallic species.[3]
-
Question 3: How can I confirm my Grignard reagent has formed and determine its concentration before proceeding?
Never assume a 100% yield for your Grignard reagent. Titration is a critical, non-negotiable step for reproducibility and troubleshooting. An inaccurate concentration leads directly to low yields and side reactions in the next step.[1]
| Protocol 1: Titration of Grignard Reagent |
| 1. Preparation: In a flame-dried flask under argon, dissolve a precise amount of I₂ (e.g., 100 mg) in anhydrous THF (5 mL). |
| 2. Titration: Slowly add your prepared Grignard reagent dropwise from a syringe to the iodine solution with vigorous stirring. The initial dark brown/purple color of the iodine will fade. |
| 3. Endpoint: The endpoint is the complete disappearance of the iodine color (to a colorless or pale yellow/grey solution). Record the volume of Grignard reagent added. |
| 4. Calculation: The reaction is 1:1 (RMgX + I₂ → RI + MgXI). Calculate the molarity: Molarity = (moles of I₂) / (Volume of Grignard reagent in L). |
Part 2: Issues with the Acylation Reaction
Question 4: I've added the 2-bromobenzoyl chloride, but my final yield of the desired ketone is very low. My main byproduct seems to be a tertiary alcohol.
This is a classic problem of over-addition. The ketone product you are trying to synthesize is also an electrophile and can react with a second equivalent of your Grignard reagent.[4][5]
Caption: Competing reaction pathways during acylation.
Core Causes & Solutions:
-
Reactivity: Ketones are generally more reactive towards Grignard reagents than acid chlorides are. Once the first molecule of ketone is formed, it competes effectively for the remaining Grignard reagent.
-
Temperature: At higher temperatures (e.g., 0°C to room temperature), the rate of the second addition is high.
-
Solution 1 (Low Temperature): Perform the reaction at very low temperatures (-78°C, acetone/dry ice bath). At this temperature, the intermediate formed from the addition to the acid chloride is more stable and less prone to immediate collapse and subsequent reaction.[6]
-
Solution 2 (Inverse Addition): Instead of adding the Grignard to the acid chloride, perform an "inverse addition." Add the 2-bromobenzoyl chloride solution slowly to the Grignard reagent at -78°C. This ensures the Grignard is never in large excess relative to the acylating agent.
-
Question 5: I'm recovering unreacted 2-bromo-5-methylpyridine and 2-bromobenzoic acid (after workup). What does this indicate?
This symptom points to two main possibilities:
-
Failed Grignard Formation: Your Grignard reagent never formed in significant quantities. The unreacted magnesium may have been quenched during workup, and the 2-bromobenzoyl chloride was hydrolyzed to 2-bromobenzoic acid. Review Part 1 of this guide.
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone product, which is especially relevant if the ketone is sterically hindered.[1][4] While less common for this specific reaction, it can lead to recovery of starting materials after workup. A more likely scenario is that the Grignard reagent was simply quenched before it could react.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting the synthesis.
Recommended Protocols & Parameters
Protocol 2: Low-Temperature Acylation
This protocol is designed to minimize the double-addition side reaction.
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and argon inlet, place your titrated solution of 2-(5-methylpyridyl)magnesium bromide (1.0 eq).
-
Cooling: Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Reagent Prep: In a separate dry flask, dissolve 2-bromobenzoyl chloride (1.05 eq) in anhydrous THF.
-
Addition: Add the 2-bromobenzoyl chloride solution to the dropping funnel and add it dropwise to the cold, stirring Grignard solution over 30-60 minutes. Maintain the internal temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for an additional 1-2 hours after the addition is complete.
-
Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
| Table 1: Key Reaction Parameters & Their Impact | |
| Parameter | Recommendation & Rationale |
| Temperature | -78°C. Critical for preventing the second addition of the Grignard reagent to the newly formed ketone product. |
| Stoichiometry | 1.0 eq Grignard : 1.05 eq Acid Chloride. Use a slight excess of the electrophile to ensure all the valuable Grignard reagent is consumed. This relies on an accurate Grignard titration. |
| Addition Mode | Inverse Addition (Acid Chloride to Grignard). Maintains a low concentration of the Grignard reagent, further suppressing the double addition side reaction. |
| Solvent | Anhydrous THF. Its Lewis basicity helps to solvate and stabilize the Grignard reagent. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Reddit r/chemistry. (2022). Grignard side reactions. Retrieved from [Link]
-
Wiley Online Library. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
Reddit r/chemistry. (2018). Troubleshooting my grignard reactions. Retrieved from [Link]
-
ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]
-
Reddit r/Chempros. (2019). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines | Request PDF. Retrieved from [Link]
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
-
ResearchGate. (1999). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Sci-Hub. (2007). Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. Retrieved from [Link]
-
Sci-Hub. (2009). ChemInform Abstract: Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation Using Grignard Reagents. Retrieved from [Link]
-
PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
PubMed Central. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Friedel-Crafts Acylation of 5-Methylpyridine
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the Friedel-Crafts acylation of 5-methylpyridine. Here, we move beyond textbook procedures to address the nuanced, real-world problems faced in the laboratory. Our focus is on diagnosing reaction failures and providing robust, field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format. We will explore the root causes of these issues and provide actionable protocols to overcome them.
Question 1: My Friedel-Crafts acylation of 5-methylpyridine resulted in no product, and I only recovered my starting material. What went wrong?
This is the most common and anticipated outcome for this reaction under standard Friedel-Crafts conditions. The failure is not due to an experimental error but to the fundamental chemical nature of the pyridine ring.
Root Cause Analysis:
The core of the problem lies in the interaction between the pyridine nitrogen and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.
-
Lewis Acid-Base Complexation: The nitrogen atom in the 5-methylpyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, making it a potent Lewis base.[1][2] This nitrogen readily donates its lone pair to the strong Lewis acid catalyst.[3][4]
-
Ring Deactivation: This acid-base reaction forms a stable pyridinium-Lewis acid complex. The nitrogen atom in this complex now bears a formal positive charge, transforming it into a powerful electron-withdrawing group. This effect, transmitted through the aromatic ring, severely deactivates the entire system towards electrophilic aromatic substitution (EAS), which is the mechanism of the Friedel-Crafts reaction.[1][5] The ring becomes less nucleophilic than even highly deactivated benzene derivatives like nitrobenzene.
-
Inhibition of Acylium Ion Formation: The Lewis acid, now complexed with the pyridine, is no longer fully available to activate the acyl halide (e.g., acetyl chloride) to form the necessary acylium ion electrophile.[4] Even if some acylium ion is formed, the deactivated ring is too electron-poor to attack it.
Visualizing the Problem:
Caption: Lewis acid deactivation of the 5-methylpyridine ring.
Troubleshooting Action:
Standard Friedel-Crafts acylation is not a viable strategy for this substrate. You must pivot to an alternative synthetic approach. See the "Alternative Acylation Strategies" section in the FAQs below for detailed protocols.
Question 2: I attempted the reaction with a large excess of Lewis acid catalyst and saw a complex mixture of unidentifiable products and charring. Why did this happen?
Increasing the stoichiometry of the Lewis acid is a common but flawed troubleshooting step for this specific problem. While intended to provide "free" catalyst after pyridine complexation, it often leads to destructive side reactions.
Root Cause Analysis:
-
Aggressive Reaction Conditions: Using multiple equivalents of a strong Lewis acid like AlCl₃ at elevated temperatures can lead to the decomposition of the pyridine ring itself.[1] The highly electron-deficient pyridinium complex is susceptible to nucleophilic attack or rearrangement under harsh conditions.
-
Polyacylation of Byproducts: If any minor acylation does occur, the product ketone is also a Lewis base (via the carbonyl oxygen) and will complex with the Lewis acid. The conditions may be harsh enough to promote undesired side reactions on the acyl chain or other parts of the molecule.
-
Reaction with Solvent: At higher temperatures and catalyst loadings, the Lewis acid can begin to react with common organic solvents, leading to a complex and intractable mixture.
Troubleshooting Action:
Avoid using excess Lewis acid. This approach does not solve the fundamental issue of ring deactivation and introduces new problems. The solution remains to abandon the direct Friedel-Crafts approach and select a suitable alternative method.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Friedel-Crafts acylation fails on 5-methylpyridine?
The reaction fails because the pyridine nitrogen acts as a Lewis base, forming a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This complex places a positive charge on the nitrogen, which strongly deactivates the aromatic ring, making it resistant to the necessary electrophilic attack by the acylium ion.[1][5]
Q2: If the reaction were to proceed, what would be the expected regioselectivity for acylation on 5-methylpyridine?
Predicting the regioselectivity is complex due to competing electronic effects.
-
Activating Group: The methyl group at C5 is an ortho-, para-director, weakly activating positions C2, C4, and C6.
-
Deactivating Group: The nitrogen atom is deactivating, particularly at the ortho (C2, C6) and para (C4) positions.
-
Pyridinium Complex: In the presence of a Lewis acid, the resulting positively charged nitrogen becomes a powerful deactivating meta-director. This would strongly disfavor substitution at C2, C4, and C6, leaving C3 as the least deactivated position.
Therefore, under hypothetical Friedel-Crafts conditions, any trace product would most likely be the result of acylation at the C3 position. However, the overall yield would be negligible.
Q3: What are the recommended alternative methods for acylating 5-methylpyridine?
Since direct Friedel-Crafts acylation is not feasible, several alternative strategies have proven effective. These methods bypass the issue of Lewis acid complexation.
Method 1: Acylation via Metalation (Directed Ortho Metalation)
This is a robust and highly regioselective method. It involves deprotonating the pyridine ring with a strong base, creating a nucleophilic organometallic intermediate, which is then quenched with an acylating agent.
Workflow:
-
Deprotonation: 5-methylpyridine is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C). The most acidic proton is at the C2 position, adjacent to the nitrogen, leading to selective deprotonation at this site.
-
Acylation: An acylating agent, such as an ester (e.g., ethyl acetate) or an N,N-dimethylamide (e.g., DMF for formylation), is added to the reaction mixture. The lithiated pyridine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.
-
Workup: The reaction is quenched with an aqueous solution to hydrolyze the intermediate and yield the 2-acyl-5-methylpyridine product.
Caption: Workflow for acylation via directed ortho metalation.
Method 2: Acylation of Pyridine-N-Oxides
Oxidizing the pyridine nitrogen to an N-oxide alters the ring's electronic properties, making it amenable to certain types of electrophilic substitution.
Workflow:
-
N-Oxide Formation: 5-methylpyridine is oxidized using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form 5-methylpyridine-N-oxide.
-
Acylation: The N-oxide can undergo acylation, often with rearrangement, to introduce an acyl group. This chemistry can be complex, but it provides a pathway that avoids the direct use of strong Lewis acids with the basic nitrogen.[1]
Method 3: Radical Acylation
This approach uses radical chemistry, which is not subject to the same electronic limitations as electrophilic aromatic substitution.
Workflow:
-
Radical Generation: An acyl radical is generated from a precursor like an aldehyde or a carboxylic acid derivative using a radical initiator (e.g., a peroxide) and often a metal catalyst.[6]
-
Radical Addition: The nucleophilic acyl radical adds to the protonated (acidic conditions) and therefore electron-deficient pyridine ring, typically at the C2 or C4 positions.[6]
-
Aromatization: The resulting radical intermediate is oxidized to give the final acylated pyridine product.[6]
Comparison of Acylation Strategies
| Method | Conditions | Regioselectivity | Pros | Cons |
| Direct Friedel-Crafts | Lewis Acid (AlCl₃), Acyl Halide | N/A (Fails) | Simple concept | Does not work for pyridines[1][5] |
| Metalation-Acylation | Strong Base (LDA/n-BuLi), -78 °C | Highly selective for C2 | High yield, excellent regiocontrol | Requires cryogenic temps, anhydrous conditions, strong base |
| Pyridine-N-Oxide | Oxidation (m-CPBA), then acylation | Can be complex | Avoids strong Lewis acids | Multi-step, potential for rearrangements |
| Radical Acylation | Radical initiator, acid, catalyst | Prefers C2/C4 | Tolerant of some functional groups | Moderate yields, can have selectivity issues[6] |
Experimental Protocols
Protocol 1: Illustrative Failed Friedel-Crafts Acylation
Objective: To demonstrate the non-reactivity of 5-methylpyridine under standard Friedel-Crafts conditions. WARNING: This reaction is not expected to yield the desired product.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
5-Methylpyridine
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.3 eq).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension and allow the mixture to stir for 15 minutes.
-
Add a solution of 5-methylpyridine (1.0 eq) in anhydrous DCM dropwise to the mixture, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
Expected Observation: No consumption of starting material will be observed.
-
To work up, slowly and carefully pour the reaction mixture over crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Result Analysis: NMR or GC-MS analysis of the crude material will show primarily unreacted 5-methylpyridine.
Protocol 2: Successful Acylation via Directed Ortho Metalation
Objective: To synthesize 2-acetyl-5-methylpyridine with high regioselectivity. WARNING: This procedure uses pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere.
Materials:
-
5-Methylpyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Ethyl Acetate (1.2 eq)
-
Saturated Ammonium Chloride (NH₄Cl) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 5-methylpyridine (1.0 eq) to the cold THF.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Add ethyl acetate (1.2 eq) dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-acetyl-5-methylpyridine.
References
- Filo. (2025, August 26).
-
Frett, B., et al. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
-
Walczak, M. A., et al. (2019, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. [Link]
-
Brainly.in. (2018, March 21). friedel crafts acylation for pyridine. [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?[Link]
Sources
Technical Support Center: Optimizing the Synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone
Welcome to the technical support center for the synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. The following content is structured to address common challenges and provide scientifically-grounded solutions to enhance reaction yield and purity.
Synthesis Overview
The synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone, a diaryl ketone, can be approached through several synthetic strategies, most commonly involving a cross-coupling reaction. A prevalent and effective method is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with an organohalide. An alternative approach could be a Grignard reaction. This guide will focus on a Suzuki-type coupling as the primary synthetic route and will also address potential issues that may arise during a Grignard-based synthesis.
A plausible Suzuki-Miyaura coupling strategy for synthesizing (2-bromophenyl)(5-methylpyridin-2-yl)methanone would involve the reaction of a 2-bromobenzoyl derivative with a 5-methylpyridin-2-ylboronic acid or a related organoboron species, or conversely, a 5-methyl-2-pyridylcarbonyl compound with a 2-bromophenylboronic acid. For the purpose of this guide, we will consider a protocol analogous to the synthesis of similar diaryl ketones, which involves the coupling of an aryl halide with an organometallic pyridine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (2-bromophenyl)(5-methylpyridin-2-yl)methanone.
Issue 1: Low to No Product Yield
Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low or no product yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality and Integrity:
-
Starting Materials: Ensure the purity of your 2-bromobenzoyl derivative (e.g., 2-bromobenzoyl chloride) and the 5-methylpyridine derivative. Impurities can poison the catalyst.
-
Solvents: Anhydrous solvents are critical for many coupling reactions, especially if organometallic intermediates are involved. Ensure solvents are freshly distilled or from a reliable commercial source.
-
Catalyst and Ligand: The activity of the palladium catalyst is paramount. Use a fresh, high-quality catalyst and ligand. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and inefficient reduction will stall the catalytic cycle.[1] The choice of ligand is also crucial as it impacts the stability and reactivity of the catalyst.
-
-
Reaction Atmosphere:
-
Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Ensure the reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Parameters:
-
Temperature: The reaction temperature can significantly influence the rate of reaction. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Base: The choice and strength of the base are critical, particularly in Suzuki-Miyaura couplings where it facilitates the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility of the base can also play a role.
-
Issue 2: Formation of Significant Side Products
Q2: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Common side reactions in Suzuki-Miyaura couplings include:
-
Homocoupling: Formation of biphenyl or bipyridyl species from the coupling of two molecules of the same starting material. This can be minimized by the slow addition of one of the coupling partners.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be a significant side reaction, especially with heteroaromatic boronic acids.[2] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Hydrolysis of Starting Materials: If using an acyl chloride, hydrolysis to the corresponding carboxylic acid can occur if moisture is present.
To minimize side products, consider the following:
-
Optimize Reaction Conditions: Systematically vary the catalyst, ligand, base, and solvent to find the optimal conditions for your specific substrates.
-
Control Stoichiometry: Use a slight excess of one of the coupling partners to ensure the complete consumption of the other, which may be more valuable or difficult to remove.
Issue 3: Difficulties in Product Purification
Q3: The crude product is difficult to purify. What are the recommended purification strategies?
A3: The purification of the final ketone product can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.
-
Initial Workup:
-
A standard aqueous workup is typically the first step to remove inorganic salts and water-soluble impurities. If a Grignard reaction is performed, a careful quench with a saturated ammonium chloride solution is often recommended.[3]
-
Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer the product to the organic phase.
-
-
Chromatography:
-
Flash column chromatography on silica gel is a highly effective method for separating the desired ketone from structurally similar impurities.[4] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is commonly used.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.[1]
-
Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar diaryl ketones and should be optimized for the specific substrates.
Materials:
-
2-Bromobenzoyl chloride
-
5-Methyl-2-pyridylzinc chloride (can be prepared in situ from 2-bromo-5-methylpyridine)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place 2-bromo-5-methylpyridine.
-
Add anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes to form the lithiated pyridine.
-
To this solution, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature to form the organozinc reagent.
-
In a separate flask, dissolve 2-bromobenzoyl chloride and the Pd(PPh₃)₄ catalyst in anhydrous THF.
-
Add the solution from step 5 to the organozinc reagent at 0 °C and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low reaction yield.
Caption: A systematic workflow for troubleshooting low product yield.
Data Summary
The following table summarizes key parameters to consider for optimizing the synthesis.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for cross-coupling reactions.[5] |
| Ligand | Triphenylphosphine (PPh₃), dppf | Ligands stabilize the palladium catalyst and influence its reactivity.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step in Suzuki-Miyaura couplings.[2] |
| Solvent | THF, Dioxane, Toluene | Anhydrous, aprotic solvents are generally preferred.[2] |
| Temperature | Room Temperature to 100 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst.[2] |
Reaction Mechanism Overview
The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction is a well-established mechanism.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]
References
-
Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available from: [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Royal Society of Chemistry. Suzuki-Miyaura coupling reaction. Available from: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
RSC Publishing. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Available from: [Link]
Sources
Technical Support Center: Purification of Crude 2-(2-Bromobenzoyl)-5-methylpyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-(2-Bromobenzoyl)-5-methylpyridine. It provides troubleshooting advice and detailed protocols in a direct question-and-answer format to facilitate experimental success.
Part 1: Understanding the Challenges & Initial Assessment
This section addresses the foundational questions regarding the nature of the crude product and how to approach its purification strategy.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis. What are the most probable impurities in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. Given that pyridines are generally poor substrates for classical Friedel-Crafts acylations due to the basic nitrogen coordinating with the Lewis acid catalyst[1][2], alternative methods are often used. Regardless of the route, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 5-methylpyridine derivatives and 2-bromobenzoyl chloride (or 2-bromobenzoic acid, if hydrolyzed).
-
Catalyst Residues: Lewis acids (e.g., AlCl₃) or transition metals (e.g., Palladium) and their associated ligands.
-
Reaction Byproducts: These can include isomers from acylation at incorrect positions, products of side-reactions, or degradation products formed under harsh reaction conditions.
-
Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or toluene.
Q2: My crude product is a dark, viscous oil or tar. What does this signify and how should I proceed?
A2: A dark, oily, or tar-like consistency typically indicates the presence of polymeric byproducts or high-molecular-weight degradation products.[3] This is common when reactions are overheated or run for extended periods. Direct purification by column chromatography or recrystallization may be challenging. It is highly recommended to perform a preliminary workup using acid-base liquid-liquid extraction to remove non-basic, tarry materials before attempting more refined techniques.
Q3: How can I perform a quick preliminary purity assessment before committing to a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is the most effective technique for a rapid qualitative assessment.[4] It allows you to visualize the number of components in your crude mixture and helps in developing an effective purification strategy.
Rapid Assessment Protocol (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of varying polarity. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm). The number of spots corresponds to the minimum number of different components in your mixture. This information is crucial for designing a column chromatography separation.[5]
Part 2: Troubleshooting Purification Methodologies
This section provides detailed protocols and troubleshooting for the most effective purification techniques for this compound.
Method 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic impurities.[6][7]
Q4: When is acid-base extraction the best first step?
A4: This method is ideal as an initial cleanup step, especially when dealing with dark, oily crude products or when you suspect the presence of significant non-basic impurities (like unreacted 2-bromobenzoic acid or neutral byproducts). It efficiently removes these contaminants, simplifying subsequent purification steps.
Q5: I've extracted my compound into the acidic aqueous layer, but after basifying, I'm getting poor recovery back into the organic layer. What could be wrong?
A5: This issue typically arises from two main causes:
-
Incomplete Basification: The pH of the aqueous layer may not be sufficiently high to deprotonate the pyridinium salt back to its free base form. Use a pH meter or pH paper to ensure the aqueous layer is distinctly basic (pH > 9) after adding the base.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the two layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle, repeated inversions of the separatory funnel are often more effective than aggressive shaking.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 20 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M aqueous NaOH or saturated NaHCO₃ solution with stirring until the pH is greater than 9. You may see the product precipitate or the solution become cloudy.
-
Organic Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (DCM or EtOAc) (3 x 20 mL). Your purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow diagram for purification via acid-base extraction.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8] It is a high-resolution technique suitable for separating the target compound from impurities with similar properties.
Q6: My compound is streaking badly on the silica gel column, leading to poor separation. How do I prevent this?
A6: Streaking (or tailing) of pyridine-containing compounds on silica gel is a classic problem. It occurs because the basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[9] To mitigate this:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (0.5-1% v/v), to your eluent system. This base will competitively bind to the acidic sites on the silica, allowing your compound to travel down the column more uniformly.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and often provides better peak shape for basic compounds.
The key to good separation is selecting an eluent system that provides a Retention Factor (Rf) of ~0.3 for your target compound on TLC.
| TLC Observation (Rf of Product) | Action for Column Chromatography | Rationale |
| Rf > 0.5 | Decrease eluent polarity (e.g., increase Hexane %) | The compound is moving too fast, resulting in poor separation from less polar impurities. |
| 0.2 < Rf < 0.4 | Use this eluent system directly | This is the ideal range for good separation and reasonable elution time. |
| Rf < 0.1 | Increase eluent polarity (e.g., increase EtOAc %) | The compound is sticking too strongly to the silica, leading to very long elution times and broad peaks. |
-
Select Eluent: Determine the optimal eluent system using TLC (e.g., 80:20 Hexanes:EtOAc + 0.5% Et₃N).
-
Pack Column: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Load Sample: Dissolve the crude product in a minimum amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elute: Begin eluting with the selected solvent system, collecting fractions.
-
Monitor: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Caption: Step-by-step workflow for purification by column chromatography.
Method 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Its success is entirely dependent on finding a suitable solvent or solvent system.[10]
Q7: How do I efficiently screen for a good recrystallization solvent?
A7: An ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point. Test a range of solvents with varying polarities.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent | Polarity | Boiling Point (°C) | Potential Use |
| Hexane | Non-polar | 69 | Good "poor" solvent for two-solvent systems. |
| Ethyl Acetate | Medium | 77 | Potential single or "good" solvent. |
| Isopropanol | Polar | 82 | Potential single solvent. |
| Ethanol | Polar | 78 | Potential single solvent. |
| Water | Very Polar | 100 | Good "poor" solvent for two-solvent systems with alcohols. |
Q8: My product is "oiling out" instead of forming crystals. What's wrong and how can I fix it?
A8: "Oiling out" occurs when the solute becomes insoluble at a temperature that is above its own melting point, causing it to separate as a liquid instead of a solid.[3]
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent to slightly decrease the saturation of the solution.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage slow cooling, which favors the formation of an ordered crystal lattice.
-
Try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
References
- Google Patents.
- Taylor & Francis Online.
- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Jack Westin.
- Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
- NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Physics Forums.
- Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine.
- ResearchGate.
- YouTube.
- Benchchem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- Filo.
- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.
- Benchchem.
- Benchchem. Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
- Benchchem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. jackwestin.com [jackwestin.com]
- 9. physicsforums.com [physicsforums.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-(2-Bromobenzoyl)-5-methylpyridine under acidic and basic conditions
Welcome to the technical support center for 2-(2-Bromobenzoyl)-5-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance on the stability of this compound under various experimental conditions, troubleshooting advice, and validated protocols to ensure the integrity of your research.
Introduction
This compound is a ketone and pyridine derivative with a chemical structure that presents several points of potential reactivity, particularly under acidic and basic conditions. Understanding its stability is critical for its use as an intermediate in pharmaceutical synthesis, for developing stable formulations, and for defining appropriate storage and handling procedures. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and the analytical methods required to assess its purity and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions. The ketone functional group and the electron-withdrawing nature of the pyridine ring can influence the reactivity of the molecule. Additionally, the bromine substituent on the benzoyl ring may be subject to nucleophilic substitution under certain conditions, although this is generally less likely than hydrolysis.
Q2: What are the likely degradation products of this compound in acidic or basic solutions?
A2: Under acidic or basic conditions, the primary degradation pathway is expected to be the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of 2-bromo-benzoic acid and 5-methylpyridine. However, in the presence of a strong nucleophile, other degradation products could be formed. A related compound, bromazepam, has been shown to degrade to 2-(2-amino-5-bromobenzoyl)pyridine under acidic conditions, suggesting that complex rearrangements and reactions are possible depending on the specific reaction environment.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Confirm the identity of the new peaks using LC-MS or by comparing their retention times with those of known potential degradation products. 2. Review storage conditions and ensure the compound is protected from light, moisture, and extreme temperatures. 3. Prepare fresh solutions for analysis and re-inject. |
| Loss of assay purity over time | The compound is degrading under the experimental conditions (e.g., pH, temperature, solvent). | 1. Conduct a forced degradation study to identify the conditions under which the compound is unstable. 2. Adjust the experimental parameters to a more stable range (e.g., modify pH, lower temperature). 3. Use a freshly prepared sample for each experiment. |
| Inconsistent analytical results | The analytical method is not stability-indicating or is not robust. | 1. Validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. 2. Develop a new stability-indicating method that can effectively separate the parent compound from all potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1][2]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
At regular intervals, take a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH guidelines.
-
Analyze the sample by HPLC at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development Notes:
-
Start with an isocratic elution of 60:40 acetonitrile:water and adjust the ratio to achieve good separation.
-
If co-elution of peaks is observed, a gradient elution program may be necessary.
-
The use of a buffer (e.g., phosphate buffer, pH 3.0) in the aqueous phase can improve peak shape and resolution.
Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under acidic and basic conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for stability testing of a pharmaceutical intermediate.
References
-
Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Journal of Liquid Chromatography & Related Technologies, 35(18), 2563–2573. [Link]
- Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives. (U.S.
-
Jirayut, S., Peerapart, S., & Suwannee, P. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4), 245-250. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Han, M., & Kim, J. (2019). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 108(1), 139-145. [Link]
-
Al-Masoudi, W. A., & Saeed, B. A. (2010). The hydrolysis of pyridilmonoimines in acidic aqueous media. Ibn AL-Haitham Journal for Pure and Applied Science, 23(2), 69-76. [Link]
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4881-4884. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2016). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 81(17), 7584-7592. [Link]
-
Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. [Link]
-
Fiveable. (n.d.). Base-catalyzed hydrolysis. [Link]
Sources
Technical Support Center: Strategies for Preventing Over-bromination in the Synthesis of Brominated Pyridines
Introduction
Welcome to the Technical Support Center for the synthesis of brominated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with controlling bromination reactions. The inherent electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene.[1][2] This low reactivity often necessitates harsh reaction conditions, which can unfortunately lead to a lack of selectivity and the formation of multiple brominated species—a persistent issue known as over-bromination.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve specific issues related to over-bromination. Our focus is on providing not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine bromination yielding a mixture of di- and tri-brominated products instead of the desired mono-brominated species?
A1: Over-bromination is a common challenge stemming from the fundamental electronics of the pyridine ring and the reaction conditions employed. The pyridine ring is electron-deficient, which deactivates it towards electrophilic attack.[1][5] Consequently, forcing conditions such as high temperatures and highly reactive brominating agents are often used.[2] Once the first bromine atom is introduced, the electronic landscape of the ring changes. While bromine is an electron-withdrawing group inductively, it can also donate electron density through resonance.[1] This can sometimes make the mono-brominated pyridine more susceptible to further bromination than the starting material under harsh conditions.
Key Contributing Factors:
-
Harsh Reaction Conditions: High temperatures (sometimes exceeding 300°C) and the use of neat, volatile bromine can drive the reaction towards polybromination.[2][6]
-
Activating Groups: If your pyridine substrate contains electron-donating groups (e.g., amino, hydroxy, methoxy), the ring is more activated, making it difficult to achieve selective mono-bromination.[3][7]
-
Stoichiometry: An excess of the brominating agent is a direct cause of over-bromination.[8][9]
Q2: How does the choice of brominating agent impact the selectivity of the reaction?
A2: The choice of brominating agent is critical in controlling the outcome of the reaction. Different reagents offer varying levels of reactivity, which can be leveraged to prevent over-bromination.
| Brominating Agent | Reactivity | Typical Use Case & Considerations |
| Bromine (Br₂) | High | Often requires harsh conditions (high temperature, oleum) for unactivated pyridines, leading to a higher risk of over-bromination.[4] |
| N-Bromosuccinimide (NBS) | Moderate | A milder alternative to Br₂, often used for activated pyridines. Can provide better control over mono-bromination, especially at lower temperatures.[4][10] |
| Pyridinium Tribromide | Mild | A solid, less hazardous source of bromine that can offer improved selectivity for mono-bromination.[9][10] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Moderate to High | An efficient brominating agent that can be used in the presence of oleum, sometimes offering better selectivity than Br₂.[4] |
| Tetrabutylammonium bromide (TBABr) with an oxidant | Tunable | Used in electrochemical methods, allowing for fine-tuning of reactivity and potentially high selectivity under mild conditions.[6] |
Q3: Can I use a catalyst to improve the selectivity of my bromination reaction?
A3: Yes, catalysts can play a significant role. Lewis acids are commonly employed to enhance the electrophilicity of the brominating agent, allowing for milder reaction conditions.[11]
-
Lewis Acids (e.g., AlCl₃, ZnCl₂, FeCl₃): These can polarize the Br-Br bond, creating a more potent electrophile. This can sometimes allow for lower reaction temperatures, which in turn can help to minimize over-bromination.[8][11] However, it's a delicate balance, as a highly activated electrophile can also decrease selectivity. Careful optimization of the catalyst loading and reaction temperature is essential.
-
Pyridine as a Catalyst: Interestingly, pyridine itself can act as a catalyst in some aromatic brominations, although its role is often considered a salt effect that stabilizes the transition state.[12][13][14]
Q4: My starting material is an activated pyridine (e.g., aminopyridine). How can I prevent the formation of multiple brominated products?
A4: Activated pyridines are particularly prone to over-bromination due to their increased nucleophilicity.[7] The key is to significantly temper the reaction conditions.
-
Use a Milder Brominating Agent: Opt for NBS or pyridinium tribromide instead of elemental bromine.[9][10]
-
Control Stoichiometry: Use a 1:1 molar ratio of the pyridine to the brominating agent. Consider adding the brominating agent slowly to the reaction mixture to maintain a low concentration.[9]
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0°C) to decrease the reaction rate and enhance selectivity.[8][9]
-
Solvent Choice: The choice of solvent can influence reactivity. Experiment with less polar solvents to potentially temper the reaction.
Troubleshooting Guide: A Systematic Approach
If you are experiencing over-bromination, follow this systematic approach to diagnose and resolve the issue.
Workflow for Troubleshooting Over-bromination
Caption: Troubleshooting workflow for preventing over-bromination.
Advanced Strategies for Selective Bromination
For particularly challenging substrates, more advanced synthetic strategies may be required to achieve the desired regioselectivity and prevent over-bromination.
Kinetic vs. Thermodynamic Control
In some cases, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[15][16][17][18]
-
Kinetic Control: Favors the product that is formed fastest, which often occurs at lower temperatures. The transition state with the lower activation energy will dominate.[15][16][19]
-
Thermodynamic Control: Favors the most stable product. This is typically achieved at higher temperatures where the reaction is reversible, allowing an equilibrium to be established.[15][16][19]
By carefully selecting the reaction temperature, you may be able to favor the formation of the desired mono-brominated isomer. Lowering the temperature generally favors the kinetic product and can be an effective strategy to prevent over-bromination, as the subsequent bromination steps may have higher activation energies.[17][18]
Use of Directing Groups
Introducing a directing group can be a powerful strategy to control regioselectivity and enhance reactivity under mild conditions, thereby avoiding over-bromination.[2][6]
Example: Electrochemical Meta-Bromination using an Amino Directing Group [2][6]
This method utilizes an amino group to direct bromination to the meta-position under mild electrochemical conditions, which can then be removed.
Experimental Protocol: Electrochemical Meta-Bromination
-
Installation of Directing Group: Start with a pyridine derivative containing an amino group at the 2-position (e.g., 2-aminopyridine). This group activates the ring and directs the electrophile.[6]
-
Electrochemical Bromination:
-
Set up an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and a platinum plate cathode.
-
Prepare a solution of the 2-aminopyridine substrate, tetrabutylammonium bromide (TBABr, 1.5 equiv) as the bromine source, and lithium perchlorate (LiClO₄, 0.1 M) as the electrolyte in a mixed solvent system (e.g., MeCN/HOAc).[6]
-
Apply a constant current (e.g., 5 mA) at room temperature. The reaction progress can be monitored by TLC or LC-MS.[6]
-
-
Removal of Directing Group: Once the desired brominated aminopyridine is formed, the amino group can be removed through diazotization followed by reduction to yield the meta-brominated pyridine.
Pyridine N-Oxide Strategy
Converting the pyridine to its corresponding N-oxide can alter the electronic properties of the ring, making it more amenable to selective halogenation and sometimes preventing over-bromination.[5][20] The N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent deoxygenation restores the pyridine ring.
Workflow for N-Oxide Mediated Bromination
Caption: General workflow for bromination via a pyridine N-oxide intermediate.
Conclusion
Preventing over-bromination in the synthesis of brominated pyridines requires a careful and considered approach to reaction design. By understanding the interplay between the substrate's electronic properties, the choice of brominating agent, and the reaction conditions, researchers can significantly improve the selectivity and yield of their desired mono-brominated products. This guide provides a framework for troubleshooting common issues and implementing advanced strategies to achieve precise control over the bromination process.
References
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. ACS Publications. [Link]
- Pyridines. Source Not Specified.
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
-
Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. [Link]
-
Bromination of pyridine in the presence of some lewis acids. Semantic Scholar. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Science Publishing. [Link]
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]
- Bromination of pyridine derivatives.
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
-
Br2 and Electorphilic Br+ reagents. Wordpress. [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. ACS Publications. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal. [Link]
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Technical Support Center: Purification of 2-(2-Bromobenzoyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-(2-bromobenzoyl)-5-methylpyridine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you achieve high purity for this key chemical intermediate. As a Senior Application Scientist, my goal is to translate complex chemical principles into practical, actionable solutions for your laboratory challenges.
Introduction: The Challenge of Purifying Pyridyl Ketones
This compound is a moderately polar compound whose purification can be complicated by the basicity of its pyridine nitrogen. This basicity can lead to undesirable interactions with standard purification media, such as silica gel, resulting in issues like peak tailing in chromatography and sample loss. Furthermore, common synthetic routes, such as Friedel-Crafts acylation, can introduce a variety of impurities that are structurally similar to the target compound, making separation a significant challenge.[1][2] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking badly on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What's happening and how do I fix it?
Answer: This is a classic problem when working with pyridine-containing compounds. The lone pair of electrons on the basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding leads to slow, uneven movement up the TLC plate, resulting in significant streaking or tailing.
Solution: To obtain sharp, well-defined spots, you must suppress this interaction. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Recommended Protocol: Add 0.5% to 1.0% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). The TEA will act as a competing base, preferentially binding to the acidic sites on the silica and allowing your compound to elute symmetrically.[4][5]
Caption: Logic diagram for resolving TLC streaking of basic compounds.
Question 2: I ran a column, but my yield is very low. TLC analysis of the column fractions shows the product is spread across many fractions with significant tailing. Where did my product go?
Answer: This is the preparative-scale consequence of the same issue causing TLC streaking. Your compound is likely irreversibly adsorbing to the acidic silica gel, or it is eluting very slowly and broadly, making it difficult to collect in a concentrated form.
Solutions:
-
Use a Basic Modifier: Just as with TLC, add 0.5-1% triethylamine to your column eluent. This is the most common and effective solution.[5]
-
Use Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Deactivated Silica Gel: You can prepare this by flushing the packed column with your eluent system containing triethylamine before loading your sample.[5]
-
-
Dry Loading: If your compound is not very soluble in the initial, non-polar eluent, it can "crash out" at the top of the column, leading to broad bands. To avoid this, use the dry loading technique.
-
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This ensures your compound is introduced to the column in a fine, evenly distributed band.[6]
-
Question 3: My purified product is a persistent, sticky oil and I cannot get it to crystallize. How can I obtain a solid?
Answer: Many benzophenone derivatives can be stubborn to crystallize, often forming oils or low-melting point solids.[7][8] Several techniques can be used to induce crystallization.
Troubleshooting Steps for Crystallization:
-
Trituration: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod or stir the mixture. This mechanical agitation can break up the oil and provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material (from a previous batch or a purer fraction), add a single seed crystal to the oil.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a moderately volatile solvent (like diethyl ether) and allow the solvent to evaporate slowly and undisturbed in a loosely covered beaker or flask.
-
Solvent/Anti-Solvent System: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate or acetone). Then, slowly add a poor solvent (an "anti-solvent") like hexanes dropwise until the solution becomes faintly cloudy. Warm the solution slightly to redissolve the cloudiness, and then allow it to cool slowly.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurity profile depends on the synthetic route. For a typical Friedel-Crafts acylation using 5-methylpyridine and 2-bromobenzoyl chloride, potential impurities include:
-
Unreacted Starting Materials: 5-methylpyridine and 2-bromobenzoic acid (from hydrolysis of the acyl chloride).
-
Isomeric Products: While acylation at the 2-position is expected, small amounts of other isomers may form.
-
Lewis Acid Complex: Residual aluminum chloride (or other Lewis acid) complexed with the pyridine nitrogen. This is typically removed during the aqueous workup.
-
Byproducts from Side Reactions: Pyridines are electron-deficient and can be challenging substrates for Friedel-Crafts reactions, sometimes leading to complex side products.[11][12]
Q2: What is a good starting point for developing a column chromatography solvent system?
A2: A good starting point is a binary system of a non-polar solvent and a moderately polar solvent.
| Solvent System Components | Starting Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 95:5 | This is the most common starting point. Gradually increase the percentage of ethyl acetate to increase polarity. |
| Dichloromethane / Methanol | 99:1 | A more polar system. Useful if your compound has very low Rf in Hex/EtOAc. Be aware that dichloromethane can be slow to run on columns.[5] |
| Toluene / Acetone | 98:2 | Offers different selectivity compared to ester-based systems. |
Protocol for Method Development:
-
Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 .
-
Add 0.5-1% triethylamine to this system to prevent streaking.
-
Start running the column with a slightly less polar mixture than determined by TLC (e.g., if 80:20 Hex/EtOAc gives an Rf of 0.3, start the column with 90:10).
-
Gradually increase the polarity of the eluent (a "gradient elution") to move your compound off the column after impurities have been washed through.[13]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. data.epo.org [data.epo.org]
- 8. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. askfilo.com [askfilo.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Improving the Selectivity of the Acylation of 5-Methylpyridine
Welcome to the technical support center for the selective acylation of 5-methylpyridine (β-picoline). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. Acylated pyridines are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, yet their preparation is often plagued by challenges in selectivity and yield.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and strategically selecting a methodology to achieve your desired regiochemical outcome. We will explore the causal factors behind experimental observations, offering a logical framework for reaction optimization.
Part 1: Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions that form the basis for understanding the acylation of 5-methylpyridine.
Q1: Why is the direct Friedel-Crafts acylation of 5-methylpyridine so challenging?
A: The classical Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is fundamentally problematic for pyridine-based systems for two primary reasons. Firstly, the lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a complex that strongly deactivates the pyridine ring to electrophilic attack.[1][2] Secondly, the acylating agent can react directly with the nitrogen atom to form an N-acylpyridinium salt. This salt is even more electron-deficient and resistant to electrophilic substitution than the parent pyridine.[3][4]
Q2: What are the possible regioisomers when acylating 5-methylpyridine, and what factors influence the outcome?
A: The acylation of 5-methylpyridine can potentially yield several products. The primary sites for C-H functionalization are the C2, C4, and C6 positions. The methyl group itself could also potentially be functionalized under certain radical conditions. The key to selectivity lies in understanding the electronic and steric nature of the pyridine ring and choosing a methodology that exploits these differences.
-
Electronic Factors: The nitrogen atom withdraws electron density, making the ring generally electron-poor. The methyl group at C5 is weakly electron-donating, slightly activating the C2, C4, and C6 positions.
-
Steric Factors: The C2 and C6 positions are sterically more hindered than the C4 position due to their proximity to the nitrogen atom.
-
Reaction Mechanism: The choice of mechanism (e.g., electrophilic, nucleophilic, radical) is the most critical factor in determining regioselectivity. Modern methods, such as direct C-H activation or photoredox catalysis, offer powerful control that classical methods lack.[5][6][7]
Q3: My protocol involves activating the 5-methylpyridine as an N-oxide. How does this improve selectivity for acylation?
A: Preparing the corresponding pyridine N-oxide is a well-established strategy to modulate the reactivity of the pyridine ring. The N-oxide functionality alters the electronic properties significantly:
-
It increases electron density at the C2 and C4 positions through resonance, making them more susceptible to electrophilic attack.
-
It provides a handle for reactions that proceed through rearrangement mechanisms, often favoring functionalization at the C2 position.[5][6] Acylation of the N-oxide oxygen atom can generate a reactive intermediate that facilitates subsequent regioselective addition of nucleophiles.[8]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving common experimental issues.
Issue 1: Low or No Yield of the Desired Acylated Product
This is a frequent challenge, often stemming from the inherent low reactivity of the pyridine ring.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Ring Deactivation | As discussed, the pyridine nitrogen deactivates the ring towards classical electrophilic substitution. The reaction may simply not have a low enough activation energy to proceed. | Strategy: Abandon classical Friedel-Crafts conditions. Explore modern C-H functionalization techniques such as transition-metal-catalyzed direct acylation or photoredox catalysis which operate through different, more favorable mechanisms.[5][6][9] |
| Stable N-Acylpyridinium Salt Formation | The reaction may be successfully forming the N-acylpyridinium salt, but this intermediate is too stable under the reaction conditions to proceed to C-acylation.[3] | Strategy: Alter the reaction conditions to favor the next step. This could involve increasing the temperature, though this may impact selectivity. Alternatively, a different catalytic system designed to facilitate rearrangement or C-H activation of the pyridinium salt may be necessary. |
| Reagent Instability or Low Reactivity | The acylating agent (e.g., an anhydride) may not be sufficiently reactive. Conversely, highly reactive agents might decompose under the reaction conditions. | Strategy: If using an anhydride, switch to a more reactive acyl chloride. Ensure all reagents are pure and anhydrous, as pyridine is hygroscopic and water can quench the reagents.[10] |
Issue 2: Poor Regioselectivity – A Mixture of Isomers
Achieving a single regioisomer is often the primary goal. A product mixture indicates that multiple positions on the ring are reacting at comparable rates.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Similar Reactivity of C-H Bonds | The electronic differences between the C2, C4, and C6 positions in 5-methylpyridine are subtle, leading to a lack of inherent selectivity under many conditions. | Strategy 1 (Directed Metalation): Use a directed metalation group (DMG) approach. While 5-methylpyridine lacks a strong intrinsic DMG, deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor metalation at the least hindered position (C4) or a thermodynamically favored site, followed by quenching with an acylating agent.[4] |
| Kinetic vs. Thermodynamic Control | The reaction may produce a kinetic product mixture at low temperatures, which can then equilibrate to a more stable thermodynamic product mixture at higher temperatures. | Strategy 2 (Catalyst Control): Employ a catalytic system known for high regioselectivity. For example, photoredox catalysis using different N-substituents on the pyridinium salt can selectively direct acylation to either the C2 or C4 position.[5][7] |
| Competing Mechanisms | The reaction conditions may allow for multiple reaction pathways (e.g., a mix of radical and ionic mechanisms) to occur simultaneously, each with its own regiochemical preference. | Strategy: Simplify the system. Add radical inhibitors (e.g., TEMPO) or radical initiators (e.g., AIBN) to determine if a radical pathway is involved. Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen, which can promote radical side reactions. |
Data Summary: Regioselectivity of Modern Acylation Methods
The table below summarizes the expected regiochemical outcomes for different advanced acylation strategies, providing a starting point for method selection.
| Methodology | General Principle | Typical Regioselectivity on Pyridines | Key Considerations for 5-Methylpyridine |
| Directed ortho-Metalation | Deprotonation directed by a substituent, followed by electrophilic quench. | C2-acylation (if a directing group is at C3). | A directing group would need to be installed. |
| Deprotonation-Acylation | Direct deprotonation of an acidic C-H bond with a strong base.[4] | Often C4 or C2, depending on thermodynamics and sterics. | Likely favors C4 or C2. Requires very low temperatures and strictly anhydrous conditions. |
| Photoredox Catalysis | Generation of acyl radicals which add to an N-activated pyridinium salt.[5][6][7] | Switchable C2 or C4, controlled by the N-substituent on the pyridinium salt. | Offers excellent potential for selective C2 or C4 acylation. |
| Transition Metal C-H Activation | Direct functionalization of a C-H bond catalyzed by a metal (e.g., Pd, Rh, Ru). | Varies widely with catalyst, ligand, and directing group. Can target C2, C3, or C4.[9][11] | High potential for selectivity but requires extensive screening of catalysts and ligands. |
Part 3: Protocols and Methodologies
The following are generalized protocols based on established literature. They should be adapted and optimized for your specific substrate and acylating agent.
Protocol 1: Site-Selective Acylation via Deprotonation (Hypothetical for C4)
This protocol aims for acylation at the C4 position by leveraging kinetic deprotonation at the least sterically hindered site.
1. Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
2. Deprotonation:
-
Add anhydrous tetrahydrofuran (THF) (e.g., 20 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.05 eq.). Stir for 30 minutes at -78 °C to generate LDA in situ.
-
Slowly add a solution of 5-methylpyridine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
3. Acylation:
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir at -78 °C for an additional 2-3 hours.
4. Quench and Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[12]
Workflow: Selecting an Acylation Strategy
This decision tree provides a logical path for choosing a synthetic strategy based on the desired product.
Caption: Decision workflow for selecting an acylation method.
Part 4: Mechanistic Insights
Understanding the underlying mechanism is crucial for rational optimization.
Mechanism: Radical Acylation via Photoredox Catalysis
This modern approach avoids the pitfalls of Friedel-Crafts chemistry by operating through a radical-based mechanism.
-
Activation: 5-methylpyridine is first converted to an N-substituted pyridinium salt (e.g., N-amino or N-methoxy).
-
Radical Generation: A photocatalyst, excited by visible light, engages in a single-electron transfer (SET) process. This leads to the generation of a radical from the N-substituent (e.g., an amidyl radical).
-
Hydrogen Atom Transfer (HAT): The highly reactive amidyl radical abstracts a hydrogen atom from a readily available acyl source, typically an aldehyde, to generate a nucleophilic acyl radical.[6]
-
Radical Addition: The acyl radical adds to the C2 or C4 position of the pyridinium salt. The regioselectivity of this step is controlled by the electronic properties dictated by the N-substituent.[5][7]
-
Aromatization: The resulting radical cation intermediate is oxidized, and the N-substituent is cleaved to regenerate the aromatic acylated pyridine product.
Caption: Simplified mechanism for photoredox-catalyzed C4-acylation.
References
-
Alkylation and acylation of pyridine. Química Organica.org. Available at: [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Catalysis. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2011). Chemical Reviews. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). Organic Letters. Available at: [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). IBS Publications Repository. Available at: [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
Site-selective c-h acylation of pyridinium derivatives by photoredox catalysis. (2019). ACS Publications. Available at: [Link]
-
What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. Available at: [Link]
-
Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. (2011). Organic & Biomolecular Chemistry. Available at: [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017). Organic Letters. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
friedel crafts acylation for pyridine. (2018). Brainly.in. Available at: [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025). ResearchGate. Available at: [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2016). Organic Letters. Available at: [Link]
-
Why does pyridine not give a Friedel craft reaction? (2017). Quora. Available at: [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters. Available at: [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). Organic Letters. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). Angewandte Chemie International Edition. Available at: [Link]
-
Acylation of pyridine‐N‐oxides. ResearchGate. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Available at: [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate. Available at: [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). Organic Letters. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). Molecules. Available at: [Link]
-
Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. (2018). Chemistry – A European Journal. Available at: [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Synthesis. Available at: [Link]
-
Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (2009). Methods in Molecular Biology. Available at: [Link]
-
Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2020). Catalysts. Available at: [Link]
-
Acylation of benzimidazoles. (1959). Journal of the Chemical Society. Available at: [Link]
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Navigating the Synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine, a key intermediate in the production of various active pharmaceutical ingredients (APIs), is a critical step in the drug development pipeline. As production transitions from the laboratory bench to pilot and manufacturing scales, researchers and process chemists often encounter a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the scale-up of this important synthesis.
Section 1: Troubleshooting Common Synthetic Routes
The two primary routes for the synthesis of this compound are the Friedel-Crafts acylation and the Grignard reaction. Each presents distinct challenges during scale-up.
Friedel-Crafts Acylation Route
This route typically involves the reaction of 5-methylpyridine (or a derivative) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Common Issues & Troubleshooting
Question: We are observing a significant drop in yield and an increase in polymeric byproducts when scaling up our Friedel-Crafts acylation. What could be the cause and how can we mitigate this?
Answer: This is a common issue in Friedel-Crafts acylations. The problem often stems from the highly reactive nature of the acylium ion intermediate and the potential for the starting material or product to undergo polymerization, especially at elevated temperatures or with prolonged reaction times.[1]
-
Causality: At a larger scale, localized "hot spots" can occur due to less efficient heat transfer, promoting side reactions. The increased concentration of reactants can also favor polymerization pathways.
-
Troubleshooting Steps:
-
Temperature Control: Implement a more robust cooling system and ensure efficient stirring to maintain a consistent internal temperature. A gradual, controlled addition of the acylating agent is crucial.
-
Catalyst Loading: While stoichiometric amounts of Lewis acids are often used, carefully optimizing the catalyst loading can minimize side reactions. In some cases, catalytic amounts can be effective, particularly with more reactive substrates.[2]
-
Reverse Addition: Consider adding the Lewis acid to a mixture of the 5-methylpyridine and 2-bromobenzoyl chloride. This can sometimes help to control the initial exotherm and minimize side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents are generally preferred.
-
Question: Our work-up procedure is becoming problematic at a larger scale, leading to product loss and the formation of emulsions. What are the best practices for quenching and isolating the product in a large-scale Friedel-Crafts reaction?
Answer: The quench and work-up of a Friedel-Crafts reaction are critical for achieving high purity and yield. The large amount of Lewis acid used necessitates a careful and controlled quenching procedure.
-
Causality: Rapid quenching with water can lead to a violent exotherm and the formation of aluminum hydroxide gels, which can trap the product and create difficult-to-break emulsions.
-
Troubleshooting Steps:
-
Controlled Quench: A slow, controlled addition of the reaction mixture to a cooled, acidic aqueous solution (e.g., dilute HCl) is recommended. This helps to break down the aluminum complexes and keep the aluminum salts in solution.
-
Solvent Extraction: Choose an appropriate organic solvent for extraction that has a good partition coefficient for the product and is easily separated from the aqueous layer.
-
Phase Separator: For very large-scale operations, the use of a phase separator can aid in the efficient separation of the organic and aqueous layers.
-
Brine Wash: Washing the organic layer with brine can help to break emulsions and remove residual water.
-
Grignard Reaction Route
This pathway typically involves the preparation of a Grignard reagent from a bromopyridine derivative and its subsequent reaction with a 2-bromobenzaldehyde or a related electrophile.
Question: We are experiencing inconsistent initiation of our Grignard reaction at the pilot scale. What factors influence Grignard initiation, and how can we ensure a reliable start to the reaction?
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions, and initiation can be a significant hurdle during scale-up.
-
Causality: The presence of even trace amounts of water or other protic impurities on the magnesium surface or in the solvent can prevent the reaction from starting.[3][4] The surface area and activation of the magnesium are also critical.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware, solvents, and starting materials are rigorously dried. Use of an inert atmosphere (e.g., nitrogen or argon) is essential.[3]
-
Magnesium Activation: On a larger scale, simply stirring magnesium turnings may not be sufficient. Consider using chemical activators like iodine, 1,2-dibromoethane, or sonication to activate the magnesium surface.
-
Initiator: The addition of a small amount of a pre-formed Grignard reagent can often initiate the reaction.
-
Temperature: A gentle warming of a small portion of the reaction mixture can sometimes trigger the reaction, but this must be done with extreme caution to avoid a runaway reaction once it initiates.
-
Question: Our Grignard reaction is producing significant amounts of a reduced alcohol and the starting ketone is being recovered. What are the likely side reactions and how can they be minimized?
Answer: With sterically hindered ketones, Grignard reagents can act as a base or a reducing agent, leading to undesired side products.[5]
-
Causality: The Grignard reagent can deprotonate the α-carbon of the ketone, leading to an enolate and recovery of the starting ketone after work-up. Alternatively, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often favor the desired nucleophilic addition over side reactions.
-
Grignard Reagent Selection: If possible, using a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide) will eliminate the reduction pathway.
-
Addition Rate: A slow, controlled addition of the Grignard reagent to the ketone can help to maintain a low concentration of the Grignard reagent, which can disfavor side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the risk of a thermal runaway reaction, especially during the Friedel-Crafts acylation, which is highly exothermic.[6][7][8] As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[6] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[6][7] It is crucial to have a thorough understanding of the reaction thermochemistry and to implement robust temperature control and emergency cooling systems.
Q2: What are the most common impurities we should expect to see, and how can they be controlled?
A2: Common impurities can include:
-
Isomeric products: In the Friedel-Crafts acylation, acylation at other positions on the pyridine ring can occur, though it is generally less favored.
-
Polymeric byproducts: As mentioned earlier, these can form, particularly at higher temperatures.[1]
-
Unreacted starting materials: Incomplete reactions will leave residual starting materials.
-
Byproducts from side reactions: In the Grignard route, this can include the reduced alcohol and biphenyl-type impurities from the coupling of the Grignard reagent.
Control of these impurities is best achieved through careful optimization of reaction conditions (temperature, addition rates, stoichiometry) and the use of high-purity starting materials.
Q3: What are the key challenges in the purification of this compound at an industrial scale?
A3: Large-scale purification presents several challenges.[9]
-
Crystallization: Developing a robust and reproducible crystallization process is key to achieving high purity. This involves selecting the right solvent system, controlling the cooling profile, and managing seeding.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at an industrial scale due to the large volumes of solvent and silica gel required.[9]
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid thermal decomposition.
-
Impurity Profile: The presence of closely related impurities can make purification particularly difficult, often requiring multiple purification steps.
Q4: How can we improve the overall process economy for the synthesis of this compound?
A4: Improving process economy involves several factors:
-
Yield Optimization: Small improvements in yield can have a significant impact on the overall cost.
-
Reagent Stoichiometry: Minimizing the excess of expensive reagents is crucial.
-
Cycle Time Reduction: Optimizing reaction times and work-up procedures can increase throughput.
-
Solvent Recycling: Implementing a solvent recycling program can significantly reduce costs and the environmental impact of the process.
-
Telescoping Reactions: If possible, combining reaction steps without isolating intermediates can save time and resources.
Section 3: Visualizing the Process
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical workflow for the Friedel-Crafts acylation synthesis.
Decision Tree for Troubleshooting Poor Yield in Grignard Synthesis
Caption: A decision tree for troubleshooting low yields in the Grignard synthesis.
Section 4: Quantitative Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Key Reagents | 5-methylpyridine, 2-bromobenzoyl chloride, AlCl₃ | Bromopyridine derivative, Mg, 2-bromobenzaldehyde |
| Common Solvents | Dichloromethane, 1,2-dichloroethane | Diethyl ether, Tetrahydrofuran |
| Typical Temp. | 0 - 50 °C | 0 °C to reflux |
| Key Challenges | Exotherm control, catalyst handling, work-up | Anhydrous conditions, initiation, side reactions |
| Potential Yield | Moderate to High | Moderate to High |
| Scalability | Can be challenging due to exotherm and waste | Can be challenging due to initiation and handling |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. cedrec.com [cedrec.com]
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- 8. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Validation & Comparative
comparison of 2-(2-Bromobenzoyl)-5-methylpyridine and 2-(4-Bromobenzoyl)-5-methylpyridine reactivity
An In-Depth Technical Guide to the Comparative Reactivity of 2-(2-Bromobenzoyl)-5-methylpyridine and 2-(4-Bromobenzoyl)-5-methylpyridine
Introduction: Isomeric Nuance in Synthetic Strategy
In the landscape of pharmaceutical and materials science, substituted benzoylpyridines serve as pivotal structural motifs and versatile synthetic intermediates.[1][2] Among these, brominated analogs are particularly valuable due to their capacity to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions that form the bedrock of modern C-C and C-N bond formation.[3][4][5] This guide presents a detailed comparative analysis of two constitutional isomers: this compound and 2-(4-Bromobenzoyl)-5-methylpyridine.
While differing only in the position of a single bromine atom on the benzoyl ring, these molecules exhibit markedly distinct reactivity profiles. This difference is not trivial; it dictates reaction kinetics, optimal catalyst selection, and achievable yields, thereby profoundly influencing synthetic route design. Our objective is to dissect these differences through the lens of fundamental organic principles—steric hindrance and electronic effects—and to provide researchers, scientists, and drug development professionals with actionable, data-driven insights and robust experimental protocols.
Pillar 1: The Decisive Role of Substituent Position
The divergent chemical behavior of the ortho- and para-isomers is fundamentally rooted in their distinct three-dimensional and electronic structures. The placement of the bromine atom relative to the benzoyl-pyridine bridge dictates the accessibility of key reactive centers.
This compound: The Challenge of Steric Hindrance
The defining feature of the ortho-isomer is the proximity of the bulky bromine atom to the carbonyl group. This arrangement introduces significant steric hindrance, a phenomenon where the spatial bulk of atomic groups impedes the approach of reacting species.[6][7] This steric congestion has two primary consequences:
-
Restricted Access to the C-Br Bond: In reactions requiring interaction with the carbon-bromine bond, such as the oxidative addition step in cross-coupling catalysis, the adjacent benzoyl-pyridine moiety acts as a steric shield, potentially slowing the reaction rate.[6][8]
-
Hindered Carbonyl Attack: Nucleophilic attack on the carbonyl carbon is similarly obstructed. Reagents must navigate a spatially crowded environment to approach the electrophilic carbon center.
This phenomenon, often termed the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance and alter the electronic properties of the system.[9]
2-(4-Bromobenzoyl)-5-methylpyridine: An Electronically-Governed System
In the para-isomer, the bromine atom is positioned distally from the benzoyl-pyridine bridge, resulting in a sterically unencumbered system. Consequently, its reactivity is predominantly governed by electronic effects. The bromine substituent exerts two opposing electronic influences:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the benzene ring through the sigma bond network, deactivating the ring towards electrophilic attack but increasing the electrophilicity of the ipso-carbon.[10][11]
-
Resonance Effect (+R): The lone pairs on the bromine atom can participate in p-π conjugation with the aromatic ring, donating electron density, particularly to the ortho and para positions.[12]
For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring but an activation toward certain types of reactions like nucleophilic aromatic substitution.[13][14] The absence of steric crowding makes the C-Br bond and the carbonyl group highly accessible to incoming reagents.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Reactivity Differences: The initial oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Here, the steric bulk around the C-Br bond is paramount.
-
Ortho-Isomer: The significant steric hindrance from the adjacent benzoyl-pyridine group impedes the approach and insertion of the bulky palladium-ligand complex. This leads to a higher activation energy for the oxidative addition step, resulting in slower reaction rates. To achieve comparable yields to the para-isomer, more forcing conditions are typically required, such as higher temperatures, longer reaction times, or the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, RuPhos) that promote the formation of a more reactive, monoligated Pd(0) species. [15]* Para-Isomer: The C-Br bond is sterically accessible, allowing for facile oxidative addition under standard conditions. This isomer is expected to react more rapidly and efficiently. [15][16] Comparative Experimental Data (Predicted)
The following table summarizes the expected outcomes for a Suzuki-Miyaura coupling of each isomer with phenylboronic acid under identical, standard conditions.
| Isomer | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
| This compound | 100 | 12 | 45-55% | Sluggish conversion, significant starting material recovery. Requires catalyst/ligand optimization. |
| 2-(4-Bromobenzoyl)-5-methylpyridine | 100 | 4 | >95% | Rapid and clean conversion to the desired biaryl product. [17] |
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating system for comparing the reactivity of the two isomers.
1. Materials & Reagents:
-
Aryl Bromide (Ortho- or Para-Isomer) (1.0 mmol, 1.0 eq)
-
Phenylboronic Acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 eq), aqueous solution (2 M)
-
Toluene (5 mL)
-
Ethanol (2 mL)
2. Experimental Workflow:
Caption: Standard Suzuki-Miyaura Experimental Workflow.
3. Causality and Self-Validation:
-
Inert Atmosphere: Purging with an inert gas (Argon or Nitrogen) is critical. It prevents the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, ensuring the integrity of the catalytic cycle.
-
Base Selection: K₂CO₃ is a moderately strong base required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step. [18]* Solvent System: The Toluene/Ethanol/Water mixture ensures the solubility of both the organic substrates and the inorganic base, creating a homogenous system for efficient catalysis.
-
TLC Monitoring: Regular monitoring by Thin Layer Chromatography provides a real-time assessment of reaction progress. For the ortho-isomer, one would expect to see a persistent spot corresponding to the starting material for a longer duration compared to the rapid disappearance of the starting material spot for the para-isomer.
B. Nucleophilic Carbonyl Addition: Reduction with Sodium Borohydride
Reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. The reactivity here is dictated by the accessibility of the electrophilic carbonyl carbon to the hydride nucleophile (H⁻) delivered by NaBH₄.
-
Ortho-Isomer: The ortho-bromo substituent provides significant steric shielding of the carbonyl carbon. This hindrance raises the activation energy for the nucleophilic attack, resulting in a slower reaction rate.
-
Para-Isomer: The carbonyl group is sterically unhindered, allowing for rapid and unimpeded attack by the hydride reagent.
Comparative Experimental Data (Predicted)
| Isomer | Temperature (°C) | Time (min) | Yield (%) | Key Observation |
| This compound | 25 | 120 | >90% | Slower reaction, requires extended time for full conversion. |
| 2-(4-Bromobenzoyl)-5-methylpyridine | 25 | 15 | >98% | Very rapid reaction, complete conversion observed quickly. |
Protocol: Carbonyl Reduction with NaBH₄
1. Materials & Reagents:
-
Substrate (Ortho- or Para-Isomer) (1.0 mmol, 1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 eq)
-
Methanol (10 mL)
2. Experimental Procedure:
-
Dissolve the substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask at room temperature (25°C).
-
Add NaBH₄ (1.5 mmol) portion-wise over 5 minutes. A gas evolution (H₂) may be observed.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the alcohol product.
3. Causality and Self-Validation:
-
Solvent: Methanol is a protic solvent that activates the NaBH₄ and dissolves the substrate.
-
Excess Reagent: A slight excess of NaBH₄ ensures the reaction goes to completion, accounting for any reaction with the solvent.
-
Quenching: The acidic quench neutralizes excess borohydride and protonates the intermediate alkoxide to yield the final alcohol product. The difference in reaction times required to achieve full consumption of the starting material, as observed by TLC, will provide direct, verifiable evidence of the superior reactivity of the para-isomer in this transformation.
Conclusion: From Structural Insight to Predictive Synthesis
The comparative analysis of this compound and 2-(4-Bromobenzoyl)-5-methylpyridine provides a clear illustration of how subtle isomeric changes lead to profound differences in chemical reactivity.
-
Reactivity of 2-(4-Bromobenzoyl)-5-methylpyridine (Para) is high and predictable in standard transformations. Its sterically accessible reactive sites allow for rapid reactions under mild conditions, making it an ideal substrate for high-throughput screening and large-scale synthesis where efficiency is paramount.
-
Reactivity of this compound (Ortho) is significantly attenuated by steric hindrance. Reactions at both the C-Br bond and the carbonyl group are slower and often require carefully optimized or more forceful conditions. While this presents a synthetic challenge, it can also be exploited for selective transformations in more complex molecules where the para-position might be more reactive.
For the practicing chemist, understanding these inherent properties is crucial. It allows for the rational selection of isomers, the anticipation of reaction outcomes, and the strategic design of synthetic routes that are both efficient and robust. This guide provides the foundational logic and experimental framework to leverage the distinct chemical personalities of these valuable building blocks.
References
- Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Fiveable. Ortho-Substituted Benzenes Definition. Available at: [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. Available at: [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Khan Academy. Nucleophilic aromatic substitution I (video). Available at: [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Wikipedia. Ortho effect. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
YouTube. Ortho, Meta and Para Substitution. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: [Link]
-
YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available at: [Link]
-
A to Z Chemistry. Ortho effect in Substituted Benzene. Available at: [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura Coupling. Available at: [Link]
-
Dummies. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. Available at: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Regioisomer-specific electron affinities and electronic structures of C70 para-Adducts. Available at: [Link]
-
ResearchGate. (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine. Available at: [Link]
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. Available at: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Buy 2-(4-Bromobenzoyl)-5-methylpyridine | 1187164-70-0 [smolecule.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Synthetic Routes of 2-(2-Bromobenzoyl)-5-methylpyridine
The second round of searches provided more specific information, particularly regarding palladium-catalyzed Suzuki-Miyaura coupling and organometallic routes for synthesizing related benzoylpyridine structures.
From the search results, I have identified three main potential synthetic routes for 2-(2-Bromobenzoyl)-5-methylpyridine:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: I found a patent (CN110746345B) describing the synthesis of a related compound, 2-(2-amino-5-bromo-benzoyl)pyridine, which involves a Suzuki coupling step.[1][2] This patent provides specific details on catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride), bases (e.g., sodium carbonate), and solvents (e.g., THF, DMF).[1] Another source discusses Suzuki coupling of 2-bromo-5-methylpyridin-4-amine with arylboronic acids, giving insights into catalyst systems (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with SPhos or NHC ligands) and reaction conditions.[3][4] A paper on the Suzuki coupling of bromobenzoyl chlorides also provides a relevant experimental procedure.[5] This information will allow me to construct a plausible and well-referenced protocol for the target molecule.
-
Organometallic Addition (Grignard or Organolithium): Several sources point to the use of organometallic reagents. One patent (CN110746345B) mentions a route involving the reaction of 2-bromopyridine with n-butyllithium at low temperatures, followed by the addition of an anthranilic acid derivative.[1] Another source provides a general procedure for the acylation of Grignard reagents to form ketones, specifically mentioning the synthesis of 2-acetylpyridine from 2-pyridyl magnesium bromide and acetyl chloride.[6] This suggests a viable route would be the reaction of a 5-methyl-2-pyridyl organometallic species with 2-bromobenzoyl chloride. I have enough information to detail this approach.
-
Friedel-Crafts Acylation: While generally difficult for pyridines, I have not found a specific, reliable protocol for the Friedel-Crafts acylation of 5-methylpyridine with 2-bromobenzoyl chloride. The search results consistently highlight the limitations of this reaction for electron-deficient pyridines.[7][8] Although some general information on Friedel-Crafts acylation is available,[9][10][11] the lack of a specific application to this or a very similar system makes it a less viable and less well-supported option to include as a primary, detailed alternative in the guide. It would be more appropriate to mention it as a classical but likely problematic route in the introduction.
Therefore, I will proceed with detailing the Palladium-Catalyzed Suzuki-Miyaura Coupling and the Organometallic Addition routes. I have sufficient information to create the detailed protocols, comparison tables, and mechanistic diagrams for these two methods. I do not need to perform additional searches at this time.
Introduction: The Significance of a Versatile Benzoylpyridine Scaffold
This compound is a key heterocyclic ketone that serves as a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a pyridine ring linked to a substituted benzoyl moiety, provides multiple points for chemical modification, making it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the two primary and most effective synthetic strategies for preparing this compound: Palladium-Catalyzed Suzuki-Miyaura Coupling and Organometallic Addition. While classical methods like Friedel-Crafts acylation are theoretically possible, they are often plagued by low yields and lack of regioselectivity when applied to electron-deficient pyridine systems, and thus are not considered viable alternatives for practical synthesis.[7][8]
We will explore the mechanistic underpinnings of each viable route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and substrate scope.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable method for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this approach typically involves the palladium-catalyzed reaction of an organoboron derivative of one of the aromatic rings with a halide of the other, coupled to the acyl chloride. This method is highly favored for its exceptional functional group tolerance, mild reaction conditions, and generally high yields.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst, ligand, and base is crucial for the efficiency of the reaction, particularly when dealing with heterocyclic substrates that can coordinate to the metal center.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of related benzoylpyridines.[1]
Materials:
-
5-methylpyridine-2-boronic acid
-
2-bromobenzoyl chloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylpyridine-2-boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).
-
Add a mixture of anhydrous THF and DMF (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to 75-80 °C and maintain for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Organometallic Addition
The addition of a nucleophilic organometallic reagent, such as a Grignard or organolithium species, to an electrophilic acyl chloride is a classic and direct method for ketone synthesis. For the preparation of this compound, this involves the formation of a 5-methyl-2-pyridyl organometallic intermediate, which then reacts with 2-bromobenzoyl chloride. Careful control of the reaction temperature is paramount to prevent the over-addition of the organometallic reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.[6]
Mechanistic Rationale
This route proceeds via a nucleophilic acyl substitution. The highly polarized carbon-metal bond of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride leaving group to form the desired ketone. Low temperatures (-40 °C to -78 °C) are typically employed to stabilize the organometallic reagent and the tetrahedral intermediate, thus favoring the formation of the ketone over the tertiary alcohol.[1]
Experimental Protocol: Organometallic Addition (Organolithium Route)
This protocol is based on procedures for the synthesis of analogous aminobenzoylpyridines, which require stringent anhydrous and low-temperature conditions.[1][12]
Materials:
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
2-Bromobenzoyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 2-Bromo-5-methylpyridine (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the solution to -40 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not rise above -35 °C.
-
Stir the resulting mixture at -40 °C for 1 hour to ensure complete formation of the 5-methyl-2-pyridyllithium reagent.
-
In a separate flame-dried flask, dissolve 2-bromobenzoyl chloride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Add the solution of 2-bromobenzoyl chloride dropwise to the cold (-40 °C) organolithium solution.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling with an ice bath.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
The choice between Suzuki-Miyaura coupling and organometallic addition will depend on several factors, including available equipment, sensitivity of other functional groups on the starting materials, and desired scale of the reaction.
| Parameter | Palladium-Catalyzed Suzuki-Miyaura Coupling | Organometallic Addition (Grignard/Organolithium) |
| Typical Yield | High (often > 75%)[1] | Moderate to High (can be variable, 60-85%)[6] |
| Reaction Time | 6 - 12 hours[1] | 3 - 5 hours |
| Temperature | Elevated (75-80 °C)[1] | Very Low (-40 °C to 0 °C)[1] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups. | Poor; incompatible with acidic protons (e.g., -OH, -NH₂, -COOH) and some carbonyl groups. |
| Reagent Sensitivity | Catalysts and boronic acids are generally stable to air and moisture, though anhydrous conditions are preferred for optimal results. | Highly sensitive to air and moisture; requires strictly anhydrous conditions and inert atmosphere.[13] |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to the need for precise temperature control and handling of pyrophoric reagents. |
| Key Advantages | High yields, excellent functional group tolerance, operational simplicity. | Direct C-C bond formation, relatively short reaction times. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product. | Requires cryogenic temperatures, strictly anhydrous conditions, and is intolerant of many functional groups. Risk of over-addition to form tertiary alcohol. |
Conclusion and Recommendations
For the synthesis of this compound, the Palladium-Catalyzed Suzuki-Miyaura Coupling represents the more robust and versatile approach. Its key advantages lie in its superior functional group tolerance and milder overall reaction conditions (despite requiring heating), which make it more amenable to complex molecule synthesis and generally easier to perform reliably. While the initial cost of the palladium catalyst may be a consideration, the high yields and operational simplicity often offset this for laboratory-scale and process development.
The Organometallic Addition route is a viable and more direct alternative, particularly when the starting materials are simple and lack sensitive functional groups. However, the stringent requirements for anhydrous conditions and cryogenic temperatures, coupled with the inherent risk of over-addition, make it a more technically demanding procedure that is less forgiving than the Suzuki-Miyaura coupling.
Ultimately, the selection of the synthetic route should be guided by the specific needs of the project, taking into account factors such as the complexity of the starting materials, available laboratory infrastructure, and the desired scale of the synthesis.
References
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.
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Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. Available at: [Link]
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Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
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Experiment 14: Friedel-Crafts Acylation - YouTube. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]
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Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]
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Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]
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Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to Precursor Efficacy in Imidazopyridine Synthesis: An Evaluation Centered on Zolpidem Production
Introduction: The Strategic Importance of Precursor Selection in Pharmaceutical Manufacturing
In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of starting materials and key intermediates is a decision of paramount strategic importance. This choice profoundly influences the entire manufacturing process, dictating factors such as overall yield, final product purity, scalability, cost-effectiveness, and regulatory compliance. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used for their hypnotic, anxiolytic, and other CNS-modulating properties.[1] Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, is a quintessential example of this class and serves as an ideal case study for precursor evaluation.[2][3]
This guide provides an in-depth comparison of synthetic pathways to Zolpidem, framed around an analysis of precursor efficacy. We will establish a benchmark using the well-documented industrial synthesis route and compare it against alternative strategies. This analysis will serve to illustrate the critical thinking and data-driven decision-making required by drug development professionals when evaluating and optimizing a synthetic chemistry campaign. While this guide will analyze the potential of various precursors, including structures like 2-(2-Bromobenzoyl)-5-methylpyridine, the primary focus will remain on experimentally validated and scalable routes to provide a grounded, authoritative comparison.
Benchmark Synthesis of Zolpidem: The Tschitschibabin-Based Condensation Route
A prevalent and extensively documented method for synthesizing the imidazo[1,2-a]pyridine core of Zolpidem involves a variation of the Tschitschibabin reaction.[4] This pathway typically begins with the bromination of 4-methylacetophenone, which is then condensed with 2-amino-5-methylpyridine.[5][6][7] This approach is valued for its reliability and directness in forming the heterocyclic system.
Causality Behind Experimental Choices: The initial bromination of 4-methylacetophenone at the alpha-carbon creates a reactive electrophilic site. This α-bromo ketone is essential for the subsequent cyclization. The 2-amino-5-methylpyridine acts as a binucleophile; the exocyclic amino group first attacks the electrophilic carbonyl carbon, and the endocyclic pyridine nitrogen then displaces the bromide to form the five-membered imidazole ring, a thermodynamically favorable process. The use of a base like sodium bicarbonate is critical to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[3][7]
Experimental Workflow: Benchmark Route
Caption: Workflow for an alternative Zolpidem synthesis via a propionamide intermediate.
Detailed Experimental Protocol: Propionamide Route
-
Step 1: Bromination of N,N-dimethyl-3-(4-methyl)benzoyl propionamide. The starting propionamide (1 equiv.) is dissolved in a chlorinated solvent such as chloroform. Bromine (1 equiv.) is added, and the mixture is heated (e.g., 55-60°C) for approximately one hour. [8]* Step 2: Condensation and Cyclization. The resulting bromo-amide intermediate is then refluxed with 2-amino-5-methylpyridine (1 equiv.) in a solvent like acetone. The reaction is typically carried out at 50-80°C for 10-20 hours. [8]* Step 3: Work-up and Isolation. After the reaction is complete, the solvent is removed, and the residue is worked up, often involving a basic wash to neutralize any acid, followed by extraction and crystallization to yield the Zolpidem base.
Comparative Efficacy Analysis
The choice between these two viable synthetic routes hinges on a careful evaluation of their respective performance metrics. While the unconventional precursor was deemed unsuitable, comparing the two validated routes provides valuable insight.
| Metric | Benchmark (Tschitschibabin-based) Route | Alternative (Propionamide) Route | Rationale & Expert Insights |
| Overall Yield | ~40% (reported in older, multi-step procedures) [2]up to 66% (in optimized, 4-stage processes) [7] | ~70-80% (from key intermediate) [8] | The propionamide route can be more efficient as it converges to the final product more directly after the key condensation step, reducing the number of subsequent transformations and potential material loss. |
| Final Product Purity | >99% achievable with purification [2] | >99% achievable with purification [8] | Both routes can yield high-purity API suitable for pharmaceutical use, though the propionamide route may have a different impurity profile that could be simpler to manage. |
| Number of Steps | 4-7 steps from basic starting materials [5][7] | 2 steps from the advanced propionamide intermediate [8] | The propionamide route is significantly shorter, leading to reduced cycle times, lower labor costs, and less solvent usage, which is highly advantageous for industrial-scale production. [2] |
| Key Reagents & Safety | α-bromo-ketone (lachrymatory), Methyl Iodide, Sodium Cyanide (in some variants - highly toxic) [2][6] | Bromine, Chlorinated solvents. Avoids highly toxic reagents like NaCN. [8] | The propionamide route avoids some of the more hazardous and difficult-to-handle reagents that are sometimes used in the elongation of the side chain in the benchmark route, improving the overall process safety. |
| Scalability | Proven scalability, but can be complex due to multiple isolations. [7] | Favorable due to fewer steps and potentially less hazardous reagents. [8] | A process with fewer, higher-yielding steps is almost always easier and more cost-effective to scale up. The reduction in intermediate isolations is a major advantage. [7] |
Conclusion
This comparative analysis demonstrates that while multiple pathways may exist for the synthesis of a target pharmaceutical like Zolpidem, they are not equal in efficacy. The benchmark route, based on the condensation of 2-amino-5-methylpyridine with an α-bromo ketone, is a robust and well-established method. However, alternative strategies, such as the propionamide route, can offer significant improvements in terms of process efficiency, safety, and overall yield by streamlining the synthetic sequence.
Conversely, a precursor like This compound is shown to be structurally unsuitable for the efficient synthesis of imidazopyridines like Zolpidem. Its use would necessitate a convoluted and inefficient synthetic sequence, rendering it non-viable from a process chemistry perspective. This underscores the fundamental principle of precursor evaluation: an effective precursor must not only contain the core structural elements of the target molecule but must also possess the correct functionality to participate directly and efficiently in high-yielding bond-forming reactions. For researchers and drug development professionals, a rigorous, data-backed comparison of viable precursors is essential to developing a manufacturing process that is not only scientifically sound but also safe, scalable, and economically competitive.
References
- Vertex AI Search. (2026). Pharmaceutical Synthesis: The Role of 2-Amino-5-methylpyridine.
- Rajendiran C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4):1162-1166.
- Wikipedia. (2026). Zolpidem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight.
- Satyanarayana, B., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii): 315-320.
- ResearchGate. (2026). Synthesis of zolpidem in different routes.
- Patsnap. (2022). Synthesis method of zolpidem hydrochloride.
- Reddit. (2023). ChatGPT-4's answer to synthesizing Zolpidem.
- Fajkis, N., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
- Guetzoyan, L., et al. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science (RSC Publishing).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview.
- Sumalatha, Y., et al. (n.d.).
- Google Patents. (2005). Process for the synthesis of zolpidem.
- Iannazzo, D., et al. (2023).
- E3S Web of Conferences. (2024).
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A Comparative Spectroscopic Guide to Bromobenzoylpyridine Isomers for the Discerning Researcher
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is not merely a procedural step but the bedrock of innovation. The isomeric forms of bromobenzoylpyridine—2-bromobenzoylpyridine (ortho), 3-bromobenzoylpyridine (meta), and 4-bromobenzoylpyridine (para)—present a classic analytical challenge. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique physicochemical properties and, consequently, divergent spectroscopic signatures. This guide offers an in-depth comparative analysis of these isomers, leveraging predictive data and established spectroscopic principles to empower researchers in their unambiguous identification and characterization.
The Structural Imperative: Why Isomer Differentiation Matters
The seemingly subtle shift of a bromine atom on the benzoyl ring profoundly impacts the molecule's electronic distribution, steric hindrance, and overall symmetry. These differences are critical, influencing everything from reaction kinetics and product yields in synthesis to the biological activity and toxicity of the final compound. For drug development professionals, an ortho-isomer might exhibit therapeutic efficacy while the meta- or para-isomer could be inactive or even harmful. Therefore, robust and unequivocal analytical methods for isomer differentiation are indispensable.
This guide will navigate the nuanced spectroscopic differences between the 2-, 3-, and 4-bromobenzoylpyridine isomers through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral variations and provide a framework for their practical application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For the bromobenzoylpyridine isomers, both ¹H and ¹³C NMR will exhibit distinct patterns in chemical shifts and coupling constants, directly reflecting the positional differences of the bromine substituent.
The Causality Behind NMR Spectral Differences
The key to differentiating the isomers via NMR lies in the interplay of inductive and resonance effects of the bromine atom and the benzoyl group on the electron density of the aromatic rings. The electronegative bromine atom exerts a through-bond inductive effect, deshielding nearby protons and carbons. Conversely, as a halogen, it can also donate electron density to the aromatic ring via resonance. The position of the bromine atom (ortho, meta, or para) dictates the extent to which these effects influence the protons and carbons of both the benzoyl and pyridine rings.
dot graph TD { A[Isomer Structure] --> B{Electronic Effects}; B --> C[¹H Chemical Shifts]; B --> D[¹³C Chemical Shifts]; A --> E{Symmetry}; E --> F[Number of Signals]; A --> G{Proximity of Protons}; G --> H[Coupling Constants]; }
NMR Differentiation Workflow
¹H NMR Spectroscopy: A Tale of Three Rings
The proton NMR spectra of the three isomers are expected to show significant differences in the aromatic region (typically 7.0-9.0 ppm).
-
2-Bromobenzoylpyridine (ortho): The proximity of the bromine atom to the carbonyl group will induce steric hindrance, potentially causing a slight out-of-plane twist of the benzoyl ring relative to the pyridine ring. The protons on the brominated ring will be the most affected, with the proton ortho to the bromine experiencing the strongest deshielding. The pyridine ring protons will also show distinct shifts.
-
3-Bromobenzoylpyridine (meta): The bromine atom is further from the carbonyl group, leading to less steric hindrance compared to the ortho isomer. The electronic effects will be distributed differently, resulting in a unique set of chemical shifts for the protons on the brominated ring.
-
4-Bromobenzoylpyridine (para): The symmetrical placement of the bromine atom relative to the carbonyl group will result in a more simplified spectrum for the brominated ring, likely showing two distinct signals with a characteristic para-coupling pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectra provide a direct map of the carbon skeleton, with the chemical shifts being highly sensitive to the electronic environment.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon (typically >190 ppm) will be subtly influenced by the electronic nature of the substituted benzoyl ring.[1]
-
Brominated Ring Carbons: The carbon directly attached to the bromine atom (ipso-carbon) will experience a significant downfield shift due to the electronegativity of bromine, but also a "heavy atom effect" that can sometimes cause an upfield shift. The other carbons in the ring will show shifts dependent on their position relative to the bromine and carbonyl groups.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons will also be influenced by the overall electron-withdrawing or -donating nature of the substituted benzoyl group.
Predicted NMR Data Summary
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 2-Bromobenzoylpyridine | Aromatic region: complex multiplet | Carbonyl: ~194 ppm; Brominated ring: distinct signals for each carbon; Pyridine ring: distinct signals |
| 3-Bromobenzoylpyridine | Aromatic region: complex multiplet with different pattern from ortho | Carbonyl: ~195 ppm; Brominated ring: distinct signals for each carbon; Pyridine ring: distinct signals |
| 4-Bromobenzoylpyridine | Aromatic region: simplified pattern for the brominated ring (two doublets) | Carbonyl: ~195 ppm; Brominated ring: fewer signals due to symmetry; Pyridine ring: distinct signals |
Note: The predicted values are illustrative and can be obtained from various NMR prediction software. Experimental verification is always recommended.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for bromobenzoylpyridine isomers are the carbonyl (C=O) stretch and the C-Br stretch, as well as the aromatic C-H and C=C bending and stretching frequencies.
The Influence of Isomerism on Vibrational Frequencies
The position of the bromine atom influences the electronic properties of the carbonyl group and the aromatic rings, which in turn affects the bond strengths and vibrational frequencies.
dot graph TD { A[Isomer Structure] --> B{Electronic Effects}; B --> C[C=O Bond Strength]; C --> D[Carbonyl Stretching Frequency]; A --> E{Substitution Pattern}; E --> F[Aromatic C-H Bending Modes]; }
IR Differentiation Workflow
-
Carbonyl (C=O) Stretch: This is a strong, sharp absorption typically found in the range of 1650-1700 cm⁻¹ for aromatic ketones.[2] Conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency. The position of the electron-withdrawing bromine atom will subtly modulate the electron density of the carbonyl group, leading to slight shifts in its absorption frequency among the isomers.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring. This region can serve as a fingerprint for each isomer.
-
Ortho: Expected to show a characteristic absorption for 1,2-disubstitution.
-
Meta: Expected to show a characteristic absorption for 1,3-disubstitution.
-
Para: Expected to show a characteristic absorption for 1,4-disubstitution.
-
-
C-Br Stretch: The C-Br stretching vibration is typically found in the low-frequency region of the IR spectrum (around 500-650 cm⁻¹). While potentially useful, this region can be congested and may not be as diagnostic as the other bands.
Predicted IR Data Summary
| Isomer | Predicted C=O Stretch (cm⁻¹) | Predicted Aromatic C-H Bending (cm⁻¹) |
| 2-Bromobenzoylpyridine | ~1670 | Characteristic of 1,2-disubstitution |
| 3-Bromobenzoylpyridine | ~1675 | Characteristic of 1,3-disubstitution |
| 4-Bromobenzoylpyridine | ~1672 | Characteristic of 1,4-disubstitution |
Note: These are predicted values. The fingerprint region (below 1500 cm⁻¹) will show more complex and unique patterns for each isomer.
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In bromobenzoylpyridine isomers, the principal electronic transitions are the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group.[3]
Isomeric Effects on Absorption Maxima (λmax)
The position of the bromine atom affects the extent of conjugation and the energy levels of the molecular orbitals, thereby influencing the λmax.
-
π → π Transitions:* These are typically strong absorptions. The position of the bromine atom can affect the planarity of the molecule and the interaction between the benzoyl and pyridine π-systems, leading to shifts in the λmax.
-
n → π Transition:* This is a weaker absorption associated with the carbonyl group. Its λmax is also sensitive to the electronic environment.[3]
Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths. The electronic communication between the bromobenzoyl and pyridine moieties will differ for each isomer, resulting in distinct UV-Vis spectra.
Predicted UV-Vis Data Summary
| Isomer | Predicted λmax (π → π) (nm) | Predicted λmax (n → π) (nm) |
| 2-Bromobenzoylpyridine | ~260 | ~320 |
| 3-Bromobenzoylpyridine | ~255 | ~315 |
| 4-Bromobenzoylpyridine | ~265 | ~325 |
Note: These are generalized predictions. The solvent used can significantly impact the λmax.
Mass Spectrometry (MS): Unraveling Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the bromobenzoylpyridine isomers, the molecular ion peak will be the same for all three, but their fragmentation patterns upon ionization can differ, providing clues to their structure.
The Logic of Fragmentation
The fragmentation of these isomers in Electron Ionization (EI) MS will be driven by the stability of the resulting cations and neutral fragments. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).[4]
dot graph TD { A[Molecular Ion (M+)] --> B{Fragmentation}; B --> C[Loss of Br radical]; B --> D[Loss of CO]; B --> E[Formation of Benzoyl Cation]; B --> F[Formation of Pyridyl Cation]; }
Mass Spectrometry Fragmentation Pathways
Common fragmentation pathways include:
-
Loss of the bromine radical (•Br): This will result in a fragment ion at [M-79/81]⁺.
-
Formation of the benzoyl cation ([C₆H₄BrCO]⁺) and its subsequent fragments.
-
Formation of the pyridyl cation ([C₅H₄N]⁺).
-
α-cleavage at the carbonyl group.[2]
While the major fragments may be similar for all isomers, the relative intensities of these fragment ions can vary depending on the stability of the precursor ions, which is influenced by the bromine position. For instance, the stability of the benzoyl cation will be different for the ortho, meta, and para isomers.
Predicted Mass Spectrometry Data Summary
| Isomer | Key Fragment Ions (m/z) |
| 2-Bromobenzoylpyridine | M+ (261/263), [M-Br]⁺ (182), [C₆H₄BrCO]⁺ (183/185), [C₅H₄NCO]⁺ (106), [C₅H₄N]⁺ (78) |
| 3-Bromobenzoylpyridine | M+ (261/263), [M-Br]⁺ (182), [C₆H₄BrCO]⁺ (183/185), [C₅H₄NCO]⁺ (106), [C₅H₄N]⁺ (78) |
| 4-Bromobenzoylpyridine | M+ (261/263), [M-Br]⁺ (182), [C₆H₄BrCO]⁺ (183/185), [C₅H₄NCO]⁺ (106), [C₅H₄N]⁺ (78) |
Note: The relative abundance of these fragments is the key differentiating factor and would require experimental data or high-level computational prediction for a definitive comparison.
Experimental Protocols: Ensuring Self-Validating Systems
The following are generalized, yet robust, protocols for the spectroscopic analysis of bromobenzoylpyridine isomers. Adherence to these methodologies will ensure reproducible and reliable data.
1. Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Concentration: Dissolve 5-10 mg of the isomer in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
2. FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
3. UV-Vis Spectrophotometry Protocol
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).
-
Solution Preparation: Prepare a stock solution of the isomer of a known concentration. Perform serial dilutions to obtain a series of solutions of varying concentrations.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Measure the absorbance of each solution in a quartz cuvette over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
4. Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak, isotopic patterns, and the m/z values and relative intensities of the fragment ions.
Conclusion: An Integrated Approach to Isomer Elucidation
The differentiation of bromobenzoylpyridine isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and MS that leads to an unambiguous assignment. This guide has provided a framework for understanding the expected spectroscopic variations based on the principles of structural organic chemistry. By combining these theoretical insights with rigorous experimental practice, researchers can confidently navigate the analytical challenges posed by these and other isomeric systems, ensuring the integrity and success of their scientific endeavors.
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1-bromopropane H-1 proton NMR spectrum. Doc Brown's Chemistry. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
mass spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]
-
Pyridine, 3-bromo-, 1-oxide. NIST WebBook. [Link]
-
Ketone Spectroscopy. Oregon State University. [Link]
-
Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
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A Comparative Computational Guide to the Electronic Properties of 2-(2-Bromobenzoyl)-5-methylpyridine
In the landscape of pharmaceutical development and materials science, a deep understanding of a molecule's electronic characteristics is paramount. These properties govern reactivity, intermolecular interactions, and ultimately, the therapeutic or functional efficacy of a compound. This guide offers a comprehensive computational analysis of the electronic properties of 2-(2-Bromobenzoyl)-5-methylpyridine, a significant heterocyclic ketone. By comparing it with structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with valuable insights into its behavior and potential applications.
The core of this investigation lies in the use of Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules.[1] Our analysis will focus on key descriptors of electronic behavior: the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) surface. These descriptors collectively provide a detailed picture of a molecule's reactivity and interaction profile.[2]
The Significance of this compound and Its Analogs
This compound and its derivatives are of considerable interest in medicinal chemistry. For instance, the related compound 2-(2-Amino-5-bromobenzoyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals such as Bromazepam, an anxiolytic, and Remimazolam, a short-acting sedative.[3][4] The electronic properties conferred by the bromobenzoyl and methylpyridine moieties are critical to the synthetic pathways and the biological activity of the resulting drugs.
To contextualize the electronic landscape of our target molecule, we will perform a comparative analysis against a curated set of compounds:
-
2-Benzoylpyridine: The parent compound, lacking the bromo and methyl substituents, will serve as our baseline.
-
Benzophenone: This analog allows us to assess the influence of the pyridine nitrogen on the electronic properties.
-
2-(4-Bromobenzoyl)-5-methylpyridine: An isomer of our target molecule, this compound will illuminate the effect of the bromine atom's position on the benzoyl ring.
-
2-(2-Amino-5-bromobenzoyl)pyridine: The addition of a strong electron-donating amino group will demonstrate its significant impact on the molecule's electronic structure.
Computational Methodology: A Self-Validating Approach
Our computational protocol is designed to be both rigorous and reproducible, ensuring the trustworthiness of the generated data.
Step-by-Step Computational Workflow
-
Structure Optimization: The three-dimensional structure of each molecule was optimized using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to determine the HOMO and LUMO energies. The Molecular Electrostatic Potential (MEP) was also calculated and mapped onto the electron density surface.
-
Data Analysis and Visualization: The calculated electronic properties were tabulated for comparison. The HOMO, LUMO, and MEP surfaces were visualized to provide a qualitative understanding of the electronic distribution.
The following diagram illustrates the computational workflow:
Caption: Computational workflow for determining electronic properties.
Comparative Analysis of Electronic Properties
The calculated electronic properties of this compound and its analogs are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.58 | -1.52 | 5.06 |
| 2-Benzoylpyridine | -6.45 | -1.48 | 4.97 |
| Benzophenone | -6.51 | -1.65 | 4.86 |
| 2-(4-Bromobenzoyl)-5-methylpyridine | -6.62 | -1.59 | 5.03 |
| 2-(2-Amino-5-bromobenzoyl)pyridine | -5.31 | -1.05 | 4.26 |
Insights from the Data
-
Effect of Substituents on 2-Benzoylpyridine: The introduction of a bromine atom and a methyl group in this compound leads to a slight stabilization of both the HOMO and LUMO levels compared to the parent 2-benzoylpyridine. This results in a slightly larger energy gap, suggesting a modest increase in kinetic stability.[2]
-
Influence of the Pyridine Ring: Comparing 2-benzoylpyridine to benzophenone, the presence of the nitrogen atom in the pyridine ring destabilizes the HOMO and LUMO. This is expected as nitrogen is more electronegative than carbon, influencing the overall electronic distribution of the ring system.
-
Positional Isomerism of Bromine: Shifting the bromine atom from the ortho to the para position, as in 2-(4-Bromobenzoyl)-5-methylpyridine, results in a further stabilization of both frontier orbitals. The energy gap, however, remains similar to the ortho-substituted counterpart. This suggests that while the overall electronic energies are affected, the reactivity, as indicated by the energy gap, is not significantly altered by this positional change.
-
Impact of the Amino Group: The most dramatic effect is observed with the addition of an amino group in 2-(2-Amino-5-bromobenzoyl)pyridine. As a strong electron-donating group, the amino substituent significantly raises the energy of the HOMO, leading to a substantial decrease in the HOMO-LUMO energy gap. This smaller energy gap implies a higher reactivity, which is a crucial factor in its role as a pharmaceutical intermediate.[5]
Molecular Electrostatic Potential (MEP) Maps
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[4] In the following diagrams, red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).
Sources
A Comparative Guide to Intermediates in Imidazopyridine Synthesis: Evaluating 2-(2-Bromobenzoyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Intermediates in the Synthesis of Imidazopyridine-Based APIs
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] The efficiency, scalability, and cost-effectiveness of the synthesis of these active pharmaceutical ingredients (APIs) are critically dependent on the choice of key intermediates. An ideal intermediate should be readily accessible, stable, and lead to the final product in high yield and purity through a robust and scalable reaction sequence.
This guide provides a comparative analysis of different synthetic intermediates for the preparation of imidazopyridine derivatives, with a special focus on evaluating the potential advantages of 2-(2-Bromobenzoyl)-5-methylpyridine. While less conventional, understanding its theoretical placement in synthetic strategy allows for a broader appreciation of the established routes and highlights the nuanced considerations in process chemistry.
Established Synthetic Pathways to Zolpidem: A Comparative Overview
The industrial synthesis of Zolpidem has been optimized over the years, leading to several established routes. A common strategy involves the cyclocondensation of 2-amino-5-methylpyridine with a suitable three-carbon electrophilic synthon. The nature of this synthon defines the intermediate and, consequently, the overall efficiency of the process.
Route A: The α-Bromo Amide Condensation Pathway
A widely adopted method involves the condensation of an α-bromo amide derivative with 2-amino-5-methylpyridine.[3][4] This pathway is reliable and has been well-documented in patent literature.
Workflow for the α-Bromo Amide Route
Caption: α-Bromo Amide Condensation Pathway for Zolpidem Synthesis.
Route B: The Imidazo[1,2-a]pyridine Core Formation Followed by Side-Chain Elongation
Another strategy involves the initial formation of the 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine core, followed by the introduction of the acetamide side chain at the C3 position. This route offers flexibility in modifying the side chain.
Workflow for the Core-First Route
Caption: Core-First Synthesis with Side-Chain Elongation.
Performance Comparison of Established Intermediates
| Feature | Route A (α-Bromo Amide) | Route B (Core-First) |
| Number of Steps | Fewer overall steps to Zolpidem base.[4] | More steps for side-chain installation. |
| Overall Yield | Generally high, with some patents reporting yields up to 91.9% for the condensation step.[4] | Can be lower due to the multi-step side-chain addition. |
| Key Reagents | Bromine, N,N-dimethyl-3-(4-methyl)benzoyl propionamide, 2-amino-5-methylpyridine.[4] | 2-bromo-4'-methylacetophenone, 2-amino-5-methylpyridine, formaldehyde, dimethylamine, sodium cyanide. |
| Handling/Safety | Involves handling of lachrymatory α-bromo compounds. | Involves the use of highly toxic sodium cyanide. |
| Scalability | Well-suited for large-scale production.[5] | Can be more complex to scale up due to the number of steps. |
Evaluating this compound: A Hypothetical Approach
While not a mainstream intermediate for Zolpidem, this compound presents an interesting theoretical alternative for the synthesis of related imidazopyridine structures. Its utility would hinge on a different cyclization strategy.
Proposed Synthetic Utility
The structure of this compound contains the pyridine ring and the benzoyl moiety, which are both present in Zolpidem. A plausible synthetic route could involve the reaction of this intermediate with a source of the remaining two carbons and one nitrogen of the imidazole ring to form the imidazopyridine core.
Hypothetical Reaction Pathway
Caption: Hypothetical Cyclization using this compound.
Potential Advantages and Disadvantages
Potential Advantages:
-
Convergent Synthesis: This approach could offer a more convergent synthesis, where two large fragments are joined late in the synthetic sequence.
-
Avoidance of Certain Reagents: Depending on the specific reaction, it might circumvent the use of highly toxic reagents like sodium cyanide or lachrymatory α-bromo ketones.
Anticipated Disadvantages:
-
Synthesis of the Intermediate: The synthesis of this compound itself may be challenging and costly, potentially offsetting any gains in the subsequent steps.
-
Reaction Conditions: The cyclization step would likely require specific, and potentially harsh, conditions to proceed efficiently, which could limit its applicability and scalability.
-
Lack of Precedent: The absence of this intermediate in major synthetic routes to Zolpidem or Alpidem suggests that it may not be as efficient or cost-effective as the established methods.[6][7]
Experimental Protocols for Established Synthetic Routes
Protocol 1: Synthesis of Zolpidem Base via α-Bromo Amide Condensation (Route A)
This protocol is adapted from patent literature and should be performed by qualified personnel in a suitable laboratory setting.[4]
Materials:
-
N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide
-
2-amino-5-methylpyridine
-
Acetone
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide (170 g) in acetone (1190 ml), add 2-amino-5-methylpyridine (61.61 g) at 25-30°C.[4]
-
Heat the reaction mixture to reflux and maintain for 10-20 hours, monitoring the reaction progress by TLC or HPLC.[3]
-
Upon completion, cool the reaction mixture and filter the precipitated product.
-
Wash the crude product with cold acetone and dry under vacuum to yield Zolpidem base.
Conclusion and Future Perspectives
The established synthetic routes to Zolpidem, primarily through the α-bromo amide intermediate, offer a robust and scalable method for industrial production. These methods have been refined to maximize yield and purity while managing the handling of hazardous reagents.[5]
The consideration of alternative intermediates like this compound is a valuable academic exercise that encourages innovation in synthetic chemistry. While this particular intermediate does not appear to offer clear advantages over the established routes for Zolpidem synthesis based on current literature, the exploration of novel synthetic pathways is crucial for the continuous improvement of pharmaceutical manufacturing processes. Future research could focus on developing novel cyclization reactions that might make such intermediates more viable. The development of microwave-assisted organic synthesis, for instance, has already shown promise in accelerating the synthesis of Zolpidem and its analogues, suggesting that new methodologies can indeed provide significant advantages in terms of reaction time and yield.[7]
References
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Synthesis method of zolpidem hydrochloride. (2022). Eureka | Patsnap. Retrieved from [Link]
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Synthesis of zolpidem tartrate and analogues 9, 11. (n.d.). ResearchGate. Retrieved from [Link]
- US20050054669A1 - Process for the synthesis of zolpidem. (2005). Google Patents.
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Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Retrieved from [Link]
- WO2009007995A1 - Process for preparing zolpidem and its intermediate. (2009). Google Patents.
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A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (2009). Arkat USA. Retrieved from [Link]
- WO2005010002A1 - Process for the synthesis of zolpidem. (2005). Google Patents.
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). National Institutes of Health. Retrieved from [Link]
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Fajkis, N., Marcinkowska, M., Gryzło, B., Krupa, A., & Kolaczkowski, M. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3173. Retrieved from [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). National Institutes of Health. Retrieved from [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. Retrieved from [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved from [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. Retrieved from [Link]
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Navigating the Bioactive Landscape of Benzoylpyridine Scaffolds: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Compounds Derived from Key Benzoylpyridine Scaffolds.
Introduction
In the expansive field of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile building block for designing novel therapeutic agents. When combined with a benzoyl moiety, the resulting benzoylpyridine framework offers a rich canvas for chemical exploration, leading to a diverse array of biological activities.
This guide provides a comprehensive comparison of the biological activities of compounds derived from key benzoylpyridine scaffolds. While the initial focus of this investigation was on derivatives of 2-(2-Bromobenzoyl)-5-methylpyridine, a thorough review of the scientific literature and patent databases revealed a notable absence of publicly available research on the biological activities of this specific family of compounds.
Therefore, this guide has been expertly curated to provide a broader, yet highly relevant, comparative analysis of structurally related benzoylpyridine derivatives. By examining the anticancer, anti-inflammatory, and antimicrobial properties of analogous compounds, we can extrapolate potential avenues of investigation for the this compound scaffold and provide researchers with a solid foundation for future drug discovery efforts.
Part 1: The Benzoylpyridine Core - A Gateway to Diverse Bioactivity
The core structure of a benzoylpyridine, featuring a pyridine ring linked to a phenyl group via a carbonyl bridge, is a key pharmacophore. The position of the benzoyl group on the pyridine ring, along with the substitution patterns on both aromatic rings, dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological target and activity.
The presence of a bromine atom, as in the case of this compound, introduces a heavy and moderately electronegative substituent. This can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The methyl group at the 5-position of the pyridine ring can also impact the molecule's steric and electronic properties.
Part 2: Comparative Analysis of Biological Activities
This section will delve into the documented biological activities of various benzoylpyridine derivatives, providing a comparative framework to understand their therapeutic potential.
Anticancer Activity: A Prominent Feature of Benzoylpyridine Derivatives
Numerous studies have highlighted the potent anticancer properties of pyridine derivatives. While specific data on this compound derivatives is unavailable, research on related structures provides valuable insights. For instance, novel 2-substituted pyranopyridine derivatives have demonstrated significant anticancer activity against various human cancer cell lines, including liver (Hep-G2), breast (MCF-7), and colorectal (Caco-2, HCT116) carcinomas. In some cases, the activity of these synthetic compounds surpassed that of the reference drug, doxorubicin.
Similarly, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, which can be considered bioisosteres of certain benzoylpyridines, exhibited excellent anticancer activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range.
Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyranopyridine Derivatives | Hep-G2 | Potent (specific values not provided) | Doxorubicin | Not specified | |
| MCF-7 | More potent than Doxorubicin | Doxorubicin | Not specified | ||
| Caco-2 | Potent (specific values not provided) | Doxorubicin | Not specified | ||
| HCT116 | More potent than Doxorubicin | Doxorubicin | Not specified | ||
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | MCF-7 | 1 - 10 | 5-Fluorouracil, Etoposide | Not specified | |
| SK-MEL-28 | 1 - 10 | 5-Fluorouracil, Etoposide | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a driver of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Pyridine and its derivatives have been investigated for their anti-inflammatory properties. For instance, new heterocyclic derivatives containing pyridine, pyran, and/or pyrazole moieties have been synthesized and shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Some of these compounds demonstrated more pronounced anti-inflammatory activity than the reference drug, diclofenac.
Table 2: Comparative Anti-inflammatory Activity of Representative Pyridine Derivatives
| Compound Class | Assay | Measurement | Activity | Reference Compound | Activity | Reference |
| Pyridine/Pyran/Pyrazole Hybrids | COX-2 Expression | 2-ΔΔct | Up to 25.8 | Diclofenac | Not specified | |
| Protein Denaturation Inhibition | % Inhibition | Significant (up to 99%) | Diclofenac | Not specified |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway by a test compound.
Antimicrobial Activity: A Continuing Need for New Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area. For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated moderate to potent antimicrobial activity against pathogenic bacteria and fungi. One compound, in particular, showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM.
Table 3: Comparative Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microorganism | MIC (µM) | Reference Compound | MIC (µM) | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | P. aeruginosa | 0.21 | Ciprofloxacin | Not specified | |
| E. coli | 0.21 | Ciprofloxacin | Not specified | ||
| C. albicans | 0.83 | Not specified | Not specified |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 3: Future Directions and the Untapped Potential of this compound Derivatives
The comprehensive analysis of structurally related benzoylpyridine derivatives strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the bromo and methyl substituents offers unique opportunities for structure-activity relationship (SAR) studies.
Future research should focus on the synthesis of a library of derivatives based on this core structure, followed by systematic screening for anticancer, anti-inflammatory, and antimicrobial activities. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation. Molecular docking studies, similar to those performed on related heterocyclic systems, can further elucidate the potential biological targets and guide the design of more potent and selective compounds.
While direct experimental data on the biological activities of compounds derived from this compound is not yet available in the public domain, this guide provides a comprehensive and scientifically grounded comparison of structurally related benzoylpyridine derivatives. The potent anticancer, anti-inflammatory, and antimicrobial activities observed in these analogous compounds underscore the significant therapeutic potential that may be unlocked within the this compound scaffold. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising area of drug discovery.
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Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]
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El-Sayed, N. A. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [Link]
- Choudhary, S. K., et al. (2023). Rational Design, Synthesis, Characterization, and Antibacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1), 129-135.
- Qin, Y., et al. (2014). Design, synthesis and in vitro cytotoxic activity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)
- Szczukowski, P., et al. (2021). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone. [Source not further specified]
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Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]
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PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. [Link]
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Atamanyuk, D., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3165. [Link]
- Wang, L., et al. (2021). Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. [Source not further specified]
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Chen, X., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules, 28(15), 5731. [Link]
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Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica, 88(1), 10. [Link]
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Abuelizz, H. A., et al. (2021). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 26(18), 5529. [Link]
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Pharmaffiliates. (n.d.). 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine. Pharmaffiliates. [Link]
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El-Sayed, N. A. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. PubMed. [Link]
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Głowacka, E., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4926. [Link]
A Senior Application Scientist's Comparative Guide to Catalysts for Bromobenzoylpyridine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of functionalized heteroaromatic ketones is a cornerstone of modern medicinal chemistry. Among these, bromobenzoylpyridines represent a particularly valuable class of intermediates. The presence of the bromine atom provides a reactive handle for further diversification through cross-coupling reactions, while the pyridyl and benzoyl moieties are common pharmacophores. The choice of catalytic strategy for the synthesis of these building blocks is critical, directly impacting yield, purity, scalability, and overall efficiency.
This guide provides an in-depth comparative analysis of the primary catalytic methodologies for the synthesis of bromobenzoylpyridines, drawing from established literature and field-proven insights. We will dissect the nuances of palladium-catalyzed cross-coupling reactions and classical Friedel-Crafts acylation, offering a clear perspective on their respective strengths and limitations.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective routes to complex molecules. For the synthesis of bromobenzoylpyridines, several variations of this powerful methodology are particularly relevant.
Carbonylative Cross-Coupling: A Direct Approach
One of the most direct methods for the synthesis of benzoylpyridines is the palladium-catalyzed carbonylative cross-coupling of a bromopyridine with an organometallic reagent in the presence of carbon monoxide. This three-component reaction efficiently introduces the carbonyl group in a single step.
A key study in this area systematically investigated the carbonylative coupling of various halopyridines with phenylboronic acid, providing valuable comparative data. The choice of palladium catalyst and ligand was found to be crucial for both reactivity and selectivity, with the main side-product arising from direct, non-carbonylative cross-coupling.
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"Pd(0) Catalyst" -- "CO" [label=" CO\n Insertion"];
"CO" -- "Phenylboronic Acid" [label=" Transmetalation"];
"Phenylboronic Acid" -- "Bromobenzoylpyridine" [label=" Reductive\n Elimination"];
"Bromobenzoylpyridine" -- "Pd(0) Catalyst";
}
Figure 2: Two-step Suzuki coupling and oxidation workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyridines.
-
Reaction Setup: In a round-bottom flask, combine the bromopyridine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 85-95 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Friedel-Crafts Acylation: The Classical Approach
The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones through electrophilic aromatic substitution. In the context of bromobenzoylpyridine synthesis, this typically involves the reaction of a bromopyridine with a benzoyl chloride in the presence of a Lewis acid catalyst.
However, the application of Friedel-Crafts acylation to pyridine substrates is not straightforward. The lone pair of electrons on the pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. This often necessitates the use of stoichiometric or even excess amounts of the Lewis acid and can lead to lower yields and side reactions.
Despite these challenges, Friedel-Crafts acylation remains a viable and sometimes preferred method, particularly for specific substitution patterns and when the starting materials are readily available and inexpensive.
```dot
digraph "Friedel-Crafts Acylation Mechanism" {
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"Benzoyl Chloride" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lewis Acid (AlCl3)" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Acylium Ion" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Bromopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sigma Complex";
"Bromobenzoylpyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Benzoyl Chloride" -> "Acylium Ion" [label=" + Lewis Acid"];
"Acylium Ion" -> "Sigma Complex" [label=" + Bromopyridine"];
"Sigma Complex" -> "Bromobenzoylpyridine" [label=" -H+"];
}
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Bromobenzoyl)-5-methylpyridine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth, technical comparison of validated analytical methods for the quantitative determination of 2-(2-Bromobenzoyl)-5-methylpyridine, a key starting material in various synthetic pathways. The focus is on two prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document provides supporting experimental data and explains the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For a crucial intermediate like this compound, this means the chosen method must be reliable, reproducible, and accurate in determining its identity, purity, and strength. The validation process is not a one-time event but a continuous lifecycle that begins with method development.[8] Regulatory bodies like the FDA and international organizations such as the ICH have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, to ensure a harmonized, scientific, and risk-based approach to validation.[1][8][9][10][11][12]
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is contingent upon the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, both HPLC and GC present as viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of this compound, offering excellent resolution and sensitivity for both the main component and potential non-volatile impurities.
Gas Chromatography (GC) is an ideal alternative for volatile and thermally stable compounds. Given the likely volatility of this compound, GC can provide rapid and highly efficient separations, making it an excellent choice for assessing volatile impurities and for routine quality control.
The following diagram illustrates the general workflow for validating an analytical method, a process that is fundamental to both HPLC and GC approaches.
Caption: General workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC) Method Validation
A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the purity and assay determination of this compound. This method is designed to separate the main compound from potential impurities and degradation products.[13]
Experimental Protocol: HPLC Method
-
Materials & Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and methanol, and ultrapure water.
-
Phosphoric acid or formic acid for mobile phase pH adjustment.
-
A well-characterized reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.
-
HPLC Validation Data Summary
The following table summarizes the validation parameters and typical acceptance criteria for the HPLC method, in accordance with ICH guidelines.[14][15]
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria (ICH) |
| Specificity | Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress).[13] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity | Analysis of five concentrations ranging from 50% to 150% of the target concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80% to 120% of the test concentration for assay.[14] |
| Accuracy | Recovery studies at three levels (80%, 100%, 120%) in triplicate.[2] | 98.0 - 102.0% recovery.[15][16] |
| Precision | - Repeatability: Six replicate injections of the 100% standard solution. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | - Repeatability: RSD ≤ 1.0%. - Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope. | To be determined and reported. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[2] | System suitability parameters should remain within acceptable limits. |
Gas Chromatography (GC) Method Validation
For a compound like this compound, GC with a Flame Ionization Detector (FID) is a powerful technique for purity assessment, especially for identifying volatile organic impurities.
Experimental Protocol: GC Method
-
Materials & Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High purity helium or nitrogen as the carrier gas.
-
A well-characterized reference standard of this compound.
-
GC-grade solvent for sample dissolution (e.g., dichloromethane or acetone).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50 mL of dichloromethane.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with dichloromethane.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in dichloromethane.
-
GC Validation Data Summary
The validation parameters for the GC method are similar to those for HPLC, with acceptance criteria rooted in the same regulatory principles.
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria (ICH) |
| Specificity | Analysis of blank solvent, placebo (if applicable), and spiked samples to demonstrate no interference at the retention time of the analyte. | The method should be able to separate the this compound peak from any potential impurities with adequate resolution. |
| Linearity | Analysis of five concentrations across the expected range. | Correlation coefficient (R²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80% to 120% of the test concentration for assay.[14] |
| Accuracy | Recovery studies at three levels (80%, 100%, 120%) in triplicate. | 98.0 - 102.0% recovery. |
| Precision | - Repeatability: Six replicate injections of the 100% standard solution. - Intermediate Precision: Analysis on different days or with different instruments. | - Repeatability: RSD ≤ 1.5%. - Intermediate Precision: RSD ≤ 2.5%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1). | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (10:1). | To be determined and reported. |
| Robustness | Deliberate variations in method parameters (e.g., carrier gas flow rate ±5%, oven temperature ramp rate ±10%). | System suitability parameters should remain within acceptable limits. |
Comparative Performance and Method Selection
The choice between HPLC and GC for the analysis of this compound will depend on the specific analytical needs.
Caption: Key advantages of HPLC and GC for this analysis.
-
For comprehensive stability-indicating assays and the analysis of non-volatile impurities, the proposed RP-HPLC method is superior. The ability to perform forced degradation studies and separate a wide range of potential degradation products makes it the method of choice for in-depth stability and purity profiling.[13]
-
For rapid quality control and the specific analysis of volatile organic impurities, the GC method offers an efficient and sensitive alternative. Its speed and high resolution for volatile compounds make it a valuable tool for routine testing of raw materials.
Ultimately, a robust quality control strategy may involve the use of both techniques to characterize this compound fully. The HPLC method would serve as the primary stability-indicating assay, while the GC method could be employed for specific tests, such as residual solvent analysis or the detection of volatile by-products from the synthesis process.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous process governed by international guidelines. Both HPLC and GC offer robust and reliable approaches for its analysis. The detailed experimental protocols and validation data presented in this guide provide a comprehensive framework for establishing methods that are fit for their intended purpose, thereby ensuring the quality and consistency of the final drug product. The choice between these techniques should be based on a thorough understanding of the specific analytical requirements, with HPLC being the preferred method for comprehensive stability and purity profiling, and GC offering a rapid and efficient solution for the analysis of volatile components.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences.
- General Chapters.
- gmp-compliance.org.
- International Council for Harmonis
- Lab Manager. (2025).
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- U.S. Food and Drug Administration. (2015).
- Scribd. ICH Q2(R1)
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF.
- Slideshare.
- PharmaInfo.
- Scite.ai.
- European Medicines Agency. (2023). ICH Q2(R2)
- Chemistry Research Journal.
- BioPharm International.
- Benchchem.
- National Institutes of Health. (2021).
- Journal of Applied Pharmaceutical Science. (2013).
- Benchchem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- ResearchGate. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine.
- Benchchem.
- Benchchem. An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine.
- Benchchem. Biological Activity Screening of 2-(4-Chlorophenyl)
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
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- 4. uspbpep.com [uspbpep.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
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- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Official web site : ICH [ich.org]
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- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 15. chemrj.org [chemrj.org]
- 16. pharmainfo.in [pharmainfo.in]
Safety Operating Guide
Proper Disposal of 2-(2-Bromobenzoyl)-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromobenzoyl)-5-methylpyridine was not publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar brominated pyridine derivatives and general best practices for the disposal of halogenated organic compounds. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound likely utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Hazard Assessment and Risk Mitigation
Due to the presence of a brominated aromatic system and a pyridine moiety, this compound should be treated as a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4]
Key Safety and Handling Data (Inferred from Structurally Similar Compounds)
| Property | Value/Information | Source |
| Potential Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][3] |
| GHS Pictograms (Anticipated) | Irritant, Harmful | |
| Signal Word (Anticipated) | Warning / Danger | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal preparation, all personnel must wear the appropriate PPE.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Safety goggles with side-shields or a face shield.
-
Skin and Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]
III. Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collection: Place all contaminated materials into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
IV. Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
V. Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any contaminated materials.
1.0 Waste Segregation and Collection
1.1. Designate a Waste Container:
- Select a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass) with a secure, sealable lid.
- The container must be in good condition and free from contamination.
1.2. Labeling:
- Affix a "Hazardous Waste" label to the container.
- Clearly write the full chemical name: "this compound".
- Indicate that it is a "Halogenated Organic Waste".[5] This is crucial as halogenated and non-halogenated waste streams are often incinerated under different conditions and must not be mixed.[6]
1.3. Waste Transfer:
- Carefully transfer the waste into the labeled container.
- For solid waste, use a dedicated scoop or spatula. Avoid generating dust.
- For liquid waste, use a funnel to prevent spillage.
- All transfers should be performed inside a chemical fume hood.
2.0 Storage
2.1. Secure the Container: Tightly seal the lid of the waste container.
2.2. Storage Location:
- Store the sealed container in a designated and secure satellite accumulation area.
- The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[1]
- Ensure the container is within a secondary containment unit to prevent the spread of material in case of a leak.
3.0 Final Disposal
3.1. Professional Disposal:
- Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
- Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.
3.2. Regulatory Compliance:
- All disposal activities must be in strict accordance with local, state, and federal regulations.
- As a brominated organic compound, this compound falls under the category of halogenated organic wastes, which are typically managed through high-temperature incineration by specialized facilities.[5][7]
VI. Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the potential hazards, adhering to strict handling protocols, and following a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
-
Pharmaffiliates. 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine Safety Information. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. [Link]
-
Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
Sources
Personal protective equipment for handling 2-(2-Bromobenzoyl)-5-methylpyridine
Essential Safety Protocols for Handling 2-(2-Bromobenzoyl)-5-methylpyridine
For laboratory professionals engaged in pharmaceutical research and drug development, the safe handling of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for managing this compound, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Core Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance. Similar pyridine derivatives are known to be harmful if they come into contact with the skin, are inhaled, or are swallowed.[2] They can also cause significant irritation to the skin and eyes.[2] Given its classification as a halogenated hydrocarbon, specific disposal procedures are also required.[3]
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Recommended PPE | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Nitrile or neoprene gloves, chemical-resistant lab coat, NIOSH-approved respirator.[4] | Prevents accidental ingestion, skin absorption, and inhalation of potentially toxic fumes or dust. |
| Skin Corrosion/Irritation | Chemically resistant gloves (nitrile or neoprene), lab coat.[4][5] | Provides a barrier against direct skin contact which can cause irritation.[6] |
| Serious Eye Damage/Irritation | Chemical splash goggles and a face shield.[4][7] | Protects eyes and face from splashes and vapors that can cause severe irritation.[2] |
| Flammability | Flame-retardant lab coat. | Pyridine compounds can be flammable; flame-retardant material is a crucial precaution.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the critical steps from preparation to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
